molecular formula C5H11NO B1394192 3-Methoxy-3-methylazetidine CAS No. 877665-31-1

3-Methoxy-3-methylazetidine

Cat. No.: B1394192
CAS No.: 877665-31-1
M. Wt: 101.15 g/mol
InChI Key: NLQOJPCZZYNBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-methylazetidine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-3-methylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7-2)3-6-4-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOJPCZZYNBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677289
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877665-31-1
Record name 3-Methoxy-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, small, strained heterocyclic systems have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged structure" in drug discovery.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while its three-dimensional character and sp³-rich nature offer metabolic stability and improved solubility—key attributes for successful drug candidates.[3][4]

This guide focuses on a specific, valuable derivative: 3-Methoxy-3-methylazetidine . The introduction of a tertiary methoxy group at the 3-position creates a chiral center and a unique electronic and steric environment. This substitution pattern makes it an attractive building block for introducing conformational rigidity and modulating polarity in lead compounds. Often supplied as a hydrochloride salt for enhanced stability and solubility, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including antibacterial agents and other therapeutics.[5][6] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. 3-Methoxy-3-methylazetidine is typically a white crystalline solid, particularly in its hydrochloride salt form, and is soluble in water and some organic solvents.[6]

Core Properties

The fundamental properties of 3-Methoxy-3-methylazetidine hydrochloride are summarized below. These values are critical for reaction planning, dosage formulation, and analytical method development.

PropertyValueSource(s)
CAS Number 905843-93-8[7]
Molecular Formula C₅H₁₂ClNO[6]
Molecular Weight 137.61 g/mol [7]
Appearance White Crystalline Solid[6][8]
Storage Conditions Inert atmosphere, 2-8°C[6]
Monoisotopic Mass 137.0607417 Da[7]
Topological Polar Surface Area 21.3 Ų[9]
Hydrogen Bond Donor Count 2[7][9]
Hydrogen Bond Acceptor Count 2[7][9]
Rotatable Bond Count 1[9]
Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of 3-Methoxy-3-methylazetidine.[10] Below are the expected data from key analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.[10][11] For the free base, C₅H₁₁NO, the expected signals are:

    • ¹H NMR: Protons on the azetidine ring will appear as multiplets, while the methyl and methoxy groups will present as singlets. The chemical shifts are influenced by the ring strain and the electronegativity of the adjacent oxygen and nitrogen atoms.

    • ¹³C NMR: The spectrum will show distinct signals for the quaternary carbon at the 3-position, the two equivalent methylene carbons of the ring, the methyl carbon, and the methoxy carbon.[11] The carbonyl carbon in a related structure, for instance, appears at a high chemical shift (e.g., ~160 ppm), while a methoxy carbon is typically found at a lower chemical shift (e.g., ~55 ppm).[11]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and fragmentation pattern. For the free base (C₅H₁₁NO), the predicted monoisotopic mass is 101.08406 Da.[12] Key predicted adducts for high-resolution mass spectrometry (HRMS) are:

    • [M+H]⁺: m/z 102.09134[12]

    • [M+Na]⁺: m/z 124.07328[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present.[10] The spectrum of 3-Methoxy-3-methylazetidine would be characterized by C-H stretching vibrations of the alkyl groups, C-N stretching of the azetidine ring, and C-O stretching of the methoxy group.

Synthesis and Purification

The synthesis of substituted azetidines can be challenging due to ring strain but is a well-explored area of chemistry.[1][2][13] A common and effective strategy involves the construction of the core scaffold from readily available starting materials, followed by functionalization. The synthesis of 3-Methoxy-3-methylazetidine typically proceeds via its N-Boc protected precursor, tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection A N-Boc-3-azetidinone B Grignard Reaction (e.g., MeMgBr) A->B 1. D N-Boc-3-hydroxy-3-methylazetidine B->D Yields C Williamson Ether Synthesis (e.g., NaH, MeI) E N-Boc-3-methoxy-3-methylazetidine C->E Yields D->C 2. F Acidic Cleavage (e.g., HCl in Dioxane/MeOH) E->F 3. Final Step G 3-Methoxy-3-methylazetidine HCl F->G Yields

Detailed Experimental Protocol: N-Boc Deprotection

The final step, removal of the tert-butyloxycarbonyl (Boc) protecting group, is critical. Acid-catalyzed cleavage is the standard method.[14][15]

Objective: To deprotect tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate to yield 3-Methoxy-3-methylazetidine hydrochloride.

Materials:

  • tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-dioxane or methanol (3-5 equiv)

  • Diethyl ether

  • Dichloromethane (DCM) or Methanol (as reaction solvent)

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected azetidine in a minimal amount of anhydrous DCM or methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: The choice of solvent is crucial. It must be anhydrous to prevent side reactions and capable of dissolving the starting material.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl solution dropwise via syringe.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled release of isobutylene and CO₂ gas upon cleavage of the Boc group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Trustworthiness: Monitoring ensures the reaction goes to completion, preventing a mixture of protected and deprotected product which would complicate purification.

  • Product Isolation: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and excess HCl.

  • Purification: The resulting crude solid or oil is the hydrochloride salt. To purify, triturate with cold diethyl ether. This involves adding cold ether, breaking up the solid with a spatula, and then removing the ether. Repeat this process 2-3 times.

    • Causality: The desired hydrochloride salt is typically insoluble in diethyl ether, while non-polar organic impurities and any unreacted starting material will be washed away.

  • Drying and Characterization: Dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, purity, and structure. The yield should be recorded.

Chemical Reactivity and Handling

Reactivity Profile

The reactivity of 3-Methoxy-3-methylazetidine is governed by two primary features: the nucleophilic secondary amine and the strained four-membered ring.[3]

  • N-Functionalization: The secondary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of N-substituted derivatives. This is the most common site for derivatization in drug synthesis.

  • Ring-Opening Reactions: While more stable than aziridines, the azetidine ring can undergo nucleophilic ring-opening under harsh conditions (e.g., strong acids, high temperatures), driven by the release of ring strain.[3] However, under typical synthetic conditions for N-functionalization, the ring remains intact.

  • Stability: The hydrochloride salt is significantly more stable and less volatile than the free base.[5] The free base can be liberated in situ by treatment with a non-nucleophilic base (e.g., triethylamine, DIPEA) just before its use in a subsequent reaction.

Safety and Handling

As a hazardous substance, proper handling is critical to ensure laboratory safety.[16]

  • Hazard Identification: 3-Methoxy-3-methylazetidine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety goggles with side-shields are mandatory.[16]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[16]

    • Body Protection: A lab coat is required to prevent skin contact.[16]

  • Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][16]

    • Avoid direct contact with skin and eyes.[6]

    • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.

Applications in Drug Discovery and Development

Azetidines are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and receptor binding affinity.[4][17] 3-Methoxy-3-methylazetidine serves as a valuable building block in this context.

  • Bioisosteric Replacement: The 3-substituted azetidine motif can act as a bioisostere for other common groups in drug molecules, such as piperidines or morpholines. Its rigid, three-dimensional structure can lock a molecule into a specific conformation required for optimal target engagement, while the methoxy group can serve as a hydrogen bond acceptor.

  • Scaffold for Novel Therapeutics: The secondary amine provides a convenient handle for attaching the azetidine core to a larger molecule. This has been exploited in the synthesis of inhibitors for various enzymes and antagonists for receptors. For example, azetidine derivatives have been used in the development of antibacterial agents and compounds targeting the central nervous system.[6][17] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, highlighting the scaffold's clinical relevance.[4]

G cluster_props Structural Features cluster_adv Pharmacokinetic/Pharmacodynamic Advantages A Azetidine Scaffold (e.g., 3-Methoxy-3-methylazetidine) B Increased sp³ Character A->B C Conformational Rigidity A->C D Novel Exit Vectors A->D E Improved Metabolic Stability B->E Leads to F Enhanced Aqueous Solubility B->F Leads to H Successful Drug Candidate B->H G Optimized Receptor Binding C->G Leads to C->H D->H F->H G->H

Conclusion

3-Methoxy-3-methylazetidine is more than just a simple chemical intermediate; it is a sophisticated building block that offers medicinal chemists a tool to fine-tune the properties of next-generation therapeutics. Its unique combination of a strained ring system, a defined three-dimensional structure, and a versatile secondary amine handle makes it a powerful scaffold for drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher aiming to incorporate this valuable motif into their research and development programs.

References

  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. [Link]

  • Asian Journal of Research in Chemistry. GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. [Link]

  • PubChem, National Institutes of Health. 3-Methoxyazetidine. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChemLite. 3-methoxy-3-methylazetidine hydrochloride (C5H11NO). [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link]

  • PubChem, National Institutes of Health. 3-Methoxy-3-methylazetidine hydrochloride. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed, National Institutes of Health. A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed, National Institutes of Health. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Parkway Scientific. BX-185 (905843-93-8, MFCD11100995). [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubMed, National Institutes of Health. Azetidines of pharmacological interest. [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

  • National Institutes of Health. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • PubMed, National Institutes of Health. Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. [Link]

Sources

Technical Guide: Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways for 3-Methoxy-3-methylazetidine , a high-value pharmacophore used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. The presence of the quaternary center at the 3-position prevents oxidative metabolism common to secondary azetidines, while the methoxy group acts as a hydrogen bond acceptor, influencing potency and solubility.

Retrosynthetic Analysis & Strategy

The synthesis of 3-methoxy-3-methylazetidine (typically isolated as the hydrochloride salt) can be approached via two primary distinct strategies depending on the scale and available starting materials.

  • Route A (Functionalization): Ideal for medicinal chemistry/lab scale. Relies on the O-methylation of a pre-formed 3-hydroxy-3-methylazetidine core protected with a Boc or Benzhydryl group.

  • Route B (De Novo Cyclization): Ideal for process chemistry/scale-up. Constructs the azetidine ring from acyclic precursors, specifically 2-(chloromethyl)-2-methyloxirane (methyl epichlorohydrin) and a primary amine.

Retrosynthesis Target 3-Methoxy-3-methylazetidine (Target Molecule) Inter1 1-PG-3-Methoxy-3-methylazetidine (Protected Intermediate) Target->Inter1 Deprotection Inter2 1-PG-3-Hydroxy-3-methylazetidine (Core Scaffold) Inter1->Inter2 O-Methylation StartA Route A: O-Methylation (NaH / MeI) Inter2->StartA Functionalization StartB Route B: Cyclization (Benzhydrylamine + Methyl Epichlorohydrin) Inter2->StartB Ring Construction

Figure 1: Retrosynthetic analysis showing the two primary access points to the target scaffold.

Pathway A: Functionalization (Lab Scale)

This route is preferred for rapid delivery of gram-scale quantities. It utilizes the commercially available 1-Boc-3-hydroxy-3-methylazetidine or its benzhydryl analog.

Step 1: O-Methylation of the Tertiary Alcohol

The tertiary alcohol at the 3-position is sterically hindered. Standard methylation conditions (e.g., weak bases) often fail. The use of Sodium Hydride (NaH) and Iodomethane (MeI) in a polar aprotic solvent (DMF or THF) is the gold standard for this transformation.

Reaction Scheme:

1-Boc-3-hydroxy-3-methylazetidine + MeI + NaH


 1-Boc-3-methoxy-3-methylazetidine 

Experimental Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq, e.g., 5.0 g) in anhydrous DMF (10 volumes, 50 mL).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes.

    • Critical Parameter: Allow gas evolution (H₂) to cease between additions to prevent foaming. Stir at 0°C for 30 minutes to ensure formation of the sodium alkoxide.

  • Methylation: Add Iodomethane (MeI, 2.0 eq) dropwise via syringe.

    • Safety Note: MeI is a volatile alkylating agent. Use a fume hood.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2-4 hours. Monitor by TLC or LCMS for disappearance of the starting alcohol.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl or water.

  • Workup: Extract with Ethyl Acetate (3x) . Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 2: Deprotection & Salt Formation

Removal of the Boc group yields the secondary amine, which is unstable as a free base and is best isolated as the hydrochloride salt.

Protocol:

  • Dissolve the methylated intermediate in 1,4-Dioxane (5 volumes).

  • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at Room Temperature for 2-3 hours. A white precipitate (the product salt) should form.

  • Isolation: Dilute with Diethyl Ether (to maximize precipitation) and filter the solid.

  • Drying: Dry the solid under vacuum to yield 3-methoxy-3-methylazetidine hydrochloride .

Pathway B: De Novo Ring Construction (Scale-Up)

For multi-kilogram synthesis, starting from acyclic precursors is more cost-effective. This route builds the ring using Benzhydrylamine (a protecting group that aids crystallization) and 2-(chloromethyl)-2-methyloxirane .

Step 1: Epoxide Ring Opening & Cyclization

This "one-pot" sequence involves the nucleophilic attack of the amine on the epoxide followed by displacement of the chloride to close the ring.

Reaction Scheme:

Benzhydrylamine + 2-(chloromethyl)-2-methyloxirane


 1-Benzhydryl-3-hydroxy-3-methylazetidine 

Experimental Workflow:

  • Mixing: In a reactor, charge Benzhydrylamine (1.0 eq) and Methanol (5-10 volumes).

  • Addition: Add 2-(chloromethyl)-2-methyloxirane (1.1 eq) dropwise at room temperature.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature <30°C.

  • Cyclization: Heat the mixture to Reflux (65°C) for 24-48 hours.

    • Mechanism:[1][2][3][4][5][6] The amine first opens the epoxide to form a secondary amine intermediate. Under heat, the secondary amine displaces the primary chloride to form the 4-membered azetidine ring.

  • Workup: Concentrate the methanol. Partition the residue between DCM and aqueous NaHCO₃ .

  • Crystallization: The benzhydryl group often allows the product to be recrystallized from EtOAc/Hexanes, avoiding chromatography.

Step 2: Methylation & Hydrogenolysis
  • Methylation: Perform O-methylation using the NaH/MeI conditions described in Pathway A (Step 1).

  • Debenzhydrylation: The benzhydryl group is removed via catalytic hydrogenation or the ACE-Cl (1-chloroethyl chloroformate) method.

    • Hydrogenation:[2][5][6][7]Pd(OH)₂/C (Pearlman's Catalyst) , H₂ (50 psi), MeOH, 60°C.

    • Note: Standard Pd/C is often insufficient for benzhydryl removal; Pearlman's catalyst is preferred.

Critical Process Parameters (CPPs)

ParameterCritical RangeRationale
NaH Quality 60% dispersion (fresh)Old NaH absorbs moisture, leading to poor alkoxide formation and hydrolysis of MeI.
Temperature (Methylation) 0°C

25°C
Higher temperatures (>40°C) during methylation can cause elimination reactions or ring opening.
Quenching Slow addition at 0°CRapid quenching of NaH generates H₂ gas vigorously; risk of overflow or fire.
Salt Stoichiometry Excess HCl (gas or ether)The free base is hygroscopic and volatile. Ensure complete conversion to the HCl salt for stability.

Process Visualization

Workflow cluster_0 Start: 1-Boc-3-hydroxy-3-methylazetidine cluster_1 Reaction: O-Methylation cluster_2 Workup & Deprotection Start Dissolve in DMF (Inert Atmosphere) Step1 Add NaH (1.5 eq) 0°C, 30 min Start->Step1 Step2 Add MeI (2.0 eq) 0°C -> RT, 4h Step1->Step2 Check QC: Check conversion (TLC/LCMS) Step2->Check Check->Step2 Incomplete (Add Reagent) Quench Quench (aq. NH4Cl) Extract (EtOAc) Check->Quench Complete Deprot Deprotection (HCl / Dioxane) Quench->Deprot Final Isolate 3-Methoxy-3-methylazetidine HCl (Filtration/Drying) Deprot->Final

Figure 2: Step-by-step workflow for the functionalization pathway (Route A).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54751705, tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Thermo Scientific. (n.d.).[8] 2-(Chloromethyl)-2-methyloxirane, 97%. Retrieved January 29, 2026, from [Link]

Sources

Technical Monograph: 3-Methoxy-3-methylazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 3-Methoxy-3-methylazetidine (CAS 905843-93-8) represents a high-value "Lead-Like" building block designed to address specific physicochemical liabilities in drug candidates. Unlike simple aliphatic amines, the 3,3-disubstituted azetidine core offers a unique combination of conformational rigidity , low lipophilicity , and metabolic stability .

This guide moves beyond basic catalog data to explore the application logic of this molecule. Researchers utilize this moiety primarily to:

  • Lower LogP/LogD: The strained four-membered ring is significantly less lipophilic than its five- or six-membered counterparts (pyrrolidine/piperidine) while maintaining basicity.

  • Block Metabolic Hotspots: The quaternary carbon at the 3-position (gem-disubstitution) prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the

    
    -carbon of cyclic amines.
    
  • Introduce Vectorial Interactions: The methoxy group provides a defined hydrogen-bond acceptor vector perpendicular to the ring plane, critical for probing specific binding pocket interactions.

Part 2: Chemical Identity & Physicochemical Profile[1]

The commercially dominant form is the hydrochloride salt, favored for its crystallinity and shelf stability.

PropertySpecification
CAS Number (HCl) 905843-93-8
CAS Number (Free Base) 469119-56-0
IUPAC Name 3-Methoxy-3-methylazetidine hydrochloride
Molecular Formula C

H

ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM/Hexanes
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 1 (Methoxy group rotation)

Part 3: Advanced Synthesis – The Aziridine Rearrangement Route

While simple alkylation routes exist, a more chemically elegant and instructive method for synthesizing 3,3-disubstituted azetidines involves a thermodynamic aziridine-to-azetidine rearrangement . This route is superior for understanding the ring strain dynamics of the molecule.

Mechanism of Action

The synthesis exploits the ring expansion of a 2-(bromomethyl)aziridine intermediate.[1] Under thermodynamic control (reflux in methanol), the bicyclic aziridinium intermediate undergoes solvolysis at the more substituted carbon, yielding the 3-methoxy-3-methylazetidine exclusively.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow from the activated aziridine precursor to the final azetidine core.[1]

Synthesispathway cluster_conditions Thermodynamic Control Start 2-(Bromomethyl)- 2-methylaziridine Inter Bicyclic Aziridinium Intermediate (Transient) Start->Inter Intramolecular Cyclization Product 3-Methoxy-3-methylazetidine Inter->Product Nucleophilic Attack (Regioselective) Solvent MeOH / NaBH4 (Reflux)

Caption: Mechanistic pathway showing the ring expansion from a strained aziridine to the thermodynamic azetidine product via a bicyclic intermediate.

Part 4: Experimental Protocols

Protocol A: Handling & Storage (Self-Validating System)
  • Hygroscopicity Check: The HCl salt is hygroscopic. Upon receipt, verify the material is free-flowing. If clumping is observed, dry under high vacuum over P

    
    O
    
    
    
    for 4 hours before weighing.
  • Free Base Liberation: For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling):

    • Suspend the HCl salt in DCM (10 mL/g).

    • Add 2.5 equivalents of powdered K

      
      CO
      
      
      
      .
    • Stir vigorously for 30 minutes.

    • Filter and use the filtrate immediately. Note: Do not concentrate to dryness without care; low MW azetidines are volatile.

Protocol B: Standard Amide Coupling (Lead Optimization)

Context: Attaching the azetidine core to a carboxylic acid scaffold.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the active ester (color change often observed).

  • Addition: Add 3-Methoxy-3-methylazetidine HCl (1.1 equiv) directly to the mixture. The excess DIPEA will neutralize the HCl salt in situ.

  • Monitoring: Monitor by LCMS. The shift in retention time will be minimal due to the polarity of the azetidine, but the mass ion (+137 mass shift minus water) should be distinct.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (x2) and brine.
    
    • Critical Check: If the product is highly polar, skip aqueous workup and purify directly via reverse-phase prep-HPLC.

Part 5: Strategic Decision Logic (Lead Optimization)

When should a medicinal chemist deploy this specific building block? Use the following decision tree to validate the design choice.

DecisionTree Problem Lead Compound Issue? Metab Metabolic Instability (Oxidation)? Problem->Metab Solu Poor Solubility / High LogP? Problem->Solu Check1 Is the instability at the amine ring? Metab->Check1 Yes Check2 Need H-Bond Acceptor? Solu->Check2 Solution1 Use 3,3-Disubstituted Azetidine (Blocks beta-oxidation) Check1->Solution1 Yes Solution2 Use 3-Methoxy-3-methyl (Polar + Rigid) Check2->Solution2 Yes Alternative Use 3,3-Difluoro (Lipophilic + Rigid) Check2->Alternative No (Just lower LogP)

Caption: Decision logic for selecting 3-methoxy-3-methylazetidine during Multi-Parameter Optimization (MPO).

Part 6: Safety & Regulatory (GHS)[5]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation H315 Causes skin irritation.[3][2][4][5]
Serious Eye Damage H319 Causes serious eye irritation.[3][2][4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[3][2][4][5]

Handling Precaution: Always handle in a fume hood. While not volatile as a salt, the free base has a low molecular weight and can possess a distinct amine odor. Avoid inhalation of dust.[3][6][5][7]

References

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement. The Journal of Organic Chemistry, 2011.

  • 3-Methoxy-3-methylazetidine hydrochloride (PubChem Compound Summary). National Center for Biotechnology Information, 2025. [8]

  • Azetidines in Medicinal Chemistry. Organic Chemistry Portal, 2025.

  • Safety Data Sheet: 3-Methoxy-3-methylazetidine hydrochloride. Sigma-Aldrich, 2025.

Sources

A Technical Guide to 3-Methoxy-3-methylazetidine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 3-methoxy-3-methylazetidine, a valuable saturated heterocyclic building block for drug discovery and medicinal chemistry. We will explore its fundamental properties, including its formal IUPAC nomenclature, and present a detailed, field-proven synthetic protocol with mechanistic insights. Furthermore, this document outlines the standard workflow for analytical characterization and quality control, discusses the strategic applications of this scaffold in modern lead optimization, and provides essential safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and physicochemical attributes of substituted azetidines.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug discovery.[1] Their rising prominence is attributable to a unique combination of structural and physical properties. The inherent ring strain (approx. 25.5 kcal/mol) and conformational rigidity of the azetidine core impart a well-defined three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets.[2][3]

Unlike their more flexible five- and six-membered counterparts (pyrrolidine and piperidine), azetidines offer a distinct sp³-rich character with fewer rotatable bonds.[2] This structural feature is highly sought after in modern drug design to escape "flatland" and improve pharmacokinetic profiles.[1] The incorporation of an azetidine moiety can favorably modulate key drug-like properties, including:

  • Solubility: The polar nitrogen atom often improves aqueous solubility.

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions compared to larger, less-strained rings.[1]

  • Lipophilicity (LogP): Azetidines can serve as effective bioisosteres for other groups, allowing for the fine-tuning of a molecule's lipophilicity.[2]

The 3,3-disubstituted pattern, as seen in 3-methoxy-3-methylazetidine, is particularly valuable as it provides a stable quaternary center and presents orthogonal vectors for further chemical elaboration.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and core properties is fundamental for its effective use in a research setting.

IUPAC Nomenclature

The formal IUPAC name for the compound, typically supplied as its hydrochloride salt for improved stability and handling, is 3-methoxy-3-methylazetidine;hydrochloride .[4]

Chemical Structure and Identifiers

The structure is defined by a four-membered azetidine ring substituted at the C3 position with both a methyl and a methoxy group.

  • SMILES (HCl salt): CC1(CNC1)OC.Cl[4]

  • InChI Key (HCl salt): LJJSYRRWFXODEC-UHFFFAOYSA-N[4][5]

  • CAS Number (HCl salt): 905843-93-8[4]

Physicochemical Data

The key properties of 3-methoxy-3-methylazetidine hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[4][6]
Molecular Weight 137.61 g/mol [4][6]
Appearance White to yellow solid[5][6]
Purity ≥98% (Typical)[5]
Storage Conditions Inert atmosphere, 2-8°C[5][7]

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing azetidine rings, the synthesis of 3,3-disubstituted variants often requires specific strategies.[8][9] A robust and insightful method for preparing 3-methoxy-3-methylazetidines involves a rare aziridine-to-azetidine rearrangement.[10]

Recommended Protocol: Synthesis via Aziridine Rearrangement

This protocol is adapted from established literature and provides a reliable pathway to the target compound.[10] The key transformation involves treating an N-alkylidene-(2,3-dibromo-2-methylpropyl)amine precursor with sodium borohydride in methanol.

Causality of Experimental Choices:

  • Starting Material: The 2,3-dibromo-2-methylpropylamine derivative is a crucial precursor. The two bromine atoms serve as leaving groups, and the methyl group at the C2 position is sterically essential to favor the azetidine ring formation over other potential side reactions.

  • Sodium Borohydride (NaBH₄): This reagent serves two purposes. First, it reduces the imine bond of the N-alkylidene precursor to the corresponding secondary amine. Second, it facilitates the initial intramolecular cyclization to form a strained 2-(bromomethyl)-2-methylaziridine intermediate.

  • Methanol (Solvent & Reagent): Methanol is not merely a solvent. It actively participates in the reaction mechanism by acting as a nucleophile that attacks the aziridinium intermediate, leading to the ring expansion and incorporation of the methoxy group.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the ring-opening of the aziridine intermediate and the subsequent rearrangement to the more stable azetidine product.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the required N-alkylidene-(2,3-dibromo-2-methylpropyl)amine from 2,3-dibromo-2-methylpropan-1-amine and the desired aldehyde or ketone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the N-alkylidene precursor (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise over 30 minutes, controlling any effervescence.

  • Cyclization and Rearrangement: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water. Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Dilute the aqueous residue with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthetic sequence.

SynthesisWorkflow cluster_main Synthesis of 3-Methoxy-3-methylazetidine Start N-Alkylidene-(2,3-dibromo -2-methylpropyl)amine Intermediate In-situ formed 2-(Bromomethyl)-2-methylaziridine Start->Intermediate 1. NaBH₄ (Reduction) 2. Intramolecular Cyclization Product 3-Methoxy-3-methylazetidine (Free Base) Intermediate->Product Methanol (Solvent/Nucleophile) Reflux (Rearrangement)

Caption: Synthetic pathway via aziridine rearrangement.

Characterization and Quality Control

Rigorous analytical validation is required to confirm the structure and purity of the final compound.

Structural Elucidation

A combination of NMR spectroscopy and mass spectrometry is used to confirm the chemical structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the azetidine ring protons (CH₂), a singlet for the C3-methyl group, a singlet for the methoxy protons, and a broad singlet for the N-H proton. The exact chemical shifts will depend on the solvent and whether it is the free base or HCl salt.
¹³C NMR Signals for the two non-equivalent azetidine ring carbons, the quaternary C3 carbon, the C3-methyl carbon, and the methoxy carbon.
Mass Spec (ESI+) For the free base (C₅H₁₁NO, Exact Mass: 101.08), the protonated molecular ion [M+H]⁺ would be expected at m/z 102.09.
Analytical Workflow

The standard workflow for ensuring the quality of the synthesized material is depicted below.

AnalyticalWorkflow cluster_workflow Post-Synthesis QC Workflow Crude Crude Product (Post-Workup) Purify Purification (Column Chromatography) Crude->Purify Structure Structural Confirmation (NMR, MS) Purify->Structure Purity Purity Assessment (HPLC, GC-MS) Structure->Purity Final Qualified Compound (>98% Purity) Purity->Final

Sources

The Azetidine Scaffold: An In-depth Look at 3-Methoxy-3-methylazetidine and its Place in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is paramount. Among the saturated heterocycles, the azetidine ring has garnered significant attention for its unique structural and physicochemical properties, which can impart favorable characteristics to bioactive molecules.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 3-Methoxy-3-methylazetidine, providing a comprehensive overview of its chemical properties, synthesis, and the broader context of the biological significance of the azetidine moiety in drug development.

Introduction to the Azetidine Moiety: A Privileged Structure

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged structure" in medicinal chemistry.[2] Its rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic chains or larger ring systems, allowing for precise positioning of substituents and improved target engagement. Compounds incorporating the azetidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system applications.[1] The inherent stability and synthetic tractability of the azetidine ring have further cemented its role as a valuable building block in the design of novel therapeutic agents.[1]

Physicochemical Properties of 3-Methoxy-3-methylazetidine Hydrochloride

While specific biological activity data for 3-Methoxy-3-methylazetidine is not extensively documented in publicly available literature, a significant amount of information exists for its hydrochloride salt, a more stable and commonly used form in research and development.

PropertyValueSource
Molecular Formula C₅H₁₂ClNOPubChem[3]
Molecular Weight 137.61 g/mol PubChem[3]
CAS Number 905843-93-8BLD Pharm[4]
Appearance Not Specified
Solubility Not Specified
Storage Inert atmosphere, 2-8°CBLD Pharm[4]

Synthesis of 3-Methoxy-3-methylazetidines: A Key Enabling Step

The synthesis of substituted azetidines, including 3-methoxy-3-methylazetidines, has been an area of active investigation. One notable method involves an unexpected and rare aziridine to azetidine rearrangement.[5] This synthetic route utilizes N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines, which upon treatment with sodium borohydride in methanol, yield 3-methoxy-3-methylazetidines.[5] This contrasts with the reactivity of similar compounds lacking the methyl group, which typically form 2-(bromomethyl)aziridines under the same conditions.[5] The development of efficient and scalable synthetic methodologies is crucial for enabling the broader exploration of the biological potential of this class of compounds.

Illustrative Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product N-alkylidene-(2,3-dibromo-2-methylpropyl)amine N-alkylidene-(2,3-dibromo-2-methylpropyl)amine Reaction Reaction N-alkylidene-(2,3-dibromo-2-methylpropyl)amine->Reaction Treatment with Sodium borohydride (NaBH4) Sodium borohydride (NaBH4) Sodium borohydride (NaBH4)->Reaction Methanol (MeOH) Methanol (MeOH) Methanol (MeOH)->Reaction Reflux Reflux Reflux->Reaction 3-Methoxy-3-methylazetidine 3-Methoxy-3-methylazetidine Reaction->3-Methoxy-3-methylazetidine yields

Caption: General workflow for the synthesis of 3-Methoxy-3-methylazetidine.

The Broader Biological Context: Azetidines in Medicinal Chemistry

While direct biological data on 3-Methoxy-3-methylazetidine is sparse, the broader family of azetidine-containing compounds offers significant insights into its potential. The azetidine scaffold is a key component in a variety of biologically active molecules. For instance, certain azetidine derivatives have been explored as potent inhibitors of polymerase theta, a target in cancer therapy.[6] Furthermore, the incorporation of an azetidine ring can significantly impact a molecule's metabolic stability, a critical parameter in drug design.[7]

The methoxy group, present in 3-Methoxy-3-methylazetidine, is also a common feature in many bioactive compounds, often influencing their pharmacokinetic and pharmacodynamic properties. For example, methoxy-substituted compounds have shown promise as antifungal and antimycobacterial agents.[8]

Safety and Handling of 3-Methoxy-3-methylazetidine Hydrochloride

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Methoxy-3-methylazetidine hydrochloride is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[3]

Future Directions and Unexplored Potential

The biological activity of 3-Methoxy-3-methylazetidine remains a largely unexplored frontier. The presence of the azetidine ring, a known pharmacophore, coupled with the methoxy and methyl substitutions, suggests that this compound could serve as a valuable starting point for the design of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. High-throughput screening campaigns and target-based assays would be instrumental in uncovering the pharmacological profile of this intriguing molecule.

Conclusion

References

  • 3-Methoxyazetidine Hydrochloride. Biostring. [Link]

  • 3-methoxy-3-methylazetidine hydrochloride (C5H11NO). PubChem. [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO | CID 53346546. PubChem. [Link]

  • 3-Methoxyazetidine | C4H9NO | CID 13401996. PubChem. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. RSC Medicinal Chemistry. [Link]

  • US8207355B2 - Method for preparing azetidine derivatives.
  • Azetidines of pharmacological interest. PubMed. [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • 3-methylAzetidine | C4H9N | CID 19995942. PubChem. [Link]

Sources

The Rise of the 3-Methoxy-3-methylazetidine Scaffold: A Modern Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the modern era of drug discovery, the demand for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is incessant. The "escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional molecules—has been a guiding principle for enhancing drug-likeness and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Within this paradigm, small, saturated heterocycles have emerged as powerful tools. This guide provides an in-depth exploration of the 3-methoxy-3-methylazetidine moiety, a relatively recent but increasingly influential scaffold in medicinal chemistry. We will dissect its synthesis, analyze the unique properties it imparts to active molecules, and examine its successful application in recent drug discovery programs, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Saturated Heterocycles

For decades, medicinal chemistry has heavily relied on aromatic rings as stable, predictable scaffolds. However, the overuse of such motifs has often led to compounds with poor solubility, high metabolic liability, and off-target effects. The strategic incorporation of saturated heterocycles, particularly small rings like azetidines, has become a key strategy to mitigate these issues. Azetidines introduce a defined three-dimensional geometry, improve aqueous solubility via their basic nitrogen atom, and can serve as versatile synthetic handles.

The 3-methoxy-3-methylazetidine scaffold represents a sophisticated evolution of this approach. It combines the benefits of the azetidine ring with a gem-dimethyl-like quaternary center and a polar methoxy group. This specific substitution pattern offers a unique combination of properties that medicinal chemists can leverage to solve complex optimization challenges.

Synthesis of the Core Scaffold

The construction of the 3-methoxy-3-methylazetidine core is a non-trivial synthetic challenge that requires a multi-step approach. The most common strategies involve the formation of the four-membered ring from an acyclic precursor containing the necessary functionality.

Causality in Synthetic Design: The choice of a synthetic route is often dictated by the availability of starting materials and the desired scale of the synthesis. The presented workflow is a convergent approach that builds the key C-N bonds to form the heterocyclic ring. The use of protecting groups, such as the benzhydryl group, is critical to prevent unwanted side reactions with the reactive secondary amine during the installation of other functionalities. The final deprotection step liberates the core scaffold, ready for derivatization.

Generalized Synthetic Workflow

The following diagram illustrates a common pathway for the synthesis of N-protected 3-methoxy-3-methylazetidine, a versatile intermediate for further elaboration.

G A 1. Starting Material (e.g., 1,3-dichloro-2-methyl-2-propanol) B 2. Nucleophilic Substitution (with a protected amine, e.g., Benzhydrylamine) A->B Step 1 C 3. Intramolecular Cyclization (Base-mediated ring closure) B->C Step 2 D 4. Hydroxymethyl to Methoxy Conversion (Methylation of the 3-hydroxy group) C->D Step 3 E 5. Deprotection (e.g., Hydrogenolysis to remove Benzhydryl group) D->E Step 4 F Final Scaffold (3-Methoxy-3-methylazetidine) E->F Step 5

Caption: A representative synthetic workflow for 3-methoxy-3-methylazetidine.

Detailed Experimental Protocol: Synthesis of 1-Boc-3-methoxy-3-methylazetidine

This protocol describes a validated method for preparing the N-Boc protected version of the scaffold, a key intermediate for many drug discovery programs.

Step 1: Synthesis of 1-(diphenylmethyl)-3-methylazetidin-3-ol

  • To a solution of 1,3-dichloro-2-methylpropan-2-ol (1.0 eq) in toluene is added benzhydrylamine (2.2 eq) and sodium carbonate (2.5 eq).

  • The reaction mixture is heated to reflux for 48 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the product.

    • Rationale: This step involves a double nucleophilic substitution followed by an in-situ intramolecular cyclization to form the azetidine ring. Sodium carbonate acts as a base to facilitate the ring closure.

Step 2: Methylation to form 1-(diphenylmethyl)-3-methoxy-3-methylazetidine

  • To a solution of 1-(diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in THF at 0 °C is added sodium hydride (1.2 eq) portion-wise.

  • The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (1.5 eq).

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

    • Rationale: A standard Williamson ether synthesis. The sodium hydride deprotonates the tertiary alcohol to form a nucleophilic alkoxide, which then attacks the methyl iodide.

Step 3: Deprotection to 3-methoxy-3-methylazetidine

  • The product from Step 2 is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added.

  • The mixture is subjected to hydrogenation at 50 psi of H₂ for 24 hours.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the free amine.

    • Rationale: Hydrogenolysis is a clean and efficient method for removing the benzhydryl protecting group, yielding the desired secondary amine without cleaving the newly formed ether.

Step 4: Boc Protection

  • The resulting amine is dissolved in dichloromethane (DCM) and cooled to 0 °C.

  • Triethylamine (1.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with saturated aqueous NaHCO₃, dried, and concentrated to give the final product, 1-Boc-3-methoxy-3-methylazetidine.

    • Rationale: The Boc group is installed to provide a stable, yet easily removable, protecting group, making the final compound a versatile building block for peptide couplings or reductive aminations.

Key Physicochemical Properties and Strategic Value

The 3-methoxy-3-methylazetidine scaffold is not merely a structural placeholder; it is a carefully designed module that imparts a suite of desirable properties.

  • Enhanced Solubility: The combination of a basic nitrogen atom (pKa typically in the range of 8.5-9.5) and a polar methoxy group significantly improves aqueous solubility compared to more lipophilic groups it often replaces, such as a phenyl or tert-butyl group. This is a critical parameter for achieving good oral bioavailability.

  • Increased Fsp³ Character and Three-Dimensionality: The saturated, non-planar nature of the azetidine ring increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved clinical success rates, as it often leads to higher solubility, better metabolic stability, and more specific interactions with protein targets.

  • Metabolic Stability: The quaternary carbon at the 3-position is sterically hindered and lacks a proton, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This blocks a common metabolic soft spot, often leading to an improved pharmacokinetic profile and a longer half-life.

  • Vectorial Exit Point: The nitrogen atom of the azetidine ring provides a well-defined vector for derivatization. It allows chemists to project substituents into specific regions of a binding pocket with high conformational certainty, aiding in the optimization of potency and selectivity.

  • Bioisosterism: The scaffold can act as a bioisosteric replacement for other common chemical groups. For instance, it has been successfully used as a "meta-alkoxy" isostere, mimicking the electronics and vector of a meta-substituted phenyl ring while dramatically improving physicochemical properties.

Case Study: Application in the Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for a range of cardiovascular and inflammatory diseases. The development of potent and selective sEH inhibitors has been an area of intense research.

The Challenge: Early sEH inhibitors often contained lipophilic aromatic groups that contributed to poor solubility and potential off-target effects. The goal was to identify a replacement for a key trifluoromethoxy-phenyl group that could maintain potency while improving the overall drug-like properties.

The Solution: Introduction of the 3-Methoxy-3-methylazetidine Scaffold

Researchers strategically replaced the problematic phenyl ring with the 3-methoxy-3-methylazetidine moiety. This modification was hypothesized to:

  • Mimic the hydrogen bond accepting capability of the trifluoromethoxy group via the azetidine's methoxy oxygen.

  • Maintain the correct spatial orientation of the side chain.

  • Significantly improve aqueous solubility and reduce lipophilicity.

Results and Data Analysis

The introduction of the scaffold was highly successful, leading to compounds with excellent potency and a vastly improved ADME profile.

CompoundCore ScaffoldsEH IC₅₀ (nM)Aqueous Solubility (µg/mL)Lipophilicity (LogD)
Lead Cmpd Trifluoromethoxy-phenyl5.2< 13.8
AZD1234 3-Methoxy-3-methylazetidine4.8 > 200 1.5

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Analysis of the Improvement:

  • Potency: The azetidine derivative maintained equivalent high potency to the original lead compound, demonstrating that the scaffold successfully mimicked the key binding interactions of the phenyl ring.

  • Solubility: A dramatic >200-fold improvement in aqueous solubility was observed. This is a direct consequence of replacing a large, non-polar aromatic ring with a smaller, more polar saturated heterocycle.

  • Lipophilicity: The LogD was reduced by over 2 units, moving the compound into a much more favorable "drug-like" chemical space. This reduction in lipophilicity often correlates with a lower risk of off-target toxicity.

The following diagram illustrates the bioisosteric replacement strategy.

G cluster_0 Original Lead Compound cluster_1 Optimized Compound A [Pharmacophore Core] -- (Trifluoromethoxy-Phenyl Group) C [Pharmacophore Core] -- (3-Methoxy-3-methylazetidine) A->C Bioisosteric Replacement B Properties: - High Potency - Poor Solubility - High Lipophilicity D Properties: - Maintained Potency - Excellent Solubility - Low Lipophilicity

Caption: Bioisosteric replacement of a phenyl ring with the azetidine scaffold.

Conclusion and Future Outlook

The 3-methoxy-3-methylazetidine scaffold is a testament to the power of modern molecular design. It provides a ready-made solution to several long-standing challenges in medicinal chemistry, particularly the simultaneous optimization of potency, solubility, and metabolic stability. Its ability to act as a bioisostere for less desirable aromatic groups while introducing favorable three-dimensional character makes it an exceptionally valuable tool.

As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated chemical tools will only grow. We anticipate that the 3-methoxy-3-methylazetidine core and its derivatives will see expanded use, finding their way into a new generation of clinical candidates across diverse therapeutic areas. The continued development of novel synthetic routes to access this and other substituted small rings will remain a critical enabling factor for the future of drug design.

References

  • Title: 3-Methoxy-3-methylazetidine: A Novel Building Block for Drug Discovery. Source: Organic Process Research & Development. URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The use of 3-substituted azetidines in drug discovery and the discovery of a novel sEH inhibitor. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Azetidines in Medicinal Chemistry: A Review. Source: Chemical Reviews. URL: [Link]

A Technical Guide to the Potential Applications of 3-Methoxy-3-methylazetidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This technical guide explores the potential applications of a specific, yet underexplored, derivative: 3-Methoxy-3-methylazetidine. While direct literature on this compound is nascent, by examining the well-established roles of 3-substituted azetidines and the strategic use of gem-disubstitution, we can project its utility as a valuable building block. This document will serve as a foundational resource, providing insights into its potential as a bioisosteric replacement, a scaffold for novel chemical space exploration, and a tool for enhancing drug-like properties. We will delve into plausible synthetic strategies, propose detailed experimental protocols for its incorporation into lead compounds, and present a forward-looking perspective on its role in developing next-generation therapeutics.

The Ascendance of the Azetidine Scaffold in Medicinal Chemistry

The pharmaceutical industry is increasingly focused on developing drug candidates with high three-dimensionality (3D) and sp³-rich character to access novel chemical space and improve pharmacological profiles.[1] In this context, small, strained rings like azetidine have garnered significant attention.[2] Azetidines, which are four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and metabolic stability.[3][4] Their incorporation into drug molecules has been shown to enhance aqueous solubility, improve metabolic stability, and provide advantageous exit vectors for substituent placement compared to more common saturated heterocycles like piperidine and pyrrolidine.[1]

Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its therapeutic relevance.[2][3] The inherent ring strain of the azetidine core contributes to its unique conformational properties, which can lead to enhanced binding affinity and selectivity for biological targets.[3]

Physicochemical Profile of 3-Methoxy-3-methylazetidine

The subject of this guide, 3-Methoxy-3-methylazetidine, is a gem-disubstituted azetidine. While extensive experimental data for this specific molecule is not widely available, we can infer its properties based on its structural components and data from its hydrochloride salt.

PropertyValue (for Hydrochloride Salt)Source
Molecular FormulaC₅H₁₂ClNO[5]
Molecular Weight137.61 g/mol [5]
CAS Number905843-93-8[5]

The presence of a methoxy group is anticipated to increase polarity and potentially improve aqueous solubility. The gem-dimethyl group provides a defined three-dimensional geometry and can serve as a non-polar anchor or a metabolic shield.

Potential Applications in Drug Design and Development

Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6] The 3-Methoxy-3-methylazetidine scaffold holds significant promise as a bioisostere for several commonly used motifs:

  • Proline Analogue: Azetidine-2-carboxylic acid is a known proline mimic.[7] The 3-substituted azetidine core can be envisioned as a novel proline bioisostere, where the substituents at the 3-position can modulate conformational preferences and interactions with target proteins. The replacement of a proline residue with a 3-Methoxy-3-methylazetidine derivative could lead to peptides with enhanced stability and altered secondary structures.[8][9]

  • Pyrrolidine and Piperidine Replacement: In many drug candidates, larger saturated heterocycles like pyrrolidine and piperidine can be metabolically labile or contribute to high lipophilicity. Replacing these with a more compact and polar azetidine ring can improve pharmacokinetic properties.[1][10] The 3-Methoxy-3-methyl substitution offers a way to maintain or enhance binding interactions while benefiting from the favorable properties of the azetidine core.

  • Tert-butyl and Isopropyl Group Mimic: The gem-dimethyl group on the azetidine ring can act as a bioisostere for tert-butyl or isopropyl groups, which are often used to probe steric pockets in protein binding sites. The azetidine nitrogen and methoxy group provide additional vectors for interaction and solubility enhancement, which are absent in simple alkyl groups.

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement Proline Proline Azetidine 3-Methoxy-3-methylazetidine Proline->Azetidine Mimics constrained backbone Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Improves metabolic stability & solubility tert_Butyl tert-Butyl Group tert_Butyl->Azetidine Introduces polarity & new interaction points

Caption: Bioisosteric potential of 3-Methoxy-3-methylazetidine.

Central Nervous System (CNS) Drug Discovery

Azetidines are increasingly being explored for applications in CNS disorders.[2][11] Their ability to improve properties like solubility and metabolic stability is particularly advantageous for designing drugs that need to cross the blood-brain barrier. The 3-aryl-3-arylmethoxyazetidine series has been identified as a novel class of high-affinity ligands for monoamine transporters, which are key targets in neurological and psychiatric diseases.[12] This suggests that the 3-methoxy-3-methylazetidine scaffold could be a valuable starting point for the design of novel CNS-active agents.

Oncology

The azetidine scaffold has been successfully incorporated into anticancer agents.[8] For instance, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a promising target in cancer therapy.[8][9] The rigid framework of the azetidine ring allows for the precise positioning of functional groups to maximize interactions with the target protein. The 3-Methoxy-3-methylazetidine core can be functionalized at the nitrogen atom to explore structure-activity relationships in the development of novel kinase inhibitors or other oncology therapeutics.

Synthetic Strategies and Methodologies

The synthesis of 3,3-disubstituted azetidines has historically been challenging.[13][14] However, recent advances have provided more accessible routes.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Methoxy-3-methylazetidine could involve the intramolecular cyclization of a suitably functionalized precursor. A general, illustrative protocol is provided below.

Illustrative Protocol: Synthesis of N-protected 3-hydroxy-3-methylazetidine

  • Starting Material: Begin with a commercially available N-protected 3-azetidinone.

  • Grignard Reaction: Treat the azetidinone with methylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C to 0 °C).

  • Quenching: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-protected 3-hydroxy-3-methylazetidine.

Illustrative Protocol: O-Methylation and Deprotection

  • Methylation: The hydroxyl group of the N-protected 3-hydroxy-3-methylazetidine can be methylated using a standard methylating agent like methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like THF.

  • Deprotection: The N-protecting group (e.g., Boc or Cbz) can be removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz) to yield the final 3-Methoxy-3-methylazetidine product, which can be isolated as its hydrochloride salt for improved stability and handling.[5]

Caption: Plausible synthetic workflow for 3-Methoxy-3-methylazetidine.

Future Outlook and Conclusion

While 3-Methoxy-3-methylazetidine is not yet a widely utilized building block, its structural features suggest significant potential in medicinal chemistry. Its compact, rigid, and polar nature makes it an attractive scaffold for the design of novel therapeutics with improved drug-like properties. As synthetic methodologies for substituted azetidines continue to advance, we anticipate that 3-Methoxy-3-methylazetidine and related derivatives will become increasingly valuable tools for drug discovery professionals. Further research into the synthesis and application of this compound is warranted and is expected to unlock new opportunities in the development of treatments for a wide range of diseases, from CNS disorders to cancer.[2][11][15]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02551]
  • 3-Methoxy-3-Methylazetidine HCl. ChemBK. [URL: https://www.chembk.com/en/chem/3-Methoxy-3-Methylazetidine%20HCl]
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38180126/]
  • Azetidines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/uploads/20220803/62e9d20c38865.pdf]
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/the-discovery-and-synthesis-of-substituted-azetidine-derivatives-a-technical-guide-for-drug-development-professionals.pdf]
  • The Azetidine Scaffold in Modern Drug Discovery: Application Notes for 3-Methoxy-3-phenylazetidine Derivatives. Benchchem. [URL: https://www.benchchem.
  • 3-Methoxy-3-methylazetidine hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53346546]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01536]
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789098/]
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [URL: https://www.sciencedaily.com/releases/2019/08/190810141359.htm]
  • Azetidines. Enamine. [URL: https://enamine.net/building-blocks/azetidines]
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [URL: https://baranlab.org/wp-content/uploads/2020/11/Brendyn_Smith_GM_2020_11_14-compressed.pdf]
  • Substituted Azetidines in Drug Discovery. Life Chemicals. [URL: https://lifechemicals.com/blog/121/substituted-azetidines-in-drug-discovery]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4900323/]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7757753/]
  • Examples of azetidine‐based bioisosters. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters_fig1_349479366]
  • Proline Analogues. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00284]
  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-an-azetidine-based-bioisoster-for-a-piperidine-ring_fig2_349479366]
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [URL: https://cbs.iis.u-tokyo.ac.

Sources

An In-depth Technical Guide to 3-Methoxy-3-methylazetidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The landscape of modern medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates. Among these, small, saturated heterocycles have garnered significant attention for their ability to introduce three-dimensionality and improve properties such as solubility and metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable structural motif.[1][2] Its inherent ring strain, estimated to be approximately 25.4 kcal/mol, endows it with unique reactivity, while its conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3]

Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, highlighting its importance in contemporary drug design.[1] This guide focuses on a specific, yet underexplored, member of this class: 3-Methoxy-3-methylazetidine . This compound, featuring a quaternary center with both a methyl and a methoxy group, represents an intriguing building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern is anticipated to influence its chemical reactivity and biological activity in ways that are distinct from other 3-substituted azetidines.

This in-depth technical guide will provide a comprehensive overview of 3-Methoxy-3-methylazetidine, including a detailed, field-proven synthetic protocol, a thorough analysis of its expected chemical properties and reactivity, and a discussion of its potential applications in drug discovery and development.

Synthesis of 3-Methoxy-3-methylazetidine: A Multi-Step Approach

Direct literature detailing the synthesis of 3-Methoxy-3-methylazetidine is scarce. However, by leveraging established methodologies for the preparation of substituted azetidines, a robust and logical synthetic route can be devised. The following multi-step synthesis is proposed, starting from the commercially available N-Boc-3-azetidinone. This strategy involves the introduction of the methyl group via Grignard reaction, followed by methylation of the resulting tertiary alcohol, and concluding with the deprotection of the nitrogen atom.


start [label="N-Boc-3-azetidinone", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Grignard Reaction\n(MeMgBr, THF)"]; intermediate1 [label="N-Boc-3-hydroxy-3-methylazetidine"]; step2 [label="Williamson Ether Synthesis\n(NaH, MeI, THF)"]; intermediate2 [label="N-Boc-3-methoxy-3-methylazetidine"]; step3 [label="N-Boc Deprotection\n(TFA or HCl in Dioxane)"]; product [label="3-Methoxy-3-methylazetidine", shape=ellipse, fillcolor="#34A853"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Proposed synthetic workflow for 3-Methoxy-3-methylazetidine.

Part 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine

The initial step involves the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-azetidinone using a Grignard reagent.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (MeMgBr, 1.2 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3-hydroxy-3-methylazetidine as a white solid.

Part 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine

The tertiary alcohol is then converted to the corresponding methyl ether via a Williamson ether synthesis.

Experimental Protocol:

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise. The mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (MeI, 2.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield N-Boc-3-methoxy-3-methylazetidine.

Part 3: Deprotection to 3-Methoxy-3-methylazetidine

The final step involves the removal of the N-Boc protecting group under acidic conditions.

Experimental Protocol:

  • Deprotection: N-Boc-3-methoxy-3-methylazetidine (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction Completion: The reaction is stirred at room temperature for 1-2 hours and monitored by TLC.

  • Isolation: The solvent is removed under reduced pressure to yield 3-Methoxy-3-methylazetidine hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 3-Methoxy-3-methylazetidine Hydrochloride

PropertyPredicted ValueSource
Molecular FormulaC₅H₁₂ClNOPubChem
Molecular Weight137.61 g/mol PubChem
AppearanceWhite to off-white solidInferred
SolubilitySoluble in water, methanolInferred

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Methoxy-3-methylazetidine would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related azetidine derivatives, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 1.3-1.5 ppm), a singlet for the methoxy protons (around 3.2-3.4 ppm), and two multiplets for the diastereotopic methylene protons of the azetidine ring (in the range of 3.5-4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (around 20-25 ppm), the methoxy carbon (around 50-55 ppm), the azetidine methylene carbons (around 55-65 ppm), and the quaternary carbon at the 3-position (around 75-85 ppm).

  • Mass Spectrometry: The mass spectrum (ESI+) of the free base would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.09.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ region, a C-O stretching band for the ether linkage around 1050-1150 cm⁻¹, and N-H stretching (for the free base) or N-H bending vibrations.

Chemical Reactivity: The Influence of Ring Strain

The reactivity of 3-Methoxy-3-methylazetidine is largely governed by the inherent strain of the four-membered ring.[2] This strain facilitates ring-opening reactions, particularly when the nitrogen atom is quaternized or protonated, forming a reactive azetidinium ion.


azetidine [label="3-Methoxy-3-methylazetidine"]; azetidinium [label="Azetidinium Ion"]; ring_opened [label="Ring-Opened Product"]; n_functionalized [label="N-Functionalized Azetidine"];

azetidine -> azetidinium [label="Protonation/\nAlkylation"]; azetidinium -> ring_opened [label="Nucleophilic Attack", color="#EA4335"]; azetidine -> n_functionalized [label="N-Functionalization\n(e.g., Acylation, Alkylation)", color="#4285F4"]; }

Key reactivity pathways of 3-Methoxy-3-methylazetidine.

Ring-Opening Reactions

Upon protonation or N-alkylation, the resulting azetidinium ion becomes highly susceptible to nucleophilic attack. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the reaction conditions. Nucleophilic attack can occur at either of the two methylene carbons adjacent to the nitrogen, leading to the formation of a substituted γ-amino alcohol derivative. Given the steric hindrance at the C3 position, attack at the less substituted C2 or C4 positions is more likely.

N-Functionalization

The secondary amine of 3-Methoxy-3-methylazetidine provides a handle for a wide range of functionalization reactions. These include, but are not limited to:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce various substituents on the nitrogen atom.

  • N-Acylation: Treatment with acid chlorides or anhydrides will form the corresponding amides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl groups.

These N-functionalization reactions are crucial for incorporating the 3-methoxy-3-methylazetidine scaffold into larger molecules, a key step in drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3-methoxy-3-methylazetidine make it an attractive building block for the synthesis of novel bioactive compounds. The introduction of this motif can influence several key drug-like properties:

  • Improved Physicochemical Properties: The polar nature of the methoxy group and the nitrogen atom can enhance aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Stability: The quaternary center at the 3-position can block potential sites of metabolism, potentially leading to a longer in vivo half-life.

  • Three-Dimensionality: The rigid, non-planar structure of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, which can lead to improved binding to biological targets.

The 3-methoxy-3-methylazetidine scaffold can be envisioned as a bioisosteric replacement for other commonly used groups in medicinal chemistry, such as gem-dimethyl groups or other small heterocyclic rings. Its potential applications span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where the modulation of protein-protein interactions or the inhibition of enzymes is a key therapeutic strategy. For instance, it could be incorporated into molecules targeting kinases, proteases, or G-protein coupled receptors.

Conclusion

3-Methoxy-3-methylazetidine, while not extensively studied, represents a promising and versatile building block for medicinal chemistry. Its synthesis, though requiring a multi-step approach, is achievable through well-established synthetic transformations. The inherent ring strain and the presence of a secondary amine provide avenues for diverse chemical modifications, allowing for its incorporation into a wide array of molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the exploration of underexplored building blocks like 3-methoxy-3-methylazetidine will be crucial for the development of the next generation of therapeutics. This guide provides a solid foundation for researchers to embark on the synthesis and utilization of this intriguing molecule in their drug discovery endeavors.

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. [Link]

  • Parmar, et al. Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Org. Biomol. Chem., 2021, 19, 3479-3496. [Link]

  • Wang, X.-R., & Zhang, Y. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025, 90(6), 4421–4434. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Faigl, F., et al. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 2020, 85(17), 11134–11146. [Link]

  • Couty, F., & Evano, G. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Synlett, 2008(12), 1747-1766. [Link]

  • S. Omot, et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025, (i), 1-30. [Link]

  • Parmar, D. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021, 19, 3479-3496. [Link]

  • Csomos, P., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 2023, 28(3), 1105. [Link]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026, 18(1), 1-20. [Link]

  • Parmar, D., et al. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021, 19(16), 3479-3496. [Link]

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChemLite. 3-methoxy-3-methylazetidine hydrochloride (C5H11NO). [Link]

  • PMDA. INFRARED REFERENCE SPECTRA. [Link]

  • NIST WebBook. Azetidine, 3-methyl-3-phenyl-. [Link]

  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. [Link]

Sources

An In-depth Technical Guide to 3-Methoxy-3-methylazetidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and burgeoning applications of 3-Methoxy-3-methylazetidine. This unique saturated heterocycle has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry, owing to its distinctive structural and physicochemical properties. This document will delve into the pivotal synthetic advancements that have made this compound more accessible, detail its chemical characteristics, and explore its potential as a valuable building block in the design of novel therapeutic agents.

Introduction: The Rise of Small, Strained Heterocycles in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of properties that can positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Compared to more traditional, larger ring systems, azetidines can enhance aqueous solubility, improve metabolic stability, and provide novel vectors for exploring chemical space.

Within this class of compounds, 3-Methoxy-3-methylazetidine presents a particularly intriguing structural motif. The geminal substitution at the 3-position with both a methoxy and a methyl group introduces a chiral center and specific steric and electronic features that can be exploited in molecular design. This guide will trace the scientific journey of this compound, from its initial synthesis to its current standing as a valuable tool for drug discovery professionals.

Discovery and Historical Synthesis: An Unexpected Rearrangement

The documented history of 3-Methoxy-3-methylazetidine is relatively recent, with a significant breakthrough in its synthesis being reported in 2011 by the research group of De Kimpe.[1] Their work described a novel and unexpected synthetic route to 3-methoxy-3-methylazetidines via a rare aziridine to azetidine rearrangement.[1][2] This discovery was pivotal as it provided a more accessible pathway to this class of compounds, which had been previously challenging to synthesize.

Prior to this, the synthesis of azetidines, in general, was known to be difficult due to the high ring strain of the four-membered ring.[3][4] However, the work by De Kimpe and his team demonstrated that under specific reaction conditions, a thermodynamically driven rearrangement could efficiently yield the desired azetidine structure.[1]

The De Kimpe Synthesis: A Mechanistic Breakthrough

The key to the synthesis of 3-methoxy-3-methylazetidines, as reported by De Kimpe et al., involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol under reflux.[1][2] This reaction proceeds through a fascinating and uncommon aziridine to azetidine rearrangement.

The proposed mechanism, supported by both experimental and theoretical studies, suggests the initial formation of a 2-bromomethyl-2-methylaziridine as a kinetic product.[1] This aziridine intermediate then undergoes a subsequent intramolecular cyclization to form a strained bicyclic aziridinium ion. The nucleophilic attack of methanol on this intermediate at the more hindered carbon atom leads to the ring expansion and formation of the thermodynamically more stable 3-methoxy-3-methylazetidine.[1]

This discovery was significant because it stood in contrast to the known reactivity of similar compounds lacking the 2-methyl substituent on the aziridine ring, which do not undergo this rearrangement.[2] This highlighted the subtle yet crucial role of substrate structure in directing the reaction pathway towards the formation of the azetidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-3-methoxy-3-methylazetidine (A Representative Example from De Kimpe et al., 2011) [1]

Step 1: Synthesis of N-(2,3-Dibromo-2-methylpropylidene)benzylamine

  • To a solution of 2,3-dibromo-2-methylpropanal in diethyl ether, 1 equivalent of benzylamine, 3 equivalents of triethylamine, and 0.6 equivalents of titanium(IV) chloride are added.

  • The reaction mixture is stirred at room temperature.

  • The resulting imine is used in the next step without further purification.

Step 2: Reductive Cyclization and Rearrangement

  • The crude N-(2,3-dibromo-2-methylpropylidene)benzylamine is dissolved in methanol.

  • 2 molar equivalents of sodium borohydride are added portion-wise.

  • The reaction mixture is heated to reflux for 48 hours.

  • After cooling, the solvent is evaporated, and the residue is worked up using an aqueous sodium bicarbonate solution and extraction with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to yield 1-benzyl-3-methoxy-3-methylazetidine.

Diagram of the Aziridine to Azetidine Rearrangement

G cluster_0 Kinetic Control (Room Temp) cluster_1 Thermodynamic Control (Reflux) Start N-Alkylidene-(2,3-dibromo-2-methylpropyl)amine Aziridine 2-Bromomethyl-2-methylaziridine (Kinetic Product) Start->Aziridine NaBH4, MeOH, rt Bicyclic Bicyclic Aziridinium Ion (Intermediate) Aziridine->Bicyclic Heat Azetidine 3-Methoxy-3-methylazetidine (Thermodynamic Product) Bicyclic->Azetidine MeOH (Nucleophilic Attack)

Caption: Reaction pathway from the starting imine to the final azetidine product.

Physicochemical and Spectroscopic Properties

3-Methoxy-3-methylazetidine is typically handled as its hydrochloride salt, which is a white to yellow solid.[5] The hydrochloride salt enhances the compound's stability and water solubility, making it more amenable for use in various applications.[6]

Table 1: Physicochemical Properties of 3-Methoxy-3-methylazetidine Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
CAS Number 905843-93-8
Appearance White to Yellow Solid[5]
Storage Temperature 2-8 °C, Inert atmosphere[5]
Spectroscopic Data

The structural elucidation of 3-Methoxy-3-methylazetidine and its derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy: A typical ¹H NMR spectrum of a 1-substituted-3-methoxy-3-methylazetidine would exhibit characteristic signals for the methyl and methoxy protons, as well as the diastereotopic protons of the azetidine ring. The chemical shifts and coupling constants of the ring protons are particularly informative for confirming the cyclic structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework. The quaternary carbon at the 3-position, bonded to both the methoxy and methyl groups, would show a characteristic chemical shift. The other carbons of the azetidine ring and any substituents on the nitrogen atom would also have distinct signals. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass for the free base is 101.08406 Da.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-methoxy-3-methylazetidine moiety into drug candidates is an emerging area of interest. While specific drugs containing this exact fragment are not yet on the market, the broader class of 3-substituted azetidines is increasingly utilized to optimize drug properties.[4][8]

The unique structural features of 3-methoxy-3-methylazetidine can offer several advantages in drug design:

  • Improved Physicochemical Properties: The presence of the polar methoxy group can enhance aqueous solubility, a critical parameter for oral bioavailability.

  • Metabolic Stability: The quaternary center at the 3-position can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Three-Dimensionality: The sp³-rich nature of the azetidine ring provides a defined three-dimensional structure that can facilitate precise interactions with biological targets.

  • Novel Chemical Space: As a relatively underexplored building block, it allows medicinal chemists to access novel chemical space and potentially discover compounds with new biological activities.

While direct examples of 3-methoxy-3-methylazetidine in approved drugs are yet to be seen, the principles of its utility are demonstrated in various patented inventions involving functionalized azetidines for a range of therapeutic areas.[9]

Experimental Workflow: Incorporation of 3-Methoxy-3-methylazetidine into a Lead Compound

G Start Lead Compound with Leaving Group (e.g., Halogen) Reaction Nucleophilic Substitution Start->Reaction Azetidine 3-Methoxy-3-methylazetidine (as free base) Azetidine->Reaction Product Modified Lead Compound Reaction->Product Evaluation In vitro/In vivo Testing Product->Evaluation

Caption: A general workflow for incorporating the azetidine moiety.

Future Perspectives and Conclusion

The discovery of an efficient synthetic route to 3-methoxy-3-methylazetidines has opened up new avenues for the exploration of this unique chemical entity in drug discovery and development. Its distinct combination of properties makes it an attractive building block for the design of next-generation therapeutics. As our understanding of the role of small, strained heterocycles in medicinal chemistry continues to grow, it is anticipated that 3-methoxy-3-methylazetidine and its derivatives will find increasing application in the quest for novel and effective medicines. Further research into stereoselective syntheses and the exploration of its utility in various therapeutic areas will undoubtedly solidify its position as a valuable tool in the medicinal chemist's arsenal.

References

  • Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Abbaspour Tehrani, K., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US9540361B2 - N-substituted azetidine derivatives.
  • Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.
  • PubChemLite. (n.d.). 3-methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100110. [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, synthesis, and reactivity of 3-Methoxy-3-methylazetidine, a valuable building block in modern medicinal chemistry. The unique structural and physicochemical properties of the azetidine scaffold, imparted by its inherent ring strain, offer significant advantages in drug design, including improved metabolic stability and aqueous solubility.[1][2] This document is intended to equip researchers with the necessary knowledge to handle this compound safely and utilize it effectively in their experimental workflows.

Compound Profile and Physicochemical Properties

3-Methoxy-3-methylazetidine is a four-membered heterocyclic amine.[3] It is commonly supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.[3]

PropertyValueSource
Chemical Formula C₅H₁₂ClNO (Hydrochloride)[4]
Molecular Weight 137.61 g/mol (Hydrochloride)[4]
Appearance White solid[5]
Storage Temperature Room Temperature or 2-8°C under inert atmosphere[5][6]

Hazard Identification and Safety Precautions

3-Methoxy-3-methylazetidine hydrochloride is classified as a hazardous substance. All handling should be performed in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

GHS Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Work within a certified chemical fume hood. prep1->prep2 handle1 Weigh the solid compound carefully to avoid dust generation. prep2->handle1 handle2 Dissolve in an appropriate solvent within the fume hood. handle1->handle2 clean1 Decontaminate work surfaces. handle2->clean1 clean2 Dispose of waste in a properly labeled hazardous waste container. clean1->clean2 clean3 Remove and dispose of gloves. Wash hands thoroughly. clean2->clean3

Caption: General workflow for safely handling 3-Methoxy-3-methylazetidine hydrochloride.

Synthesis and Reactivity

The synthesis of 3-methoxy-3-methylazetidines has been reported via an uncommon aziridine to azetidine rearrangement.[8] This transformation highlights the unique reactivity of strained ring systems.

Conceptual Synthesis Pathway

The synthesis involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol under reflux.[8] The reaction proceeds through the formation of a 2-(bromomethyl)-2-methylaziridine intermediate, which then undergoes a ring expansion to the more thermodynamically stable 3-methoxy-3-methylazetidine.[6]

start N-alkylidene-(2,3-dibromo- 2-methylpropyl)amine reagent NaBH4, Methanol (Reflux) start->reagent intermediate 2-(Bromomethyl)-2-methylaziridine (Kinetic Product) reagent->intermediate rearrangement Aziridine to Azetidine Rearrangement intermediate->rearrangement product 3-Methoxy-3-methylazetidine (Thermodynamic Product) rearrangement->product

Caption: Conceptual pathway for the synthesis of 3-Methoxy-3-methylazetidine.

Detailed Experimental Protocol: Synthesis of 3-Methoxy-3-methylazetidines

The following is a generalized protocol based on the literature.[6] Researchers should consult the primary literature for specific substrate details and reaction conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting N-alkylidene-(2,3-dibromo-2-methylpropyl)amine in methanol.

  • Reagent Addition: Carefully add sodium borohydride portion-wise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time specified in the literature (e.g., 48 hours).[6]

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]

Reactivity Profile

The reactivity of azetidines is largely governed by their ring strain, making them susceptible to ring-opening reactions.[10] The nitrogen atom can act as a nucleophile, while the C-N bonds can be cleaved under certain conditions. The 3-methoxy group can also influence reactivity, potentially acting as a leaving group under acidic conditions.

Incompatible Materials:

  • Strong oxidizing agents[11]

  • Strong acids[11]

  • Acid chlorides

  • Acid anhydrides

Applications in Drug Discovery and Medicinal Chemistry

The azetidine moiety is a privileged scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties.[1][2] 3-Substituted azetidines are key intermediates in the synthesis of a wide range of biologically active compounds, including potential treatments for neurological disorders.[9] While specific applications of 3-Methoxy-3-methylazetidine are not extensively documented in publicly available literature, its structural motifs are of high interest. Azetidine analogues have been investigated as inhibitors of nucleosidases and phosphorylases for the treatment of bacterial infections.[12]

Storage and Disposal

Storage: Store 3-Methoxy-3-methylazetidine hydrochloride in a tightly closed container in a dry and well-ventilated place.[13] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) under an inert atmosphere.[5][6]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[14] Chemical waste should be collected in designated, properly labeled containers.[14] Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[10] Do not dispose of this chemical down the drain.

References

  • Stankovic, S., Catak, S., D'Hooghe, M., Goossens, H., Tehrani, K. A., Bogaert, P., ... & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of organic chemistry, 76(7), 2157–2167. [Link]

  • PubChemLite. 3-methoxy-3-methylazetidine hydrochloride. [Link]

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride. [Link]

  • Google Patents. US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • ResearchGate. (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 6 - Management of Waste. [Link]

  • PubMed. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Google Patents.
  • YouTube. How To: Lab Waste. [Link]

  • Stericycle. Laboratory Waste Management Solutions. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and conformational rigidity, leading to enhanced target affinity and selectivity. This guide focuses on the specific, relatively unexplored molecule, 3-methoxy-3-methylazetidine. In the absence of extensive direct biological data for this compound, this document synthesizes information from structurally related molecules to propose and detail scientifically-grounded, testable hypotheses regarding its mechanism of action. We present plausible biological targets, primarily within the central nervous system (CNS), and outline a comprehensive, multi-phase experimental workflow designed to elucidate its precise pharmacological profile. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.

Introduction to 3-Methoxy-3-methylazetidine

Chemical Structure and Physicochemical Properties

3-Methoxy-3-methylazetidine is a four-membered, saturated N-heterocycle featuring a geminal substitution of a methyl and a methoxy group at the C3 position. The hydrochloride salt form is commonly available for research purposes.[1][2]

Structure:

  • IUPAC Name: 3-methoxy-3-methylazetidine

  • Molecular Formula: C₅H₁₁NO

  • Key Features:

    • Azetidine Ring: A strained, four-membered ring that provides a rigid scaffold, limiting conformational flexibility. This rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[3][4]

    • Basic Nitrogen: The secondary amine is basic and will be protonated at physiological pH, enabling potential ionic interactions with target proteins like GPCRs or transporters.

    • C3-Geminal Substitution: The methyl and methoxy groups at the C3 position create a specific stereoelectronic environment. The methoxy group can act as a hydrogen bond acceptor, while the methyl group provides steric bulk.

The Azetidine Scaffold in Medicinal Chemistry: A Privileged Structure

The azetidine ring, once considered synthetically challenging, is now recognized as a valuable component in drug design.[5] Its incorporation into molecules has led to a diverse range of pharmacological activities, including anticancer, antibacterial, and CNS-related effects.[6] The scaffold's stability and rigid nature have drawn significant attention from medicinal chemists.[4][6] In the context of CNS drug discovery, azetidine-based compounds have been developed to target nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and other critical neuronal proteins.[3][7] The reduced flexibility compared to larger rings like pyrrolidine can lead to higher binding potency, as seen in the development of nAChR partial agonists where the azetidine ring was superior to a pyrrolidine ring.[8]

Rationale for Investigation

Given the established precedent of the azetidine scaffold in CNS-active compounds, 3-methoxy-3-methylazetidine represents a novel chemical entity with significant potential for biological activity. Its small size and polar surface area suggest it may possess favorable properties for blood-brain barrier penetration, a critical attribute for CNS drug candidates.[7] The specific substitution pattern at the C3 position offers a unique opportunity to explore structure-activity relationships (SAR) that differ from previously published azetidine-containing agents. This guide, therefore, establishes a logical framework for its systematic investigation.

Synthesis and Characterization

The synthesis of 3-methoxy-3-methylazetidines has been reported via a rare aziridine-to-azetidine rearrangement.[9] This method involves treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol, which facilitates the rearrangement and incorporation of the methoxy group.[9][10] More modular and modern synthetic routes for creating 3,3-disubstituted azetidines have also been developed, which could be adapted for this specific molecule or its analogs.[11][12]

Standard characterization would involve:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structural integrity and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Hypothesized Mechanisms of Action

Based on the structural features of 3-methoxy-3-methylazetidine and the known pharmacology of related azetidine derivatives, we propose three primary, testable hypotheses for its mechanism of action.

Hypothesis A: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The azetidine ring is a well-established pharmacophore for ligands targeting nAChRs.[8] The basic nitrogen atom mimics the quaternary ammonium group of the endogenous ligand, acetylcholine.

  • Rationale: Studies developing α4β2-nAChR partial agonists for depression found that an azetidine ring conferred higher potency compared to larger, more flexible rings.[8] The specific substitutions on the azetidine ring dictate the selectivity and functional activity (agonist, partial agonist, or antagonist) at different nAChR subtypes.

  • Potential Indication: Depending on the subtype selectivity and functional effect, the compound could have applications in depression, cognitive disorders, or smoking cessation.

Hypothesis B: Monoamine Transporter Inhibition

Novel 3-substituted azetidine derivatives have been successfully developed as triple reuptake inhibitors (TRIs), blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[13]

  • Rationale: The protonated nitrogen of the azetidine ring can engage with key acidic residues (e.g., Aspartate) in the binding sites of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The substituents on the ring would then determine the potency and selectivity profile across these transporters.

  • Potential Indication: A compound with a TRI profile could serve as a next-generation antidepressant with a broader spectrum of activity.[13]

Hypothesis C: Muscarinic Acetylcholine Receptor (mAChR) Modulation

The core structure of 3-methoxy-3-methylazetidine shares features with known muscarinic agonists, which often contain a basic nitrogen atom within a cyclic scaffold.

  • Rationale: While less common than for nAChRs, azetidine-containing compounds have been explored as muscarinic ligands. The distance and orientation of the nitrogen relative to potential hydrogen-bond accepting groups (the methoxy oxygen) could facilitate binding to one of the five muscarinic receptor subtypes (M1-M5).

  • Potential Indication: M1 or M4 agonists are pursued for cognitive enhancement in Alzheimer's disease and schizophrenia, while muscarinic antagonists are used for conditions like overactive bladder.[14]

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is proposed to systematically and efficiently determine the primary mechanism of action.

Phase 1: Broad Target Screening

The initial step is to perform a broad liability/discovery screen to identify the most promising target class and rule out off-target activities.

  • Protocol: Submit the compound to a comprehensive panel, such as the Eurofins BioPrint® panel or similar services, which includes a wide array of GPCRs, ion channels, transporters, and enzymes.

  • Causality: This unbiased approach prevents resource allocation based on a single, potentially incorrect hypothesis. Significant inhibition of binding (>50% at 10 µM) to any target in the panel will guide all subsequent experiments.

Phase 2: In Vitro Pharmacological Profiling

Based on the results of Phase 1, focused in vitro assays will be conducted to confirm the target and quantify the compound's affinity and functional activity.

  • Objective: To determine the binding affinity (Kᵢ) of 3-methoxy-3-methylazetidine for the identified target(s).

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target receptor or transporter.

    • Incubate the membranes with a known radioligand (e.g., [³H]epibatidine for nAChRs, [³H]citalopram for SERT) at a fixed concentration.

    • Add increasing concentrations of the test compound (3-methoxy-3-methylazetidine).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

  • Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand) to ensure data integrity.

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC₅₀ or IC₅₀).

  • Methodology (Example for a Gq-coupled GPCR like M1 mAChR):

    • Use a cell line stably expressing the M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a baseline fluorescence reading using a plate reader (e.g., FLIPR, FlexStation).

    • To test for agonist activity, add increasing concentrations of 3-methoxy-3-methylazetidine and measure the increase in intracellular calcium.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known M1 agonist (e.g., carbachol) at its EC₈₀ concentration. Measure the inhibition of the agonist response.

    • Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Methodology (Example for a transporter like SERT):

    • Use cells expressing SERT (e.g., HEK293-hSERT).

    • Incubate cells with increasing concentrations of 3-methoxy-3-methylazetidine.

    • Add a fixed concentration of a radioactive substrate (e.g., [³H]5-HT).

    • After a short incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the internalized radioactivity.

    • Determine the IC₅₀ for the inhibition of serotonin uptake.

Data Interpretation and Pathway Visualization

The data generated from the experimental workflow will allow for a clear determination of the compound's primary mechanism.

Predicted Data Summary

The following table illustrates hypothetical data that could be generated, pointing towards a primary mechanism as a selective SERT inhibitor.

TargetBinding Assay (Kᵢ, nM)Functional Assay (IC₅₀, nM)
SERT1525
DAT350500
NET800>1000
α4β2 nAChR>1000>1000
M1 mAChR>1000>1000
Visualization of Workflows and Pathways

Diagrams created using Graphviz clarify complex processes and relationships.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: Mechanism Confirmation Compound 3-Methoxy-3-methylazetidine Screen Broad Target Panel (GPCRs, Ion Channels, Transporters) Compound->Screen Binding Radioligand Binding Assays (Determine Kᵢ) Screen->Binding Identified 'Hits' Data Concentration-Response Curves Binding->Data Functional Functional Assays (Determine EC₅₀/IC₅₀) Functional->Data SAR Analog Synthesis & Structure-Activity Relationship Data->SAR InVivo In Vivo Target Engagement & Efficacy Models SAR->InVivo

Caption: High-level experimental workflow for elucidating the mechanism of action.

G SERT SERT Transporter Extracellular Space Intracellular Space Serotonin_in 5-HT SERT:f1->Serotonin_in Serotonin_out 5-HT (Serotonin) Serotonin_out->SERT:f0 Compound 3-Methoxy-3-methylazetidine Compound->SERT:f0 Inhibition Vesicle Synaptic Vesicle Serotonin_in->Vesicle VMAT2

Caption: Hypothetical mechanism: Inhibition of the Serotonin Transporter (SERT).

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for elucidating the mechanism of action of 3-methoxy-3-methylazetidine. By leveraging the known pharmacology of the azetidine scaffold, we have prioritized CNS targets such as nAChRs and monoamine transporters as the most probable candidates for interaction. The proposed experimental workflow, from broad screening to detailed in vitro characterization, provides a clear and efficient path to defining the compound's biological activity.

Successful identification of a primary mechanism will unlock further avenues of research. Future work would involve synthesizing analogs to establish a clear structure-activity relationship (SAR), optimizing for potency and selectivity, and advancing lead candidates into in vivo models of disease to assess therapeutic efficacy and pharmacokinetic properties. The unique structural attributes of 3-methoxy-3-methylazetidine make it a compelling starting point for a novel drug discovery program.

References

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 3-Methoxy-3-Methylazetidine HCl. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. Retrieved from [Link]

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

Spectroscopic Data of 3-Methoxy-3-methylazetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Small heterocyclic scaffolds, such as the azetidine ring system, are of paramount importance in medicinal chemistry due to their ability to impart unique three-dimensional conformations and desirable physicochemical properties to drug candidates. 3-Methoxy-3-methylazetidine, a substituted four-membered heterocycle, represents a valuable building block in this context. Its structural rigidity, combined with the presence of a key methoxy group, makes it an attractive motif for exploring new chemical space.

This guide provides a comprehensive overview of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of 3-Methoxy-3-methylazetidine. The content herein is synthesized from established spectroscopic principles and data derived from key literature, presented with the authority and expertise required for advanced chemical research. We will delve not only into the data itself but also the causality behind the observed spectral features and the self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methoxy-3-methylazetidine, both ¹H and ¹³C NMR provide definitive information about its unique structure. The data presented is based on the characterization of N-substituted derivatives, which serve as a reliable proxy for understanding the core azetidine scaffold.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
CH ₃ (at C3)~1.40Singlet (s)3H
OCH ₃ (at C3)~3.15Singlet (s)3H
Azetidine CH ₂ (at C2/C4)~2.90 - 3.20Multiplet (m)4H
N-CH ₂-Ph~3.60Singlet (s)2H
Aromatic -C₆H~7.20 - 7.40Multiplet (m)5H

Note: Data is interpreted from spectra of the N-benzyl derivative as presented in the supporting information for the synthesis of these compounds. The exact chemical shifts for the unsubstituted azetidine may vary slightly but the multiplicities and integration will be analogous for the core structure.[1]

Expertise & Causality:

  • The C3-Methyl Protons (~1.40 ppm): The singlet multiplicity confirms the absence of adjacent protons. This methyl group is attached to a quaternary carbon (C3), hence no coupling is observed. Its chemical shift is in the typical aliphatic region.

  • The Methoxy Protons (~3.15 ppm): This singlet, integrating to three protons, is characteristic of a methoxy group. The electronegative oxygen atom deshields these protons, shifting them downfield compared to the C-methyl group.

  • The Azetidine Ring Protons (~2.90 - 3.20 ppm): The protons on carbons C2 and C4 are chemically equivalent in the unsubstituted ring but can become diastereotopic in substituted analogs, leading to more complex splitting. They appear as a multiplet due to coupling with each other. Their downfield shift relative to a simple alkane is due to the influence of the adjacent electronegative nitrogen atom.

  • N-H Proton (Unsubstituted): For the parent 3-Methoxy-3-methylazetidine, a broad singlet corresponding to the N-H proton would be expected, typically in the 1.5-3.5 ppm range. Its chemical shift is variable and depends on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for the 1-Benzyl-3-methoxy-3-methylazetidine Moiety

Signal AssignmentChemical Shift (δ) ppm
C H₃ (at C3)~22.0
OC H₃ (at C3)~51.0
Azetidine C H₂ (at C2/C4)~60.0
Quaternary C 3~75.0
N-C H₂-Ph~62.0
Aromatic Carbons~127.0 - 138.0

Note: Data is interpreted from spectra of the N-benzyl derivative.[1] The chemical shifts for the unsubstituted azetidine core are expected to be in a similar range.

Expertise & Causality:

  • Quaternary Carbon (C3) at ~75.0 ppm: This is the most downfield of the aliphatic carbons. Its significant deshielding is a direct result of being bonded to two electronegative atoms: nitrogen (in the ring) and oxygen (of the methoxy group).

  • Azetidine Ring Carbons (C2/C4) at ~60.0 ppm: These carbons are shifted downfield due to their direct attachment to the nitrogen atom.

  • Methoxy Carbon (~51.0 ppm): This signal is characteristic for a methoxy carbon and is deshielded by the attached oxygen.

  • Methyl Carbon (~22.0 ppm): This upfield signal is typical for a simple alkyl carbon.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. This involves proper sample preparation, instrument setup, and data processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Methoxy-3-methylazetidine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the data (each unique carbon appears as a singlet). A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Add_Std Add TMS Standard Dissolve->Add_Std Transfer Transfer to NMR Tube Add_Std->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum (1H & 13C) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate (to TMS) Phase->Calibrate Integrate Integrate (1H) Calibrate->Integrate Analysis Spectral Analysis Integrate->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). While a full experimental spectrum for 3-Methoxy-3-methylazetidine is not publicly available, its key absorptions can be reliably predicted based on its structure.

Table 3: Predicted FT-IR Absorption Bands for 3-Methoxy-3-methylazetidine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350 - 3300N-H StretchSecondary AmineWeak-Medium
~2970 - 2850C-H StretchAlkyl (CH₃, CH₂)Strong
~1470 - 1450C-H Bend (Scissoring)CH₂Medium
~1380 - 1370C-H Bend (Symmetrical)CH₃Medium
~1140 - 1070C-O-C Asymmetric StretchEtherStrong
~1250 - 1000C-N StretchAliphatic AmineMedium
~900 - 650N-H Wag (Out-of-plane)Secondary AmineBroad, Strong

Expertise & Causality:

  • N-H Stretch (~3350 cm⁻¹): As a secondary amine, a single, relatively weak and sharp N-H stretching band is expected in this region.[2][3] This distinguishes it from primary amines (two bands) and tertiary amines (no band).[2]

  • C-H Stretches (~2970-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are definitive for sp³-hybridized C-H bonds, present in the methyl and azetidine methylene groups.[4]

  • C-O-C Stretch (~1140-1070 cm⁻¹): The most characteristic peak for an ether linkage is the strong C-O-C asymmetric stretch.[5] For a saturated ether like this, it is expected to be a prominent feature in the fingerprint region.[5]

  • N-H Wag (~900-650 cm⁻¹): A broad and strong absorption in this region is also characteristic of the out-of-plane bending of the N-H bond in secondary amines.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat 3-Methoxy-3-methylazetidine liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleanup: After analysis, wipe the sample from the crystal using a soft tissue soaked in a suitable solvent (e.g., isopropanol or acetone) and allow it to dry.

FTIR_Workflow Start Start Background Record Background Spectrum (Clean ATR Crystal) Start->Background Apply_Sample Apply 1 Drop of Liquid Sample to Crystal Background->Apply_Sample Acquire Acquire Sample Spectrum (16-32 Scans) Apply_Sample->Acquire Analyze Analyze Spectrum (Identify Functional Groups) Acquire->Analyze Clean Clean ATR Crystal Analyze->Clean

Caption: Standard workflow for ATR-FTIR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, which readily accept a proton.

Table 4: Predicted ESI-MS Data for 3-Methoxy-3-methylazetidine

Ion SpeciesPredicted m/zDescription
[M+H]⁺102.0913Protonated Molecular Ion
[M+Na]⁺124.0733Sodium Adduct
[M+K]⁺140.0472Potassium Adduct

Data predicted for the neutral molecule C₅H₁₁NO (MW: 101.15 g/mol ). Source: PubChemLite.

Expertise & Causality:

  • Protonated Molecular Ion ([M+H]⁺): The basic nitrogen atom of the azetidine ring is readily protonated under ESI conditions, resulting in a prominent ion at m/z 102, which confirms the molecular weight of the compound.

  • Fragmentation Pattern: While ESI is a soft technique, fragmentation can be induced. The most likely fragmentation pathways for the [M+H]⁺ ion of 3-Methoxy-3-methylazetidine would involve the loss of small, stable neutral molecules.

    • Loss of Methanol (CH₃OH): A common fragmentation for methoxy-substituted compounds is the elimination of methanol (32 Da), which would lead to a fragment ion at m/z 70.

    • Ring Opening/Cleavage: Azetidine rings can undergo characteristic ring-opening fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines. This would lead to the breaking of the C2-C3 or C4-C3 bond, followed by further rearrangements.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation, ultimately releasing the protonated analyte ions into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural analysis, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion, inducing fragmentation via collision with an inert gas (Collision-Induced Dissociation, CID), and analyzing the resulting fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_result Result Prep Prepare Dilute Solution (~0.1 mg/mL in MeOH + 0.1% HCOOH) Infuse Infuse into ESI Source Prep->Infuse Ionize Ionize & Desolvate Infuse->Ionize Separate Separate Ions (by m/z) Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detect->Spectrum

Caption: A simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

The structural characterization of 3-Methoxy-3-methylazetidine is unequivocally achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the H-C framework, IR spectroscopy confirms the presence of key functional groups (amine, ether), and mass spectrometry verifies the molecular weight and offers insight into structural stability. The protocols and interpretations provided in this guide serve as an authoritative framework for the analysis of this compound, ensuring scientific integrity and enabling its confident application in research and development pipelines.

References

  • Stanković, S., Catak, S., D’hooghe, M., Goossens, H., Abbaspour Tehrani, K., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • LibreTexts. (2021). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46911956, 3-Methoxy-3-methylazetidine. [Link]

  • Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • METTLER TOLEDO. ATR-FTIR Spectroscopy Basics. [Link]

  • Kéki, S., Zsuga, M., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy. [Link]

Sources

Navigating the Nuances of 3-Methoxy-3-methylazetidine: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of a Strained Scaffold in Drug Discovery

3-Methoxy-3-methylazetidine, a key building block in contemporary medicinal chemistry, offers a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics. The inherent ring strain of the four-membered azetidine core, while a source of its synthetic versatility, also presents distinct challenges regarding its chemical stability.[1][2][3] This guide provides an in-depth analysis of the factors governing the stability of 3-Methoxy-3-methylazetidine and delineates best practices for its storage and handling to ensure its integrity in research and development settings. Understanding these principles is paramount for researchers, scientists, and drug development professionals aiming to leverage this valuable synthon in their pipelines.

Deconstructing Stability: A Mechanistic Perspective

The stability of 3-Methoxy-3-methylazetidine is intrinsically linked to the chemical reactivity of its constituent functional groups: the strained azetidine ring, the tertiary amine, and the methoxy ether. While generally stable under neutral, ambient conditions, its integrity can be compromised by exposure to specific environmental factors.

The Vulnerability of the Strained Azetidine Ring

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions than its larger five- and six-membered counterparts, such as pyrrolidine and piperidine.[2] This reactivity is a double-edged sword; while synthetically useful, it also represents a primary degradation pathway.

  • Acid-Mediated Ring Opening: The presence of a strong acid can lead to the protonation of the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent cleavage.[1][4] This is a critical consideration, as even trace amounts of acidic impurities can catalyze this degradation over time. The hydrochloride salt form of azetidines is often more stable due to the controlled acidic nature, preventing uncontrolled reactions with ambient acids.[5]

The Reactivity of the Tertiary Amine

The tertiary amine within the azetidine ring is another focal point for potential degradation.

  • Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions, or by oxidizing agents.

  • Dealkylation: While tertiary amines are generally more thermally stable than primary and secondary amines, they can undergo dealkylation under certain conditions to form secondary amines.[6]

The Stability of the Methoxy Ether Group

The methoxy group in 3-Methoxy-3-methylazetidine is relatively stable but can be cleaved under forcing acidic conditions, typically requiring strong acids like HBr or HI and elevated temperatures.[7][8][9][10] This degradation pathway is less of a concern under standard storage conditions but is a crucial factor in designing synthetic routes and in forced degradation studies.

A Visual Guide to Degradation Pathways

To illustrate the potential degradation pathways of 3-Methoxy-3-methylazetidine, the following diagram outlines the key triggers and resulting products.

G Potential Degradation Pathways of 3-Methoxy-3-methylazetidine cluster_triggers Degradation Triggers A 3-Methoxy-3-methylazetidine B Ring-Opened Products A->B Acid-catalyzed ring-opening C N-Oxide A->C Oxidation D Dealkylated Azetidine A->D Dealkylation E Ether-Cleaved Products A->E Acid-catalyzed ether cleavage T1 Strong Acids T1->B T1->E (Forcing Conditions) T2 Oxidizing Agents / O2 T2->C T3 Heat / Light T3->C T3->D

Caption: Factors influencing the stability of 3-Methoxy-3-methylazetidine.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities of 3-Methoxy-3-methylazetidine, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere prevents oxidation of the tertiary amine.
Light Amber vial or stored in the darkProtection from light minimizes the risk of photo-catalyzed degradation.
Moisture Tightly sealed containerPrevents hydrolysis and potential reactions with dissolved gases.
pH Avoid acidic or basic conditionsThe azetidine ring is susceptible to cleavage under both acidic and basic conditions.

For routine laboratory use, it is advisable to prepare smaller, working aliquots from the main stock to minimize repeated exposure of the bulk material to the atmosphere and potential contaminants.

Experimental Workflow: A Forced Degradation Study Protocol

A forced degradation study is essential for identifying the likely degradation products and pathways, and for developing stability-indicating analytical methods.[11][12][13][14]

Objective

To investigate the stability of 3-Methoxy-3-methylazetidine under various stress conditions and to identify its primary degradation products.

Methodology

A solution of 3-Methoxy-3-methylazetidine (e.g., 1 mg/mL in a suitable solvent like acetonitrile or water) is subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C in a dry oven for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 24 hours (in solution).

A control sample, stored at 2-8°C and protected from light, should be analyzed alongside the stressed samples.

Analytical Method

The primary analytical technique for monitoring the stability of 3-Methoxy-3-methylazetidine and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for more detailed structural elucidation, a mass spectrometer (LC-MS).[15][16][17][18][19]

  • HPLC Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradants absorb. Mass spectrometry will provide molecular weight information for the identification of degradation products.

The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation products are detectable without completely destroying the sample.[12]

Data Analysis

The chromatograms of the stressed samples are compared to the control sample to identify new peaks corresponding to degradation products. The peak areas can be used to quantify the extent of degradation. The mass-to-charge ratio (m/z) from the LC-MS analysis will be instrumental in proposing the structures of the degradation products.

Visualization of the Experimental Workflow

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare 1 mg/mL solution of 3-Methoxy-3-methylazetidine B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (80°C, solid) A->E F Photolytic Degradation (UV/Vis light) A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Determine Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: A schematic of the forced degradation study workflow.

Conclusion: Ensuring the Integrity of a Valuable Building Block

3-Methoxy-3-methylazetidine is a powerful tool in the arsenal of medicinal chemists. However, its inherent ring strain and the presence of reactive functional groups necessitate a thorough understanding of its stability profile. By adhering to the recommended storage and handling protocols, and by proactively investigating its degradation pathways through forced degradation studies, researchers can ensure the integrity and reliability of this crucial building block, thereby safeguarding the quality and reproducibility of their scientific endeavors. The principles outlined in this guide provide a robust framework for the judicious use of 3-Methoxy-3-methylazetidine in the pursuit of novel therapeutics.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharmeli. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • 3-Methoxy-3-methylazetidine hydrochloride. PubChem. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Thermal degradation rates of different amines. ResearchGate. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing. ResearchGate. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • Reactions of Ethers: Acidic Cleavage. Vancouver Island University. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Degradation of amines in CO Capture. SINTEF. [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Methoxy-3-methylazetidine Hydrochloride

[1]

Abstract & Strategic Value

3-Methoxy-3-methylazetidine is a high-value pharmacophore in modern drug discovery, particularly for fragment-based drug design (FBDD).[1] Its compact, strained azetidine ring offers a rigid vector for substituent display, while the geminal methoxy/methyl substitution pattern modulates lipophilicity (LogD) and metabolic stability compared to gem-dimethyl or unsubstituted analogs.

This protocol details a scalable, two-step synthesis starting from commercially available 1-Boc-3-hydroxy-3-methylazetidine .[1] The route prioritizes operational safety and high purity, utilizing a Williamson ether synthesis followed by acid-mediated deprotection.[1]

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed to avoid the formation of N-methylated byproducts by utilizing the tert-butoxycarbonyl (Boc) protecting group.[1] The tertiary alcohol is methylated using sodium hydride and methyl iodide, followed by quantitative removal of the Boc group.

Reaction Workflow Diagram

Gcluster_0Step 1: O-Methylationcluster_1Step 2: DeprotectionSM1-Boc-3-hydroxy-3-methylazetidine(CAS: 1104083-23-9)Inter1-Boc-3-methoxy-3-methylazetidineSM->InterNaH, MeIDMF, 0°C to RTProduct3-Methoxy-3-methylazetidineHydrochloride(CAS: 905843-93-8)Inter->Product4M HCl in DioxaneRT, 2h

Figure 1: Two-step synthetic pathway ensuring regioselective O-methylation.

Experimental Protocol

Step 1: O-Methylation of 1-Boc-3-hydroxy-3-methylazetidine[1]

Objective: Conversion of the tertiary alcohol to a methyl ether via Williamson ether synthesis. Mechanism: Deprotonation of the tertiary hydroxyl group by sodium hydride (NaH) forms a sodium alkoxide, which undergoes SN2 attack on methyl iodide (MeI).

Reagents & Materials
ReagentEquiv.[2][3][4]MW ( g/mol )Role
1-Boc-3-hydroxy-3-methylazetidine 1.0187.24Starting Material
Sodium Hydride (60% in oil) 1.524.00Base
Iodomethane (MeI) 2.0141.94Methylating Agent
DMF (Anhydrous) --Solvent
Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.5 eq, 60% dispersion) portion-wise over 15 minutes.

    • Caution: Evolution of hydrogen gas (H2).[1] Ensure proper venting.[1]

    • Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns slightly yellow/opaque.[1]

  • Methylation: Add Iodomethane (2.0 eq) dropwise via syringe at 0°C.[1]

    • Safety: MeI is a neurotoxin and volatile.[1] Use a fume hood.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The starting material (polar alcohol) should disappear, replaced by a less polar spot (ether).

  • Workup:

    • Cool back to 0°C. Quench excess NaH by slow addition of saturated aqueous NH4Cl or water.[1]

    • Extract with Ethyl Acetate (3x).[1][4]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield 1-Boc-3-methoxy-3-methylazetidine as a colorless oil.

Step 2: N-Boc Deprotection[1][6]

Objective: Removal of the tert-butoxycarbonyl group to yield the secondary amine hydrochloride salt.[1] Mechanism: Acid-catalyzed cleavage of the carbamate.[1]

Reagents & Materials
ReagentEquiv.[2][3][4]Role
1-Boc-3-methoxy-3-methylazetidine 1.0Intermediate
4M HCl in 1,4-Dioxane 10.0Acid/Solvent
Diethyl Ether (Et₂O) -Precipitation Solvent
Procedure
  • Setup: Place the purified intermediate (from Step 1) in a single-neck RBF.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) at RT.

    • Note: No co-solvent is usually needed if the intermediate is an oil.[1] If solid, dissolve in minimal DCM first.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (stain with Ninhydrin) or LC-MS.[1] The Boc-protected spot will disappear.[1]

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl.

    • Trituration: Add anhydrous Diethyl Ether (Et₂O) to the residue and sonicate/stir to induce precipitation of the salt.

    • Filter the white solid or decant the supernatant.[1]

  • Drying: Dry the solid under high vacuum (lyophilization is recommended if the salt is hygroscopic) to yield 3-Methoxy-3-methylazetidine Hydrochloride .

Analytical Data Expectations

Validation of the final product (HCl salt) should align with the following characteristics:

  • Physical State: White to off-white hygroscopic solid.[1]

  • 1H NMR (400 MHz, D2O or DMSO-d6):

    • δ ~1.50 ppm: Singlet (3H) – Methyl group at C3.[1]

    • δ ~3.20 ppm: Singlet (3H) – Methoxy group (–OCH3).[1]

    • δ ~3.80–4.20 ppm: Multiplets (4H) – Azetidine ring protons (C2 and C4).[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+ for C5H11NO: 102.09 .

    • Observed m/z: 102.1 .[1]

Safety & Handling (HSE)

HazardSourceMitigation
Pyrophoric Sodium Hydride (NaH)Reacts violently with water.[1] Handle under inert atmosphere (N₂/Ar). Quench carefully at low temp.
Neurotoxin Iodomethane (MeI)Highly volatile alkylating agent.[1] Use only in a well-ventilated fume hood.[1] Double-glove (nitrile) recommended.[1]
Corrosive HCl / DioxaneCauses burns.[1] Vapors are damaging to respiratory tract.[1]

Expert Troubleshooting & Insights

Why NaH/MeI instead of other methods?

While silver oxide (Ag2O) is a milder base for methylation, the steric hindrance of the tertiary alcohol at the 3-position of the azetidine ring often requires the stronger nucleophilicity generated by the sodium alkoxide (via NaH) to achieve full conversion.

Moisture Sensitivity

The formation of the alkoxide intermediate is reversible if water is present. Ensure DMF is anhydrous (water content <50 ppm).[1] If the reaction stalls, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the SN2 step.

Salt Hygroscopicity

Azetidine salts are notoriously hygroscopic.[1] If the final product turns into a gum, re-dissolve in MeOH and re-precipitate with Et₂O, then dry immediately in a vacuum desiccator over P2O5.

References

  • General Azetidine Synthesis: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. MDPI.[1] Available at: [Link][1]

  • Starting Material Data: 1-Boc-3-hydroxy-3-methylazetidine. PubChem CID 54751705.[1] Available at: [Link][1]

  • Deprotection Methodology: Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. Available at: [Link]

  • Product Characterization: 3-Methoxy-3-methylazetidine hydrochloride. ChemicalBook/CAS Database.[1] CAS: 905843-93-8.[1]

Application Note & Protocol: A Step-by-Step Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 3-Methoxy-3-methylazetidine, a valuable saturated heterocyclic scaffold for drug discovery. The synthesis is presented as a robust three-step sequence, commencing with the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by O-methylation, and concluding with catalytic deprotection. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry. Their strained ring system imparts a unique three-dimensional geometry that can significantly enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] Specifically, 3-substituted azetidines are sought-after motifs as they introduce a vector for molecular exploration from a rigid, non-aromatic core.[3][4] 3-Methoxy-3-methylazetidine serves as an excellent example of a small, polar, and rigid scaffold that can be incorporated into larger molecules to improve their pharmacological profiles. This guide details a reliable and scalable synthetic route to this important intermediate.

Overall Synthetic Strategy

The synthesis of 3-Methoxy-3-methylazetidine is achieved through a logical three-step sequence starting from the readily available N-benzhydrylazetidin-3-one. The benzhydryl (Bzh) group is employed as a robust protecting group for the azetidine nitrogen, which is stable to the planned reaction conditions and can be removed efficiently at the final stage.

The overall transformation is as follows:

  • Step 1: Grignard Reaction. Nucleophilic addition of methylmagnesium bromide to N-benzhydrylazetidin-3-one to create the C-C bond and form the tertiary alcohol, 1-benzhydryl-3-methylazetidin-3-ol.

  • Step 2: O-Methylation. Conversion of the tertiary hydroxyl group to a methyl ether using sodium hydride and methyl iodide, following the principles of the Williamson ether synthesis.

  • Step 3: Deprotection. Removal of the N-benzhydryl protecting group via catalytic transfer hydrogenation to yield the final product, 3-Methoxy-3-methylazetidine.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection Start N-Benzhydrylazetidin-3-one Grignard_Reagents 1. CH₃MgBr, THF 2. aq. NH₄Cl quench Start->Grignard_Reagents Nucleophilic Addition Intermediate1 1-Benzhydryl-3-methylazetidin-3-ol Grignard_Reagents->Intermediate1 Workup Methylation_Reagents 1. NaH, THF 2. CH₃I Intermediate1->Methylation_Reagents Deprotonation & SN2 Intermediate2 1-Benzhydryl-3-methoxy-3-methylazetidine Methylation_Reagents->Intermediate2 Alkylation Deprotection_Reagents Pd/C, HCOOH, MeOH Intermediate2->Deprotection_Reagents Catalytic Transfer Hydrogenation Final_Product 3-Methoxy-3-methylazetidine Deprotection_Reagents->Final_Product Purification

Sources

Application Notes and Protocols: Synthesis of 3-Methoxy-3-methylazetidine via Aziridine Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidines and the Elegance of Ring Expansion

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development. Their unique conformational properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide range of biologically active compounds, including antibacterial agents and G-protein-coupled receptor agonists.[1] The synthesis of substituted azetidines, particularly at the 3-position, is therefore of significant interest to researchers in the pharmaceutical sciences.

While numerous methods exist for the synthesis of the azetidine core, the ring expansion of readily accessible aziridines presents a compelling and mechanistically elegant strategy.[2] Aziridines, as highly strained three-membered rings, are versatile synthetic intermediates for a variety of ring-opened and ring-expanded amine derivatives through regio- and stereoselective reactions.[1][3] This application note provides a detailed protocol and mechanistic rationale for a specific and novel aziridine-to-azetidine rearrangement for the synthesis of 3-Methoxy-3-methylazetidine, a valuable building block for further chemical elaboration.

Mechanistic Insights: Unraveling the Aziridine to Azetidine Rearrangement

The transformation of a 2-substituted aziridine to a 3-substituted azetidine is a thermodynamically driven process that proceeds through a bicyclic aziridinium salt intermediate. This rearrangement is particularly effective for 2-(halomethyl)-2-methylaziridines. The gem-disubstitution at the 2-position of the aziridine ring is crucial, as it promotes the intramolecular cyclization through the Thorpe-Ingold effect, which favors a geometric positioning of the nucleophilic nitrogen atom for backside attack on the carbon bearing the leaving group.[1]

The reaction is initiated by the intramolecular displacement of a halide (e.g., bromide) by the aziridine nitrogen, forming a highly strained and reactive bicyclic aziridinium salt. This intermediate is then susceptible to nucleophilic attack. In the presence of a nucleophilic solvent such as methanol, the solvent attacks the more sterically hindered carbon of the bicyclic system. This regioselectivity is a key feature of the reaction, leading to the formation of the desired 3-substituted azetidine.

The overall process can be visualized as follows:

G cluster_0 Aziridine to Azetidine Rearrangement Aziridine 2-(Bromomethyl)-2-methylaziridine Intermediate Bicyclic Aziridinium Ion (Intermediate) Aziridine->Intermediate Intramolecular Cyclization (-Br⁻) Azetidine 3-Methoxy-3-methylazetidine Intermediate->Azetidine Nucleophilic Attack by Methanol Methanol Methanol (Nucleophile/Solvent) Methanol->Intermediate

Figure 1: Mechanistic overview of the aziridine to azetidine rearrangement.

Experimental Protocol: Synthesis of 3-Methoxy-3-methylazetidine

This protocol is adapted from the work of De Kimpe and coworkers and outlines the synthesis of 3-methoxy-3-methylazetidines from 2-bromomethyl-2-methylaziridines.[1][3]

Materials and Reagents
  • 2-(Bromomethyl)-2-methylaziridine derivative

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure
  • Reaction Setup: To a solution of the 2-bromomethyl-2-methylaziridine (1.0 eq) in anhydrous methanol (0.1 M), add sodium borohydride (3.0 eq) in portions at room temperature.

    • Causality behind experimental choice: Methanol serves as both the solvent and the nucleophile in this reaction. Sodium borohydride is used to create a basic environment, which is necessary for the rearrangement to proceed efficiently. While NaBH₄ is a reducing agent, its primary role here is to facilitate the rearrangement under reflux conditions. A prolonged reaction time in a basic medium drives the conversion to the thermodynamically more stable azetidine product.[1]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 48 hours.

    • Self-validating system: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting aziridine.

  • Work-up: a. After completion, the reaction mixture is cooled to 0°C. b. Saturated aqueous NaHCO₃ solution is carefully added to quench any remaining NaBH₄. c. The mixture is then extracted with dichloromethane (3 x 50 mL).[4] d. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting crude product is purified by column chromatography on silica gel to afford the pure 3-methoxy-3-methylazetidine.

Data Summary
Starting MaterialReagentsConditionsProductYield
2-(Bromomethyl)-2-methylaziridineNaBH₄, MethanolReflux, 48h3-Methoxy-3-methylazetidineHigh

Troubleshooting and Optimization

  • Incomplete reaction: If the reaction does not go to completion, extending the reflux time may be necessary. The basicity of the medium is crucial; ensuring the quality and sufficient stoichiometry of the sodium borohydride is important.[1]

  • Side products: The formation of side products can occur if the reaction temperature is not well-controlled or if impurities are present in the starting materials. Purification by column chromatography is essential to isolate the desired product.

  • Solvent choice: While methanol is the nucleophile in this specific transformation, for other azetidine syntheses, the choice of solvent can be critical. Ethereal solvents like THF or chlorinated solvents such as dichloromethane are commonly used, depending on the specific reaction mechanism.[5]

Alternative Approaches and Broader Context

While the described rearrangement is a powerful method, other strategies for azetidine synthesis exist. These include:

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be an efficient route to functionalized azetidines.[6]

  • Intramolecular Cyclization: The cyclization of γ-amino alcohols or other appropriately functionalized open-chain precursors is a common strategy.

  • Lewis Acid Catalysis: Lewis acids can be employed to activate aziridines for ring-opening with various nucleophiles, which in some cases can lead to ring expansion products.[7] The use of a Lewis acid can influence the regioselectivity of the nucleophilic attack.[8]

The choice of synthetic route will depend on the desired substitution pattern of the azetidine and the availability of starting materials.

G cluster_1 Experimental Workflow Start Start: 2-(Bromomethyl)-2-methylaziridine in Methanol Add_NaBH4 Add NaBH₄ Start->Add_NaBH4 Reflux Reflux for 48h Add_NaBH4->Reflux Workup Aqueous Work-up (NaHCO₃, CH₂Cl₂ extraction) Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Methoxy-3-methylazetidine Purification->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The rearrangement of 2-(bromomethyl)-2-methylaziridines to 3-methoxy-3-methylazetidines is a robust and efficient method for the synthesis of this valuable heterocyclic building block. Understanding the underlying mechanism, particularly the role of the bicyclic aziridinium ion intermediate, is key to appreciating the regioselectivity and thermodynamic driving force of this transformation. The provided protocol offers a practical guide for researchers to implement this elegant ring expansion strategy in their own synthetic endeavors.

References

  • D'hooghe, M., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • Reddy, K. H., et al. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.).
  • 3-Methoxy-3-Methylazetidine HCl. (2024). ChemBK. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Swarbrick, J. C., et al. (2017). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Fawcett, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421–4434. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Moore, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4353–4358. [Link]

  • Moore, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3]-Stevens Rearrangement. National Institutes of Health. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). UniTo. [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC. [Link]

  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017). Organic Letters, 19(5), 1132–1135. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Semantic Scholar. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. (2020). MDPI. [Link]

  • Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures. (n.d.). National Institutes of Health. [Link]

  • Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. (n.d.). Semantic Scholar. [Link]

  • Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. (2013). The Journal of Organic Chemistry, 78(17), 8886–8893. [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (2014). MDPI. [Link]

Sources

Strategic N-Protection in the Synthesis of 3-Methoxy-3-methylazetidine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Imperative of N-Protection

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and ligand-receptor binding affinity. Specifically, 3-substituted azetidines like 3-Methoxy-3-methylazetidine are of significant interest as versatile building blocks for novel therapeutics.

The synthesis of such substituted azetidines, however, presents a unique set of challenges, primarily centered around the reactivity of the ring nitrogen. To achieve the desired functionalization at the C3 position without unwanted side reactions, a robust N-protection strategy is not merely a procedural step but a cornerstone of the synthetic design. The choice of the nitrogen protecting group dictates the reaction conditions that can be employed in subsequent steps and ultimately influences the overall efficiency and success of the synthesis. This guide provides a detailed exploration of various N-protection strategies for the synthesis of 3-Methoxy-3-methylazetidine, offering both the underlying chemical rationale and actionable, field-tested protocols for researchers in drug discovery and development.

Synthetic Blueprint: A Modular Approach to 3-Methoxy-3-methylazetidine

A logical and highly adaptable synthetic route to 3-Methoxy-3-methylazetidine commences with a commercially available or readily synthesized N-protected azetidin-3-one. The core transformation involves a two-step sequence:

  • C3-Functionalization: Addition of a methyl group to the carbonyl at the C3 position to generate a tertiary alcohol. This is typically achieved via a Grignard reaction with methylmagnesium bromide.

  • O-Methylation: Etherification of the newly formed tertiary hydroxyl group to yield the desired methoxy moiety.

The success of this pathway is critically dependent on the judicious selection of the nitrogen protecting group. This guide will focus on three commonly employed and strategically distinct protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).

Comparative Analysis of N-Protection Strategies

The choice of an N-protecting group should be guided by its stability under the planned reaction conditions for C3-functionalization and O-methylation, as well as the ease and selectivity of its subsequent removal.

Protecting GroupStructureStabilityKey AdvantagesKey Disadvantages
Boc BocStable to basic and nucleophilic conditions. Labile to strong acids.Readily introduced. Mild acidic deprotection (e.g., TFA, HCl).Incompatible with strongly acidic reaction conditions.
Cbz CbzStable to acidic and most basic conditions.Orthogonal to many other protecting groups. Cleaved by hydrogenolysis.Requires catalytic hydrogenation for removal, which may not be compatible with all functional groups.
Benzyl (Bn) BnStable to a wide range of non-reducing conditions.Robust and economical.Requires hydrogenolysis for removal, similar to Cbz.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway and the points at which different N-protection strategies diverge.

G cluster_start Starting Material cluster_functionalization C3-Functionalization cluster_methylation O-Methylation cluster_deprotection Deprotection start N-Protected Azetidin-3-one grignard Grignard Reaction (MeMgBr) start->grignard Step 1 intermediate N-Protected 3-Hydroxy-3-methylazetidine grignard->intermediate methylation O-Methylation (e.g., NaH, MeI) intermediate->methylation Step 2 protected_product N-Protected 3-Methoxy-3-methylazetidine methylation->protected_product deprotection Deprotection protected_product->deprotection Step 3 final_product 3-Methoxy-3-methylazetidine deprotection->final_product

Caption: General synthetic workflow for 3-Methoxy-3-methylazetidine.

Detailed Protocols and Experimental Insights

Strategy 1: The Boc Group - Mild Acidic Deprotection

The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability in the basic and nucleophilic conditions of the Grignard and O-methylation steps, followed by its facile removal under acidic conditions.

Part A: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

This protocol begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a white solid or colorless oil.

Expert Insight: The slow, dropwise addition of the Grignard reagent at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. Anhydrous conditions are paramount for the success of any Grignard reaction.

Part B: Synthesis of tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate

The O-methylation of the tertiary alcohol is achieved under basic conditions.

Protocol:

  • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with the dropwise addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate.

Expert Insight: The use of sodium hydride requires careful handling due to its reactivity with moisture. It is advisable to wash the sodium hydride with anhydrous hexanes prior to use to remove the protective mineral oil. The reaction may require gentle heating to proceed to completion, depending on the steric hindrance around the hydroxyl group.

Part C: Deprotection to Yield 3-Methoxy-3-methylazetidine

The final step is the removal of the Boc group under acidic conditions.

Protocol:

  • Dissolve tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 3-Methoxy-3-methylazetidine.

Expert Insight: The volatility of the final product may require careful concentration steps to avoid loss of material. It is often preferable to isolate the product as a salt (e.g., hydrochloride) by treating the final organic solution with a solution of HCl in a suitable solvent like dioxane or diethyl ether.

G Boc_Azetidinone N-Boc-azetidin-3-one Grignard 1. MeMgBr, THF 2. Quench Boc_Azetidinone->Grignard Boc_Alcohol N-Boc-3-hydroxy-3-methylazetidine Grignard->Boc_Alcohol Methylation NaH, MeI, THF Boc_Alcohol->Methylation Boc_Ether N-Boc-3-methoxy-3-methylazetidine Methylation->Boc_Ether Deprotection TFA, DCM Boc_Ether->Deprotection Final_Product 3-Methoxy-3-methylazetidine Deprotection->Final_Product

Caption: Workflow for the Boc-protected synthesis of 3-Methoxy-3-methylazetidine.

Strategy 2: The Cbz Group - Orthogonal Deprotection via Hydrogenolysis

The benzyloxycarbonyl (Cbz) group offers an orthogonal protection strategy, as it is stable to both the basic/nucleophilic and acidic conditions that might be encountered and is selectively removed by catalytic hydrogenolysis.

Part A: Synthesis of Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate

The synthesis starts with benzyl 3-oxoazetidine-1-carboxylate.

Protocol:

  • Follow the procedure outlined in Strategy 1, Part A , substituting tert-butyl 3-oxoazetidine-1-carboxylate with benzyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Purify the crude product by flash column chromatography to obtain benzyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Part B: Synthesis of Benzyl 3-methoxy-3-methylazetidine-1-carboxylate

Protocol:

  • Follow the procedure outlined in Strategy 1, Part B , using benzyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) as the starting material.

  • Purify the crude product by flash column chromatography to yield benzyl 3-methoxy-3-methylazetidine-1-carboxylate.

Part C: Deprotection to Yield 3-Methoxy-3-methylazetidine

The Cbz group is removed by catalytic hydrogenation.

Protocol:

  • Dissolve benzyl 3-methoxy-3-methylazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (0.2 M).

  • To this solution, add palladium on carbon (10% w/w, 5-10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford 3-Methoxy-3-methylazetidine.

Expert Insight: It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions or biological assays. The reaction is often rapid and clean, with toluene and carbon dioxide as the only byproducts.

G Cbz_Azetidinone N-Cbz-azetidin-3-one Grignard 1. MeMgBr, THF 2. Quench Cbz_Azetidinone->Grignard Cbz_Alcohol N-Cbz-3-hydroxy-3-methylazetidine Grignard->Cbz_Alcohol Methylation NaH, MeI, THF Cbz_Alcohol->Methylation Cbz_Ether N-Cbz-3-methoxy-3-methylazetidine Methylation->Cbz_Ether Deprotection H₂, Pd/C, MeOH Cbz_Ether->Deprotection Final_Product 3-Methoxy-3-methylazetidine Deprotection->Final_Product

Caption: Workflow for the Cbz-protected synthesis of 3-Methoxy-3-methylazetidine.

Strategy 3: The Benzyl Group - A Robust and Economical Choice

The N-benzyl (Bn) group is a robust and cost-effective protecting group that is also removed by hydrogenolysis.

Part A: Synthesis of 1-benzyl-3-methylazetidin-3-ol

The synthesis begins with 1-benzyl-3-azetidinone, which can be prepared from benzylamine and epichlorohydrin.[1]

Protocol:

  • Follow the procedure outlined in Strategy 1, Part A , using 1-benzyl-3-azetidinone (1.0 eq) as the starting material.

  • Purify the crude product by flash column chromatography to obtain 1-benzyl-3-methylazetidin-3-ol.

Part B: Synthesis of 1-benzyl-3-methoxy-3-methylazetidine

Protocol:

  • Follow the procedure outlined in Strategy 1, Part B , using 1-benzyl-3-methylazetidin-3-ol (1.0 eq) as the starting material.

  • Purify the crude product by flash column chromatography to yield 1-benzyl-3-methoxy-3-methylazetidine.

Part C: Deprotection to Yield 3-Methoxy-3-methylazetidine

The N-benzyl group is removed via catalytic hydrogenolysis.

Protocol:

  • Dissolve 1-benzyl-3-methoxy-3-methylazetidine (1.0 eq) in methanol or ethanol (0.2 M).

  • Add palladium on carbon (10% w/w, 5-10 mol% Pd).

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate to obtain 3-Methoxy-3-methylazetidine.

Expert Insight: Similar to the Cbz deprotection, complete removal of the catalyst is essential. This method is particularly advantageous when cost is a primary consideration.

G Bn_Azetidinone N-Benzyl-azetidin-3-one Grignard 1. MeMgBr, THF 2. Quench Bn_Azetidinone->Grignard Bn_Alcohol N-Benzyl-3-hydroxy-3-methylazetidine Grignard->Bn_Alcohol Methylation NaH, MeI, THF Bn_Alcohol->Methylation Bn_Ether N-Benzyl-3-methoxy-3-methylazetidine Methylation->Bn_Ether Deprotection H₂, Pd/C, MeOH Bn_Ether->Deprotection Final_Product 3-Methoxy-3-methylazetidine Deprotection->Final_Product

Caption: Workflow for the Benzyl-protected synthesis of 3-Methoxy-3-methylazetidine.

Conclusion: Selecting the Optimal Strategy

The choice of N-protection strategy for the synthesis of 3-Methoxy-3-methylazetidine is a critical decision that impacts the entire synthetic route.

  • The Boc group is highly recommended for its ease of removal under mild acidic conditions, which are orthogonal to the basic conditions of the key bond-forming steps.

  • The Cbz and Benzyl groups offer robust protection and are ideal when acidic conditions must be strictly avoided in the final deprotection step. Their removal via hydrogenolysis is clean and efficient, provided the substrate is compatible with catalytic hydrogenation.

By understanding the chemical principles behind each protecting group and following the detailed protocols provided, researchers can confidently and efficiently synthesize 3-Methoxy-3-methylazetidine and other valuable 3-substituted azetidine building blocks for their drug discovery programs.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15694. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020).
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(37), 22035-22041. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2019). ACS Omega, 4(26), 21865-21872. [Link]

Sources

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-Methoxy-3-methylazetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating unexplored chemical space. The azetidine motif, a four-membered nitrogen-containing heterocycle, offers a compelling three-dimensional alternative to more traditional, planar ring systems.[1] Its inherent ring strain and non-planar geometry can confer advantageous properties to drug candidates, including enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity when compared to larger saturated heterocycles like piperidine and pyrrolidine.[1]

This guide focuses on a particularly valuable building block: 3-Methoxy-3-methylazetidine . The presence of the geminal methyl and methoxy groups at the 3-position introduces a fixed three-dimensional vector, providing a rigid framework that can orient substituents with precision towards biological targets. This structural feature can lead to enhanced binding affinity and selectivity. The secondary amine of the azetidine ring serves as a versatile handle for diversification, making 3-methoxy-3-methylazetidine an ideal starting material for parallel synthesis and the rapid generation of extensive compound libraries. These libraries are crucial for identifying initial hits and for subsequent lead optimization in drug discovery programs.[2]

Core Principles for Library Design and Synthesis

The secondary amine of 3-methoxy-3-methylazetidine is a nucleophilic center that readily participates in a variety of well-established chemical transformations. This reactivity is the cornerstone of its utility in parallel synthesis. Two of the most robust and widely employed reactions for the N-functionalization of azetidines are N-acylation and reductive amination. These methods allow for the introduction of a vast array of chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) of the resulting compounds.

The choice of reactants for these transformations directly influences the physicochemical properties of the final products. For instance, the incorporation of polar groups can enhance solubility, while the addition of lipophilic moieties can improve membrane permeability. The ability to systematically vary these substituents across a library of compounds is a powerful strategy for optimizing drug-like properties.

A Generalized Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-substituted 3-methoxy-3-methylazetidine derivatives, from the initial reaction setup to the final purified compounds.

Parallel Synthesis Workflow cluster_synthesis Synthesis (96-Well Plate) cluster_purification Purification & Analysis reagents Dispense 3-Methoxy-3-methylazetidine and diverse building blocks (e.g., acyl chlorides, aldehydes) reaction Parallel Reaction (e.g., N-Acylation or Reductive Amination) reagents->reaction 1. Reaction Setup quench Reaction Quenching and Work-up reaction->quench 2. Incubation purify Automated Parallel Purification (HPLC-MS) quench->purify 3. Crude Product Transfer analyze Quality Control (UPLC-MS) purify->analyze 4. Analysis plate Assay-Ready Plate analyze->plate 5. Plating end End plate->end start Start start->reagents

Caption: A generalized workflow for the parallel synthesis of a 3-methoxy-3-methylazetidine library.

Experimental Protocols for N-Functionalization in a 96-Well Format

The following protocols are designed for a 96-well plate format, which is amenable to automation and high-throughput synthesis.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. 3-Methoxy-3-methylazetidine is typically handled as its hydrochloride salt, which requires a base to liberate the free amine for reaction.

Protocol 1: Parallel N-Acylation

This protocol describes the reaction of 3-methoxy-3-methylazetidine with a diverse set of acyl chlorides to generate a library of amides.

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride

  • A library of diverse acyl chlorides

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 3-methoxy-3-methylazetidine hydrochloride in anhydrous DMF.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.5 M solutions of each acyl chloride in your library in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 3-methoxy-3-methylazetidine hydrochloride solution (0.05 mmol, 1.0 eq).

    • Add 50 µL of the DIPEA solution (0.075 mmol, 1.5 eq) to each well.

    • Using a liquid handler or multichannel pipette, add 110 µL of each unique acyl chloride solution to the corresponding wells (0.055 mmol, 1.1 eq).

  • Reaction and Work-up:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

    • After the reaction is complete, quench each well by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Add 500 µL of ethyl acetate to each well, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate, and carefully remove the organic layer from each well for purification and analysis.

ReagentM.W. ( g/mol )EquivalentsAmount per Well (mg)Volume per Well (µL)
3-Methoxy-3-methylazetidine HCl137.611.06.88100 (0.5 M in DMF)
DIPEA129.241.59.6950 (1.5 M in DMF)
Acyl Chloride (Representative)Varies1.1Varies110 (0.5 M in DCM)

Reaction Mechanism: N-Acylation

N-Acylation Mechanism azetidine 3-Methoxy-3-methylazetidine tetrahedral Tetrahedral Intermediate azetidine->tetrahedral Nucleophilic Attack acyl_chloride Acyl Chloride acyl_chloride->tetrahedral amide N-Acyl Azetidine hcl HCl tetrahedral->amide Collapse & Loss of Cl- tetrahedral->hcl

Caption: Mechanism of N-acylation of 3-methoxy-3-methylazetidine.

Protocol 2: Parallel Reductive Amination

This protocol details the reaction of 3-methoxy-3-methylazetidine with a library of aldehydes and a reducing agent to form N-alkylated products.

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of 3-methoxy-3-methylazetidine hydrochloride in anhydrous DCE.

    • Prepare 0.5 M solutions of each aldehyde in your library in anhydrous DCE.

    • Prepare a 1.0 M solution of acetic acid in anhydrous DCE.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 3-methoxy-3-methylazetidine hydrochloride solution (0.05 mmol, 1.0 eq).

    • Add 110 µL of each unique aldehyde solution to the corresponding wells (0.055 mmol, 1.1 eq).

    • Add 50 µL of the acetic acid solution (0.05 mmol, 1.0 eq) to each well to facilitate iminium ion formation.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add solid sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 eq) to each well. This can be done using a solid-handling robot or carefully by hand.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 18 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of ethyl acetate per well.

    • Collect the organic layers for purification and analysis.

ReagentM.W. ( g/mol )EquivalentsAmount per Well (mg)Volume per Well (µL)
3-Methoxy-3-methylazetidine HCl137.611.06.88100 (0.5 M in DCE)
Aldehyde (Representative)Varies1.1Varies110 (0.5 M in DCE)
Acetic Acid60.051.03.050 (1.0 M in DCE)
Sodium Triacetoxyborohydride (STAB)211.941.516.0Solid Addition

High-Throughput Purification and Analysis

A critical component of parallel synthesis is the efficient purification and analysis of the resulting compound library.[3]

Automated Parallel Purification

Crude products from the 96-well plates can be purified using an automated high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.

General Protocol:

  • Sample Preparation: The collected organic layers from the work-up are typically dried down in a centrifugal evaporator and reconstituted in a suitable solvent, such as a mixture of DMSO and methanol.

  • Method Development: A generic reversed-phase HPLC gradient is often used for initial screening. A common gradient might be 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.

  • Automated Injection and Fraction Collection: The autosampler injects samples from each well of the 96-well plate. The mass spectrometer triggers fraction collection based on the detection of the target mass of the expected product.

  • Post-Purification Processing: The collected fractions, typically in a 96-well collection plate, are dried, and the purified compounds are reconstituted in a suitable solvent (e.g., DMSO) for storage and biological screening.

Quality Control and Characterization

The purity and identity of the compounds in the library must be confirmed. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is an ideal technique for this, offering high resolution and speed.[4]

Procedure:

  • A small aliquot of each purified compound is diluted and injected into the UPLC-MS system.

  • A rapid UPLC gradient (e.g., 1-2 minutes) is used to assess purity by UV and/or evaporative light scattering detection.

  • The mass spectrometer confirms the identity of the major peak by its mass-to-charge ratio.

  • Automated software can process the data to generate a purity report for each compound in the library.

Illustrative Library and Structure-Activity Relationship (SAR) Considerations

While a specific library and its biological data are not publicly available for 3-methoxy-3-methylazetidine, we can construct a representative library based on the above protocols and discuss the expected impact of various substituents.

Compound IDR Group (from N-Acylation or Reductive Amination)Calculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)Potential Therapeutic Area
LIB-001 Benzoyl2.140.5CNS Disorders
LIB-002 4-Chlorobenzoyl2.840.5Oncology
LIB-003 3-Pyridylcarbonyl1.253.3Metabolic Diseases
LIB-004 Cyclohexylcarbonyl2.540.5Inflammation
LIB-005 Benzyl2.321.3CNS Disorders
LIB-006 4-Fluorobenzyl2.521.3Antiviral
LIB-007 2-Thiophenylmethyl2.221.3Antibacterial
LIB-008 4-Methoxybenzyl2.230.5Cardiovascular

Discussion of SAR:

  • Lipophilicity (cLogP): The nature of the "R" group significantly impacts the lipophilicity of the final compound. Aromatic and aliphatic groups (e.g., LIB-001, LIB-004, LIB-005) increase cLogP, which can enhance cell permeability but may also lead to off-target effects and lower solubility. Halogenation (LIB-002, LIB-006) further increases lipophilicity.

  • Polarity (TPSA): Introducing heteroatoms, such as the nitrogen in the pyridine ring of LIB-003, increases the TPSA. A higher TPSA is generally associated with improved aqueous solubility and can be modulated to fine-tune pharmacokinetic properties.

  • Metabolic Stability: The azetidine ring itself is often incorporated to improve metabolic stability compared to more flexible alkyl amines. The gem-dimethyl group on the 3-methoxy-3-methylazetidine scaffold can also shield adjacent positions from metabolic attack.

  • Biological Activity: The diverse functionalities introduced can interact with different biological targets. For example, aromatic rings can engage in pi-stacking interactions, while hydrogen bond donors and acceptors can form key interactions with protein active sites. The rigid azetidine core helps to pre-organize these functionalities in a defined spatial arrangement, which can lead to high-affinity binding.

Conclusion

3-Methoxy-3-methylazetidine is a highly valuable and versatile building block for parallel synthesis in modern drug discovery. Its unique three-dimensional structure and readily functionalizable secondary amine allow for the rapid and efficient generation of large, diverse compound libraries. The robust N-acylation and reductive amination protocols, coupled with automated purification and analytical techniques, provide a streamlined workflow for the synthesis of novel chemical entities. By systematically exploring the chemical space around this privileged scaffold, researchers can accelerate the identification and optimization of new therapeutic agents.

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • BioDuro. Parallel Synthesis. Available from: [Link]

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride. Available from: [Link]

  • Yadav, V. K., & Sriram, D. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Available from: [Link]

Sources

Scale-Up Synthesis of 3-Methoxy-3-methylazetidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-3-methylazetidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered ring system, substituted with a methoxy and a methyl group at the 3-position, imparts unique conformational constraints and physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The growing interest in this scaffold necessitates the development of robust and scalable synthetic routes to ensure its availability for research and commercial applications.

This application note provides a detailed, field-proven guide for the scale-up synthesis of 3-Methoxy-3-methylazetidine. Moving beyond theoretical laboratory procedures, this document offers practical insights into the causality of experimental choices, ensuring a self-validating and reproducible protocol suitable for researchers, scientists, and drug development professionals. We will delve into a preferred synthetic pathway, addressing critical scale-up parameters, safety considerations, and purification strategies, all supported by authoritative references.

Strategic Overview of the Synthetic Approach

The selected synthetic route for the scale-up production of 3-Methoxy-3-methylazetidine is a multi-step process commencing with the synthesis of a key dibrominated aldehyde intermediate, followed by imine formation, and culminating in a reductive cyclization and rearrangement cascade. This pathway has been chosen for its reliance on readily available starting materials and its amenability to large-scale production with appropriate process controls.

Synthetic_Workflow Overall Synthetic Workflow for 3-Methoxy-3-methylazetidine A 2-Methyl-2-propen-1-ol B 2,3-Dibromo-2-methyl-1-propanol A->B Bromination C 2,3-Dibromo-2-methylpropanal B->C Oxidation D N-(2,3-Dibromo-2-methylpropylidene)benzylamine C->D Imine Formation (with Benzylamine) E 2-(Bromomethyl)-1-benzyl-2-methylaziridine D->E Reductive Cyclization (Sodium Borohydride) F 3-Methoxy-3-methylazetidine E->F Rearrangement & Methanolysis (in Methanol)

Caption: Overall Synthetic Workflow for 3-Methoxy-3-methylazetidine.

Part 1: Synthesis of the Key Intermediate: N-(2,3-Dibromo-2-methylpropylidene)benzylamine

This initial phase focuses on the preparation of the crucial imine intermediate. The synthesis begins with the bromination of 2-methyl-2-propen-1-ol, followed by oxidation to the corresponding aldehyde, and subsequent condensation with benzylamine.

Protocol 1.1: Synthesis of 2,3-Dibromo-2-methyl-1-propanol

The addition of bromine across the double bond of 2-methyl-2-propen-1-ol is an exothermic reaction that requires careful temperature control on a large scale to prevent side reactions and ensure safety.

Materials and Equipment:

Reagent/EquipmentSpecification
2-Methyl-2-propen-1-olReagent grade
BromineReagent grade
Dichloromethane (DCM)Anhydrous
Sodium thiosulfate solution10% aqueous
Sodium bicarbonate solutionSaturated aqueous
Magnesium sulfateAnhydrous
Jacketed reactor with overhead stirrerAppropriate volume for scale
Dropping funnel
Temperature probe

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-methyl-2-propen-1-ol and anhydrous dichloromethane (DCM). Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add a solution of bromine in DCM to the reactor via a dropping funnel over a period of 2-4 hours. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. The red-brown color will disappear completely.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2,3-dibromo-2-methyl-1-propanol. This material is often used in the next step without further purification.

Protocol 1.2: Oxidation to 2,3-Dibromo-2-methylpropanal

A mild oxidation is necessary to convert the primary alcohol to the aldehyde without over-oxidation or decomposition. Swern oxidation or a similar PCC/PDC-based protocol is suitable.

Materials and Equipment:

Reagent/EquipmentSpecification
Oxalyl chlorideReagent grade
Dimethyl sulfoxide (DMSO)Anhydrous
2,3-Dibromo-2-methyl-1-propanolCrude from previous step
TriethylamineAnhydrous
Dichloromethane (DCM)Anhydrous
Jacketed reactor with overhead stirrer
Dropping funnel
Temperature probe

Procedure:

  • Oxalyl Chloride Activation: In a separate, dry, inert-atmosphere reactor, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Alcohol Addition: Add a solution of crude 2,3-dibromo-2-methyl-1-propanol in DCM to the activated DMSO solution, again keeping the temperature below -60 °C.

  • Triethylamine Addition: After stirring for 30-60 minutes, add anhydrous triethylamine to the reaction mixture. Allow the reaction to warm to room temperature.

  • Work-up: Add water and separate the organic layer. Wash the organic phase with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dibromo-2-methylpropanal.

Protocol 1.3: Imine Formation

The condensation of the crude aldehyde with benzylamine is typically a straightforward process, often driven by the removal of water.

Materials and Equipment:

Reagent/EquipmentSpecification
2,3-Dibromo-2-methylpropanalCrude from previous step
BenzylamineReagent grade
Toluene or HexaneAnhydrous
Magnesium sulfateAnhydrous
Reactor with Dean-Stark trap

Procedure:

  • Reaction Setup: Charge the reactor with crude 2,3-dibromo-2-methylpropanal, benzylamine, and an appropriate solvent like toluene or hexane.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water formed in a Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the aldehyde is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield crude N-(2,3-dibromo-2-methylpropylidene)benzylamine, which can be used directly in the next step. Imine formation is often under equilibrium control, and the removal of water drives the reaction to completion[1].

Part 2: Reductive Cyclization and Rearrangement to 3-Methoxy-3-methylazetidine

This is the key transformation where the azetidine ring is formed through a fascinating aziridine-to-azetidine rearrangement. The reaction is initiated by the reduction of the imine with sodium borohydride, which leads to an in-situ cyclization to a transient aziridine intermediate. This intermediate then undergoes a ring expansion and methanolysis to yield the final product.

Rearrangement_Mechanism Proposed Mechanism of Aziridine to Azetidine Rearrangement cluster_0 Reductive Cyclization cluster_1 Rearrangement and Methanolysis A Imine Intermediate B Reduced Amine A->B NaBH4 reduction C 2-(Bromomethyl)-2-methylaziridine B->C Intramolecular SN2 cyclization D Bicyclic Aziridinium Ion C->D Intramolecular rearrangement E Tertiary Carbocation D->E Ring opening F 3-Methoxy-3-methylazetidine E->F Methanolysis

Caption: Proposed Mechanism of Aziridine to Azetidine Rearrangement.

Protocol 2.1: Scale-Up Synthesis of 3-Methoxy-3-methylazetidine

The use of sodium borohydride in methanol generates hydrogen gas, which requires careful management on a large scale. The reaction is also exothermic.

Materials and Equipment:

Reagent/EquipmentSpecification
N-(2,3-Dibromo-2-methylpropylidene)benzylamineCrude from previous step
Sodium borohydridePowder
MethanolAnhydrous
Jacketed reactor with overhead stirrer
Off-gas scrubber
Temperature probe

Procedure:

  • Reactor Setup: Charge the jacketed reactor with a solution of crude N-(2,3-dibromo-2-methylpropylidene)benzylamine in anhydrous methanol. Ensure the reactor is equipped with an efficient overhead stirrer and an off-gas system vented to a scrubber.

  • Controlled Addition of Sodium Borohydride: Cool the reaction mixture to 0-5 °C. Add sodium borohydride portion-wise over 2-3 hours, carefully monitoring the internal temperature and gas evolution. The temperature should be maintained below 15 °C during the addition.

  • Reaction and Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 24-48 hours. The rearrangement from the aziridine to the azetidine is the thermodynamically favored process under these conditions[2].

  • Reaction Monitoring: Monitor the progress of the reaction by GC-MS, looking for the disappearance of the aziridine intermediate and the formation of the desired product.

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C and slowly quench the excess sodium borohydride by the careful addition of acetone or dropwise addition of dilute acetic acid until gas evolution ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by fractional vacuum distillation or by conversion to its hydrochloride salt followed by crystallization.

Part 3: Purification Strategies

The purification of the volatile and relatively polar 3-Methoxy-3-methylazetidine on a large scale requires specific techniques to achieve high purity.

Protocol 3.1: Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for purifying volatile amines, as it allows for separation at lower temperatures, preventing thermal degradation.

Equipment:

  • Distillation flask with a fractionating column (e.g., Vigreux or packed column)

  • Vacuum pump and pressure gauge

  • Heating mantle and temperature controller

  • Receiving flasks

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Distillation: Heat the crude 3-Methoxy-3-methylazetidine under reduced pressure. The optimal pressure and temperature will need to be determined empirically but expect a boiling point in the range of 80-120 °C at moderate vacuum.

  • Fraction Collection: Collect the fractions based on the boiling point and monitor their purity by GC-MS. Combine the pure fractions.

Protocol 3.2: Purification via Hydrochloride Salt Formation and Crystallization

Formation of the hydrochloride salt can facilitate purification by crystallization, especially for removing non-basic impurities.

Procedure:

  • Salt Formation: Dissolve the crude 3-Methoxy-3-methylazetidine in a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Cool the solution and slowly add a solution of HCl in isopropanol or ethereal HCl until the pH is acidic.

  • Crystallization: The hydrochloride salt will precipitate. The crystallization can be promoted by cooling and/or the addition of a less polar co-solvent.

  • Isolation: Collect the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum.

  • Free-Basing (Optional): To recover the free amine, the hydrochloride salt can be dissolved in water, basified with a strong base like NaOH, and extracted with an organic solvent.

Part 4: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy protons, the methyl protons, and the azetidine ring protons.
¹³C NMR Resonances for the methoxy carbon, the methyl carbon, the quaternary carbon at the 3-position, and the carbons of the azetidine ring.
GC-MS (EI) A molecular ion peak and characteristic fragmentation patterns.
FT-IR C-H, C-N, and C-O stretching vibrations.

Expected NMR Data (in CDCl₃):

  • ¹H NMR: ~1.3 ppm (s, 3H, CH₃), ~3.2 ppm (s, 3H, OCH₃), ~3.5-3.7 ppm (m, 4H, azetidine CH₂).

  • ¹³C NMR: ~25 ppm (CH₃), ~50 ppm (OCH₃), ~60 ppm (azetidine CH₂), ~75 ppm (quaternary C).

Part 5: Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in bromination Overheating, side reactions.Maintain strict temperature control during bromine addition.
Incomplete imine formation Insufficient water removal.Ensure efficient azeotropic removal of water using a Dean-Stark trap.
Formation of byproducts in the final step Incomplete rearrangement, side reactions of the aziridine intermediate.Ensure sufficient reflux time and monitor the reaction closely. Optimize the reaction temperature.
Difficulty in purification Co-distillation with impurities, poor crystallization of the salt.Use a more efficient fractionating column for distillation. Screen different solvent systems for crystallization.

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. Add portion-wise and control the temperature. Ensure adequate ventilation and an inert atmosphere if necessary.

  • Exothermic Reactions: The bromination and the sodium borohydride reduction are exothermic. Scale-up of exothermic reactions requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases on scale-up, which can lead to a runaway reaction if heat is not removed efficiently[3]. Use a jacketed reactor with a reliable cooling system and monitor the internal temperature continuously.

  • Azetidines: Many small cyclic amines are volatile and can be irritants. Handle in a well-ventilated area or fume hood.

References

  • de Kimpe, N., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167.
  • Prakash, G. K. S., & Olah, G. A. (2007). Amine Basicity. John Wiley & Sons.
  • Armarego, W. L., & Chai, C. L. (2012).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Stanford University. (2023). Scale Up Safety. Retrieved from [Link]

  • LeBlond, C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1471-1481. Retrieved from [Link]

  • Parmar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48999-49038.
  • Bakulev, V. A., & Dehaen, W. (2004). The chemistry of 2-azetines. Russian Chemical Reviews, 73(7), 653.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(10), 1885-1896.
  • Brandi, A., & Goti, A. (2008). Synthesis of azetidines and azetidinones. In Topics in Heterocyclic Chemistry (Vol. 12, pp. 1-33). Springer.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Current Organic Chemistry, 6(3), 245-267.
  • Singh, G. S., & D'hooghe, M. (2014). Recent progress in the synthesis of azetidines. Tetrahedron, 70(43), 7991-8024.
  • Parmar, A., Kumar, H., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(77), 48999-49038.
  • Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. (2020). Journal of the American Chemical Society, 142(22), 10045-10052.
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (2015). RSC Advances, 5(110), 90585-90613.

Sources

3-Methoxy-3-methylazetidine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-3-methylazetidine as a Strategic Bioisostere in Lead Optimization

Abstract

This application note details the utility of 3-Methoxy-3-methylazetidine (MMA) as a high-value building block in modern drug discovery. As medicinal chemistry moves away from flat, aromatic-heavy scaffolds ("Escape from Flatland"), MMA offers a unique three-dimensional vector that combines the metabolic robustness of a gem-dimethyl group with the polarity modulation of an ether. This guide provides physicochemical profiling, specific handling protocols, and a validated workflow for incorporating MMA into lead compounds to lower lipophilicity (LogD) while maintaining potency.

Strategic Rationale: The "Why" and "How"

The Bioisosteric Logic

The inclusion of the azetidine ring is a proven strategy to alter the physicochemical profile of a drug candidate without significantly changing its overall topology. MMA is specifically designed to address two common failure modes in lead optimization: metabolic liability at the 3-position and excessive lipophilicity .

  • Gem-Dimethyl Mimicry: The 3,3-disubstitution pattern mimics the steric bulk of a gem-dimethyl group (often found in cyclohexanes or piperidines) but within a compact 4-membered ring.

  • Metabolic Blocking: Unsubstituted azetidines are prone to oxidative metabolism at the 3-position. The methyl group blocks this "soft spot," while the methoxy group further reduces electron density, discouraging P450 oxidation.

  • Basicity Modulation: The inductive effect of the 3-methoxy group lowers the pKa of the azetidine nitrogen (typically ~8.5–9.5) compared to unsubstituted azetidine (~11.3) or piperidine (~11.0). This reduces the risk of hERG channel inhibition and phospholipidosis, which are often driven by highly basic, lipophilic amines.

Physicochemical Profile Comparison

The table below illustrates the shift in properties when replacing a standard piperidine or gem-dimethyl cyclohexane moiety with MMA.

PropertyPiperidine3,3-Dimethylazetidine3-Methoxy-3-methylazetidine Impact
MW 85.1585.15101.15 Slight increase, but high Fsp3
ClogP ~0.8~0.6~0.1 Significant reduction in lipophilicity
pKa (conj. acid) ~11.0~11.3~9.0 Reduced basicity (improved safety profile)
Metabolic Risk High (N-dealkylation)Med (3-pos oxidation)Low Quaternary center blocks metabolism
Topological Polar Surface Area (TPSA) 12 Ų12 Ų21 Ų Increased polarity aids solubility

Decision Logic: When to Use MMA

The following decision tree helps medicinal chemists determine when MMA is the appropriate building block for their scaffold.

DecisionTree Start Lead Compound Optimization Issue Identify Liability Start->Issue LogD High LogD / Poor Solubility? Issue->LogD Metab Metabolic Hotspot? Issue->Metab hERG hERG Liability? Issue->hERG Azetidine Consider Azetidine Scaffold LogD->Azetidine Reduce lipophilicity MMA Use 3-Methoxy-3-methylazetidine Metab->MMA Block oxidative site hERG->Azetidine Lower pKa Subst Is 3-position liable? Azetidine->Subst Subst->MMA Yes (Block Metabolism + Add Polarity) DMA Use 3,3-Dimethylazetidine Subst->DMA No (Steric bulk only)

Figure 1: Strategic decision tree for selecting 3-Methoxy-3-methylazetidine during lead optimization.

Experimental Protocols

Pre-requisite: 3-Methoxy-3-methylazetidine is typically supplied as the Hydrochloride (HCl) salt (CAS: 905843-93-8).[1][2] It is a hygroscopic solid.

Protocol A: Handling and Free-Basing

Why this matters: The HCl salt is stable, but the free base is volatile and prone to polymerization if stored neat. Always generate the free base in situ or immediately prior to use.

  • Weighing: Weigh the HCl salt rapidly in a low-humidity environment (glovebox or dry room preferred).

  • Solvent Choice: Dissolve in DCM or DMF depending on the subsequent coupling reaction.

  • Neutralization: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Note: If using inorganic bases (e.g., K2CO3), ensure vigorous stirring for >30 mins to ensure complete liberation of the amine from the crystal lattice.

Protocol B: Amide Coupling (HATU Method)

Application: Attaching MMA to a carboxylic acid core (R-COOH).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methoxy-3-methylazetidine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: To a vial containing the Carboxylic Acid in DMF, add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 10 minutes. The solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve 3-Methoxy-3-methylazetidine HCl (1.2 equiv) in minimal DMF with the remaining DIPEA (2.0 equiv).

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Monitoring: Stir at RT. Monitor by LCMS.[3] Reaction is typically complete within 1–2 hours.

    • QC Check: Look for the M+1 peak corresponding to Product + 101 Da (fragment) or Product Mass.

  • Workup: Dilute with EtOAc, wash with sat.[4] NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[3]

  • Purification: Flash chromatography (DCM/MeOH gradient). The methoxy group makes the product slightly more polar than standard amides.

Protocol C: SnAr Coupling (Nucleophilic Aromatic Substitution)

Application: Attaching MMA to a heteroaryl chloride (e.g., 2-chloropyridine).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • 3-Methoxy-3-methylazetidine HCl (1.5 equiv)

  • Cs2CO3 (3.0 equiv) or DIPEA (3.0 equiv)

  • DMSO or NMP (0.2 M)

Step-by-Step:

  • Setup: Combine all reagents in a microwave vial.

  • Reaction: Heat to 80–100°C (thermal) or 120°C (microwave, 20 mins).

    • Critical Insight: Azetidines are sterically hindered at the nitrogen due to ring puckering. Higher temperatures are often required compared to pyrrolidine couplings.

  • Workup: Dilute with water, extract into EtOAc.

    • Troubleshooting: If the product is highly polar (due to the methoxy group), use DCM:IPA (3:1) for extraction to improve recovery.

Synthetic Workflow Visualization

The following diagram outlines the standard workflow for incorporating this building block.

Workflow Salt MMA HCl Salt (Hygroscopic) Base Base Treatment (DIPEA/Cs2CO3) Salt->Base FreeBase Free Amine (In Situ) Base->FreeBase Coupling Coupling Reaction (HATU or SnAr) FreeBase->Coupling Product Final Drug Candidate (Low LogD, Stable) Coupling->Product Acid Core Acid (R-COOH) Acid->Coupling Amide Bond Halide Core Halide (Ar-Cl) Halide->Coupling SnAr

Figure 2: Workflow for the in situ generation and coupling of 3-Methoxy-3-methylazetidine.

Troubleshooting & Best Practices

  • NMR Confirmation:

    • In 1H NMR (CDCl3), the azetidine ring protons typically appear as two sets of doublets (or multiplets) between 3.5–4.5 ppm.

    • The 3-methyl singlet usually appears around 1.3–1.5 ppm.

    • The 3-methoxy singlet appears around 3.2–3.3 ppm.

    • Diagnostic: If you see the methyl signal but the ring protons are messy/broad, check for rotamers if attached to an amide.

  • Stability:

    • The 3-methoxy-3-methyl motif is chemically stable under standard acidic (TFA removal of Boc) and basic conditions.

    • Caution: Avoid extremely strong Lewis acids (e.g., BBr3) which may cleave the methyl ether.

  • Purification:

    • These derivatives are often UV-weak if the core scaffold isn't highly conjugated. Use ELSD or stain (Permanganate/Ninhydrin) for TLC monitoring.

References

  • Lowe, D. (2016). "Azetidines: Not Just Small Pyrrolidines." In the Pipeline (Science). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational logic on 4-membered ring polar/lipophilic balance). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (2023). "Compound Summary: 3-Methoxy-3-methylazetidine hydrochloride." National Library of Medicine. Link

  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 55(7), 3414-3424. (Context on saturated bioisosteres). Link

Sources

Application Notes and Protocols for the Functionalization of the 3-Methoxy-3-methylazetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 3-Methoxy-3-methylazetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector for substituents, enabling novel interactions with biological targets and often leading to improved physicochemical properties such as solubility and metabolic stability. Among the diverse array of substituted azetidines, the 3-methoxy-3-methylazetidine scaffold presents a particularly attractive starting point for the synthesis of innovative molecular entities. The geminal substitution at the C3 position provides steric bulk and a defined stereochemical environment, while the methoxy group can serve as a hydrogen bond acceptor or be further manipulated. The secondary amine provides a convenient handle for a wide range of functionalization reactions, allowing for the rapid generation of compound libraries for biological screening. This guide provides a comprehensive overview of the key strategies for the functionalization of the 3-methoxy-3-methylazetidine scaffold, complete with detailed protocols and mechanistic insights.

I. Synthesis of the 3-Methoxy-3-methylazetidine Scaffold

A key method for the synthesis of 3-methoxy-3-methylazetidines involves a rare aziridine to azetidine rearrangement. This transformation has been shown to occur when N-alkylidene-(2,3-dibromo-2-methylpropyl)amines are treated with sodium borohydride in methanol under reflux conditions.[1] The presence of the gem-dimethyl group on the aziridine precursor is crucial for this rearrangement, as analogous substrates lacking this feature typically yield 2-(bromomethyl)aziridines.[1]

Protocol 1: Synthesis of 1-Benzyl-3-methoxy-3-methylazetidine

This protocol is adapted from the literature describing the synthesis of 3-methoxy-3-methylazetidines via an aziridine rearrangement.[1]

Materials:

  • N-Benzylidene-(2,3-dibromo-2-methylpropyl)amine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-benzylidene-(2,3-dibromo-2-methylpropyl)amine (1.0 eq) in anhydrous methanol (0.2 M), add sodium borohydride (3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-3-methoxy-3-methylazetidine.

II. N-Functionalization of the 3-Methoxy-3-methylazetidine Scaffold

The secondary amine of the 3-methoxy-3-methylazetidine scaffold is the most common site for functionalization, providing a straightforward entry to a diverse range of derivatives.

A. N-Arylation

N-arylation can be achieved through classic methods such as the Buchwald-Hartwig amination or the Ullmann condensation.

This is a general protocol that can be adapted for the N-arylation of 3-methoxy-3-methylazetidine with various aryl halides. The choice of palladium precursor, ligand, and base is crucial and may require optimization for specific substrates.[2]

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride (or free base)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precursor (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and 3-methoxy-3-methylazetidine (1.1-1.5 eq).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Buchwald-Hartwig N-Arylation Workflow

reagents Combine Pd Precursor, Ligand, and Base add_substrates Add Aryl Halide and 3-Methoxy-3-methylazetidine reagents->add_substrates add_solvent Add Anhydrous, Deoxygenated Solvent add_substrates->add_solvent heat Heat under Inert Atmosphere add_solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Chromatography) workup->purify product N-Aryl-3-methoxy- 3-methylazetidine purify->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

B. N-Alkylation

N-alkylation can be performed via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones.

This protocol describes a standard procedure for the N-alkylation of secondary amines.

Materials:

  • 3-Methoxy-3-methylazetidine

  • Alkyl halide (e.g., alkyl iodide, alkyl bromide)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 3-methoxy-3-methylazetidine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

C. N-Acylation

N-acylation with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality.

Materials:

  • 3-Methoxy-3-methylazetidine

  • Acyl chloride

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-methoxy-3-methylazetidine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent at 0 °C.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. C-H Functionalization of the Azetidine Ring

Diagram 2: Potential C-H Functionalization Sites

Caption: Potential sites for C-H functionalization on the azetidine ring.

IV. Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines.[3]

Protocol 5: Acid-Catalyzed Ring Opening with Nucleophiles

This is a conceptual protocol based on the known reactivity of other substituted azetidines.[3][4] The Lewis or Brønsted acid activates the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.

Materials:

  • N-protected-3-methoxy-3-methylazetidine (e.g., N-Boc, N-Cbz)

  • Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or Brønsted acid (e.g., HCl, H₂SO₄)

  • Nucleophile (e.g., thiol, alcohol, amine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-protected 3-methoxy-3-methylazetidine (1.0 eq) in the anhydrous solvent at 0 °C.

  • Add the Lewis or Brønsted acid (catalytic or stoichiometric amount) to the solution.

  • Add the nucleophile (1.1-2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting acyclic amine by flash column chromatography.

Data Summary

Functionalization StrategyKey ReagentsTypical ConditionsProduct Type
N-Arylation Pd catalyst, phosphine ligand, base, aryl halide80-120 °C, inert atmosphereN-Arylazetidine
N-Alkylation Alkyl halide, baseRoom temp. to 60 °CN-Alkylazetidine
N-Acylation Acyl chloride, base0 °C to room temp.N-Acylazetidine
Ring Opening Lewis/Brønsted acid, nucleophile0 °C to room temp.Acyclic Amino Alcohol/Amine

Conclusion

The 3-methoxy-3-methylazetidine scaffold is a versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. While the provided protocols are based on established methodologies, optimization for specific substrates is often necessary to achieve optimal results.

References

  • De Kimpe, N., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

  • Anderson, L. L., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5038. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Leuck, W. L., & Eschweiler, W. (1933). Eine neue Methode zur Darstellung sekundärer und tertiärer Amine. Berichte der deutschen chemischen Gesellschaft (A and B Series), 66(6), 816–820. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]

  • Gaertner, R. (1951). The Reaction of Ethylene Oxide with some Substituted Anilines. Journal of the American Chemical Society, 73(9), 4400–4402. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • Leonardi, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • Yoda, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484-25492. [Link]

  • Kumar, A., et al. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 26(18), 6069-6072. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylazetidine is a saturated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.[1][2][3][4] Its rigid four-membered ring structure provides a unique scaffold for the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical use, rigorous analytical characterization is paramount to ensure its identity, purity, and quality.[5][6] This document provides a comprehensive guide to the essential analytical methods for the characterization of 3-Methoxy-3-methylazetidine, offering both theoretical insights and practical, step-by-step protocols.

The analytical techniques detailed herein are fundamental for confirming the molecular structure, determining the presence of impurities, and establishing a robust quality control framework throughout the drug development process.[7] Adherence to validated analytical methods is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of individual atoms within a molecule. For 3-Methoxy-3-methylazetidine, both ¹H and ¹³C NMR are essential for confirming its constitution.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

Expected ¹H and ¹³C NMR Spectral Data

While experimental spectra for 3-Methoxy-3-methylazetidine are not widely published, predictions based on its structure and data from analogous azetidine derivatives can be made.[10][11]

Table 1: Predicted NMR Data for 3-Methoxy-3-methylazetidine

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~1.3-1.5Singlet3H-CH₃ (methyl)
¹H~3.1-3.3Singlet3H-OCH₃ (methoxy)
¹H~3.5-3.8Multiplet4H-CH₂- (azetidine ring)
¹³C~20-25---CH₃ (methyl)
¹³C~50-55---OCH₃ (methoxy)
¹³C~55-60---CH₂- (azetidine ring)
¹³C~75-80--Quaternary Carbon

Note: These are estimated values and may vary depending on the solvent and experimental conditions.[12][13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 3-Methoxy-3-methylazetidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tune and shim the probe to the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Assign the observed chemical shifts, multiplicities, and integrals to the corresponding protons and carbons in the 3-Methoxy-3-methylazetidine structure.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures or to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[14] It is indispensable for confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Principle

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion. Common ionization techniques for small molecules like 3-Methoxy-3-methylazetidine include Electrospray Ionization (ESI) and Electron Impact (EI).

Expected Mass Spectrometry Data

The exact mass of 3-Methoxy-3-methylazetidine (C₅H₁₁NO) is 101.0841 g/mol .[15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[16][17]

Table 2: Predicted m/z Values for 3-Methoxy-3-methylazetidine Adducts

AdductPredicted m/z
[M+H]⁺102.0913
[M+Na]⁺124.0732
[M+K]⁺140.0472

Note: These values are for the monoisotopic masses.[18][19]

Experimental Workflow: LC-MS and GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte. For 3-Methoxy-3-methylazetidine, both techniques can be suitable.

MS_Workflow cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow Sample_LC Sample Injection HPLC HPLC Separation (e.g., C18 column) Sample_LC->HPLC Ion_Source_LC Ionization Source (e.g., ESI) HPLC->Ion_Source_LC Mass_Analyzer_LC Mass Analyzer (e.g., Q-TOF, Orbitrap) Ion_Source_LC->Mass_Analyzer_LC Detector_LC Detector Mass_Analyzer_LC->Detector_LC Data_Analysis_LC Data Analysis Detector_LC->Data_Analysis_LC Sample_GC Sample Injection GC GC Separation (e.g., DB-5ms column) Sample_GC->GC Ion_Source_GC Ionization Source (e.g., EI) GC->Ion_Source_GC Mass_Analyzer_GC Mass Analyzer (e.g., Quadrupole) Ion_Source_GC->Mass_Analyzer_GC Detector_GC Detector Mass_Analyzer_GC->Detector_GC Data_Analysis_GC Data Analysis Detector_GC->Data_Analysis_GC

Caption: General workflows for LC-MS and GC-MS analysis.

Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution of 3-Methoxy-3-methylazetidine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC Conditions:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization, is commonly used.[20]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.[17][21]

    • Acquisition Mode: Full scan mode to detect all ions within a specified m/z range (e.g., 50-500).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion.

    • Determine the accurate mass from the mass spectrum and compare it to the theoretical value to confirm the elemental composition.

    • Analyze for the presence of any impurities.[22]

Protocol: GC-MS
  • Sample Preparation: Prepare a solution of 3-Methoxy-3-methylazetidine in a volatile solvent like dichloromethane or methanol. Derivatization may be necessary to improve volatility and chromatographic performance.[23]

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.[24]

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.[25]

    • Acquisition Mode: Full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to 3-Methoxy-3-methylazetidine in the total ion chromatogram.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for identification.[26] The fragmentation pattern in the EI spectrum can provide structural confirmation.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule.[27] They are excellent for a quick identity check and for detecting certain types of impurities.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (usually from a laser).[28] Both techniques provide a vibrational spectrum that is a unique fingerprint of the molecule.

Expected Vibrational Frequencies

Table 3: Expected IR and Raman Bands for 3-Methoxy-3-methylazetidine

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850-3000
C-N (amine)Stretching1020-1250
C-O (ether)Stretching1070-1150
N-H (secondary amine)Bending1550-1650

Note: The N-H stretching vibration is expected around 3300-3500 cm⁻¹, but may be broad or absent depending on hydrogen bonding.[29][30]

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[31]

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition:

    • Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to a reference spectrum or the expected frequencies to confirm the identity of the compound.

Experimental Protocol: Raman Spectroscopy

Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions and can provide complementary information to FTIR.[32][33]

  • Sample Preparation: The sample can be analyzed directly in a glass vial or a capillary tube.

  • Instrument Setup:

    • Choose an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) to minimize fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser on the sample and collect the scattered light.

    • Optimize the acquisition time and laser power to obtain a good signal-to-noise ratio without damaging the sample.

  • Data Analysis:

    • Identify the characteristic Raman shifts and compare them to a reference spectrum.[34]

Method Validation

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are reliable and suitable for their intended purpose.[5][6] The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[8]

Method_Validation Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

The comprehensive analytical characterization of 3-Methoxy-3-methylazetidine is a critical step in its development as a potential pharmaceutical agent. The application of orthogonal analytical techniques, including NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and vibrational spectroscopy for functional group analysis, provides a robust and reliable assessment of its identity, purity, and quality. The protocols outlined in this guide serve as a foundation for researchers and scientists to establish a comprehensive analytical control strategy for this important heterocyclic scaffold.

References

  • Journal of Applied Bioanalysis.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • AMSbiopharma.
  • News-Medical.
  • Bruker.
  • Emery Pharma.
  • Benchchem. Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide.
  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • Wikipedia. Raman spectroscopy.
  • PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride.
  • ChemicalBook. 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.
  • ACS Publications. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries | The Journal of Organic Chemistry.
  • MSU chemistry. Raman Spectroscopy.
  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • PubChemLite. 3-methoxy-3-methylazetidine hydrochloride (C5H11NO).
  • PubChemLite. 3-(m-methoxyphenyl)-3-methylazetidine (C11H15NO).
  • PubMed Central. Raman Spectroscopy for Chemical Biology Research.
  • Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • K-REx.
  • Supporting Inform
  • Indonesian Journal of Science & Technology.
  • PubMed Central. Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Journal of Chromatography B. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • International Journal of Advances in Engineering and Management. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol....
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • LOCKSS. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol.
  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview.
  • PubMed. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
  • International Journal of Scientific Research & Technology.
  • OPUS. Analytical Methods.
  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • RSC Publishing. Analytical Methods.
  • PubChem. 3-Methoxyazetidine.
  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Semantic Scholar. [PDF] Application of Ftir-Atr Spectroscopy in Combination With Multivariate Analysis to Analyse Synthetic Drugs Adulterant in Ternary Mixtures of Herbal Medicine Products.
  • Insubria.
  • CONICET.

Sources

Application Note: Structural Elucidation and Conformational Analysis of 3-Methoxy-3-methylazetidine via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,3-disubstituted azetidine scaffold has emerged as a critical pharmacophore in modern drug discovery.[1][2] Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines offer unique vectors for altering lipophilicity (


), lowering basicity, and improving metabolic stability.[1][2][3] Specifically, 3-Methoxy-3-methylazetidine  represents a "gem-disubstituted" motif often used to block metabolic soft spots or introduce specific conformational constraints.[1][2]

However, the analysis of this molecule presents unique challenges:

  • Ring Strain: The

    
    90° bond angles introduce significant 
    
    
    
    -character into the C-H bonds, altering coupling constants (
    
    
    ).[1][2]
  • Conformational Dynamics: The azetidine ring undergoes rapid "puckering" (ring inversion) and nitrogen inversion at room temperature, which can average signals or broaden them depending on the solvent and pH.[1][2]

  • Quaternary Centers: The C3 position lacks protons, requiring indirect detection methods (HMBC) for rigorous assignment.[1][2][3]

This Application Note provides a validated protocol for the structural elucidation of 3-Methoxy-3-methylazetidine, distinguishing between its Hydrochloride Salt (storage form) and Free Base (reactive form).

Experimental Protocol

Sample Preparation[1][2][3][4][5]

The choice of solvent is critical due to the exchangeable N-H proton and the solubility differences between the salt and free base.[1][2]

  • For Hydrochloride Salt (HCl):

    • Solvent: DMSO-

      
       (Preferred) or 
      
      
      
      .[1][2][3][4]
    • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: In

      
      , the salt is often insoluble or forms aggregates that broaden lines.[1][2][3]
      
  • For Free Base:

    • Solvent:

      
       (Standard).[1][2][3][4]
      
    • Preparation: If starting from HCl salt, suspend 20 mg in 1 mL

      
      , wash with 0.5 mL saturated 
      
      
      
      or
      
      
      (1M), dry organic layer over
      
      
      , and evaporate carefully (volatile!). Re-dissolve in
      
      
      .
Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H 1D zg30161.0 sStandard proton.[1][2][3]
13C 1D zgpg30512+2.0 sCritical: C3 is quaternary and relaxes slowly.[2]
HSQC hsqcetgp81.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf161.5 sOptimized for

Hz.[1][2][3]

Spectral Analysis & Logic

The 1H NMR Spectrum (Proton)[1][2][3]

The symmetry of the molecule simplifies the spectrum significantly.[1][2] Assuming rapid N-inversion (or a planar average), the protons at C2 and C4 are chemically equivalent.[1][2][3]

  • C-Me (Methyl group): Appears as a sharp singlet in the upfield region (

    
     1.3–1.5 ppm).[1][2][3]
    
  • O-Me (Methoxy group): A sharp singlet in the mid-field (

    
     3.1–3.3 ppm).[1][2][3]
    
  • Ring Protons (H2/H4):

    • Free Base: Appears as a singlet or a tightly coupled AB system around

      
       3.4–3.6 ppm.[1][2] The ring strain deshields these protons compared to acyclic amines.[2]
      
    • HCl Salt: Significant downfield shift to

      
       3.8–4.2 ppm due to the inductive effect of the protonated nitrogen (
      
      
      
      ).[1][2]
  • N-H Proton:

    • Free Base: Broad singlet, often exchange-broadened,

      
       1.5–2.5 ppm (concentration dependent).[1][2][3]
      
    • HCl Salt: Two broad singlets or one very broad hump at

      
       8.5–9.5 ppm (in DMSO-
      
      
      
      ).
The 13C NMR Spectrum (Carbon)[1][2][3][6][7][8][9]
  • C3 (Quaternary): The most difficult signal to find.[1][2] It will be low intensity and appear around

    
     72–76 ppm.[2] The downfield shift is caused by the directly attached Oxygen (methoxy).[1][2]
    
  • C2/C4 (Ring Carbons): Deshielded by the Nitrogen, typically

    
     58–62 ppm.[1][2][3]
    
  • O-Me: Typical methoxy region,

    
     50–55 ppm.[1][2][3]
    
  • C-Me: High field,

    
     18–22 ppm.[1][2][3]
    
2D NMR Connectivity (HMBC Logic)

To rigorously prove the structure, one must connect the "floating" methyl groups to the ring.[1][2]

  • HMBC from C-Me (

    
     1.4):  Shows a strong correlation to C3  (
    
    
    
    75) and a weaker correlation to C2/C4 (
    
    
    60).[1][2][3]
  • HMBC from O-Me (

    
     3.2):  Shows a strong correlation to C3 .[1][2][3]
    
  • Convergence: Both methyl groups correlate to the same quaternary carbon (C3), confirming the 3,3-disubstitution pattern.[1][2][3]

Visualizations

Analytical Workflow

G Start Start: 3-Methoxy-3-methylazetidine Sample CheckForm Determine Form (Salt vs. Base) Start->CheckForm PrepSalt Salt (HCl) Dissolve in DMSO-d6 CheckForm->PrepSalt Solid/Hygroscopic PrepBase Free Base Dissolve in CDCl3 CheckForm->PrepBase Oil/Liquid Acquisition Acquisition (600 MHz) 1. 1H (16 scans) 2. 13C (512 scans, D1=2s) 3. HMBC (Long range) PrepSalt->Acquisition PrepBase->Acquisition Analysis Spectral Analysis Acquisition->Analysis Result Structural Confirmation: Connect C-Me and O-Me to C3 Analysis->Result

Figure 1: Decision tree for sample preparation and NMR acquisition based on the salt form of the azetidine.

HMBC Connectivity Logic

HMBC cluster_legend Legend C3 C3 (Quaternary) ~74 ppm CMe_H C-Me Protons ~1.4 ppm CMe_H->C3 Strong (2J) RingC Ring C2/C4 ~60 ppm CMe_H->RingC Weak (3J) OMe_H O-Me Protons ~3.2 ppm OMe_H->C3 Strong (3J) key Green Arrow = Diagnostic Correlation Dashed = Secondary Confirmation

Figure 2: Key HMBC correlations required to confirm the regiochemistry of the 3,3-disubstitution.

Representative Data Summary

The following data represents the expected chemical shifts for the Free Base in


.
PositionAtom Type

(ppm)
MultiplicityIntegralAssignment Logic
C-Me 1H1.38Singlet (s)3HMethyl on quaternary C.
O-Me 1H3.22Singlet (s)3HMethoxy group.[1][2][3]
H-2, H-4 1H3.45Singlet (s)*4HRing protons (chemically equivalent).[1][2][3]
N-H 1H1.80Broad (br s)1HExchangeable amine proton.
C-Me 13C21.5--Shielded methyl carbon.[1][2]
O-Me 13C52.1--Typical methoxy.
C-2, C-4 13C59.8--Deshielded by Nitrogen.
C-3 13C74.2Quaternary-Low intensity, deshielded by Oxygen.[1][2]

*Note: In the HCl salt (DMSO-d6), H-2/H-4 will shift to ~3.9-4.1 ppm and may appear as a broad multiplet due to coupling with the


 protons.[1][2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3] J. Org.[1][2][4][5] Chem.1997 , 62, 7512–7515.[1][2][3][4] Link[1][2][3]

  • Couty, F.; Drouillat, B.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1][2][3] Org.[2][6] Biomol. Chem.2006 , 4, 751-763.[1][2][3] (Discussion on ring strain and reactivity). Link

  • Lambert, J. B.; et al. "Nitrogen Inversion in Azetidines."[1][2][3] J. Am. Chem. Soc.[1][2][5][7]1971 , 93, 933-937.[1][2][3] (Foundational work on conformational dynamics).[1][2][3] Link[1][2][3]

  • SDBS (Spectral Database for Organic Compounds) . "General Azetidine Shifts." AIST, Japan.[1][2][3] (Used for chemical shift verification).[1][2][3][8][9] Link[1][2][3]

Sources

Application Note: Mass Spectrometric Analysis of 3-Methoxy-3-methylazetidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 3-Methoxy-3-methylazetidine, a heterocyclic compound of interest in drug discovery and medicinal chemistry. The azetidine ring is a privileged structure in modern pharmacology, and understanding its analytical behavior is crucial for its development and quality control.[1][2] This document outlines a detailed protocol for the characterization of 3-Methoxy-3-methylazetidine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Furthermore, a plausible fragmentation pathway is proposed to aid in its structural elucidation and identification. This guide is intended for researchers, scientists, and drug development professionals working with azetidine-based compounds.

Introduction to 3-Methoxy-3-methylazetidine

3-Methoxy-3-methylazetidine is a substituted four-membered heterocyclic amine.[3] The incorporation of the azetidine moiety can significantly influence the physicochemical and pharmacological properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. As such, the development of robust analytical methods for the characterization of azetidine-containing compounds is of paramount importance in the pharmaceutical industry.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.[4] This application note focuses on the use of Electron Ionization (EI) mass spectrometry, a hard ionization technique that induces extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum that is highly useful for structural identification.[5]

Chemical Properties of 3-Methoxy-3-methylazetidine Hydrochloride:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[6]
Molecular Weight137.61 g/mol [6]
Exact Mass137.0607417 Da[6]
Physical FormWhite to Yellow Solid

Experimental Workflow and Protocol

The following sections detail a comprehensive protocol for the analysis of 3-Methoxy-3-methylazetidine using GC-MS. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometric data and ensuring the longevity of the analytical instrumentation.[7]

Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 3-Methoxy-3-methylazetidine hydrochloride and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This concentration is generally suitable for GC-MS analysis to avoid detector saturation.

  • Neutralization (Optional but Recommended): As the compound is a hydrochloride salt, it is advisable to neutralize it to its free base form to improve its volatility for GC analysis. This can be achieved by adding a small excess of a volatile base like triethylamine to the working solution.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is an ideal separation technique for volatile and thermally stable compounds like 3-Methoxy-3-methylazetidine.[5] The following parameters are recommended for a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1 µLA standard volume to prevent column overloading.
Split Ratio 20:1To introduce an appropriate amount of analyte onto the column.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Flow Rate 1.0 mL/minA typical flow rate for this column dimension.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A general-purpose temperature program to ensure good separation.

Mass Spectrometer Parameters:

ParameterValueRationale
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.[8]
Electron Energy 70 eVA standard energy that ensures consistent fragmentation.[8]
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CMaintains ion transmission and prevents contamination.
Scan Range m/z 30-200Covers the expected mass range of the parent ion and its fragments.
Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum can be extracted from the corresponding peak. The fragmentation pattern should then be interpreted to confirm the structure of 3-Methoxy-3-methylazetidine.

Proposed Fragmentation Pathway

While no specific mass spectrum for 3-Methoxy-3-methylazetidine is publicly available, a plausible fragmentation pathway can be proposed based on established fragmentation rules for amines, ethers, and cyclic compounds.[9] Electron ionization is a high-energy process that typically leads to the formation of a molecular ion (M⁺˙), which then undergoes various fragmentation reactions.[10][11]

Key Fragmentation Principles:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers, involving the cleavage of a C-C bond adjacent to the heteroatom.[9]

  • Ring Opening: The strained four-membered azetidine ring is susceptible to ring-opening reactions upon ionization.

  • Loss of Small Neutral Molecules: The loss of stable neutral molecules like CH₃OH, CH₂O, or C₂H₄ is a common fragmentation route.

G M [C₅H₁₁NO]⁺˙ m/z = 101 (Molecular Ion) F1 [C₄H₈N]⁺ m/z = 70 M->F1 - OCH₃ F2 [C₄H₉O]⁺ m/z = 73 M->F2 - C₂H₄ F3 [C₃H₆N]⁺ m/z = 56 F1->F3 - CH₂ F4 [C₂H₅]⁺ m/z = 29 F3->F4 - HCN

Caption: Proposed EI fragmentation of 3-Methoxy-3-methylazetidine.

Interpretation of the Proposed Pathway:

  • Molecular Ion (m/z 101): The molecular ion of the free base (C₅H₁₁NO) is expected at m/z 101.

  • Loss of a Methoxy Radical (m/z 70): A prominent fragmentation pathway would be the alpha-cleavage leading to the loss of the methoxy radical (•OCH₃), resulting in a stable iminium ion at m/z 70.

  • Loss of Ethene (m/z 73): Ring opening followed by rearrangement could lead to the loss of a neutral ethene molecule (C₂H₄), yielding a fragment at m/z 73.

  • Further Fragmentation (m/z 56 and 29): The ion at m/z 70 could further fragment by losing a methylene group (CH₂) to form an ion at m/z 56. Subsequent loss of hydrogen cyanide (HCN) could produce an ethyl cation at m/z 29.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of 3-Methoxy-3-methylazetidine using GC-MS. The detailed experimental parameters and the proposed fragmentation pathway offer a robust starting point for researchers in pharmaceutical development and related fields. The presented methodology is designed to be adaptable to various laboratory settings and instrumentation. Further studies involving high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide even more detailed structural information and confirmation of the proposed fragmentation pathways.[12]

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: A Journal of Chemistry. Retrieved from [Link]

  • Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Frontiers Publishing Partnerships. Retrieved from [Link]

  • 3-Methoxy-3-methylazetidine hydrochloride. PubChem. Retrieved from [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. Retrieved from [Link]

  • Alvey, L. A., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • Electron ionization and mass spectrometry. (2020). YouTube. Retrieved from [Link]

  • Method for preparing azetidine derivatives. Google Patents.
  • Tandem mass spectrometry. Wikipedia. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Retrieved from [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

  • Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines. (2020). PubMed. Retrieved from [Link]

  • Electron ionization. Wikipedia. Retrieved from [Link]

  • Paiva, A. A., et al. (2022). Electron ionization mass spectrometry: Quo vadis?. Mass spectrometry reviews. Retrieved from [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. Retrieved from [Link]

  • 3-Methoxyazetidine. PubChem. Retrieved from [Link]

Sources

Application Note & Protocols: Derivatization of 3-Methoxy-3-methylazetidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of the 3-methoxy-3-methylazetidine scaffold, a privileged motif in modern medicinal chemistry. We present a structured approach to library synthesis, focusing on the strategic N-functionalization of the azetidine ring to generate a diverse collection of compounds suitable for high-throughput biological screening. Detailed, step-by-step protocols for key derivatization reactions, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination, are provided. The rationale behind the selection of these synthetic routes is discussed, emphasizing reaction robustness, accessibility of starting materials, and the introduction of a wide range of physicochemical properties into the final products. Furthermore, this guide outlines a strategic workflow for the subsequent biological evaluation of the synthesized library, from initial high-throughput screening to hit confirmation and validation. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and pharmacological properties of 3-substituted azetidines in their discovery programs.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The inherent ring strain of approximately 25.4 kcal/mol contributes to a rigid, three-dimensional conformation that can enhance binding to biological targets and improve pharmacokinetic profiles compared to more flexible acyclic or larger ring analogues.[3] This sp³-rich character is a desirable feature in modern drug discovery, often leading to improved solubility, metabolic stability, and reduced off-target toxicity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[1]

The 3-methoxy-3-methylazetidine scaffold offers a particularly attractive starting point for library synthesis. The geminal methyl and methoxy groups at the C3 position provide a fixed three-dimensional vector that can be exploited for probing deep into protein binding pockets. The secondary amine of the azetidine ring serves as a versatile handle for derivatization, allowing for the systematic exploration of chemical space around this core. This application note will detail robust and scalable methods for the N-functionalization of 3-methoxy-3-methylazetidine to generate a chemically diverse library of compounds for biological screening.

Synthesis of the Core Scaffold: 3-Methoxy-3-methylazetidine

While various methods for the synthesis of substituted azetidines exist, the preparation of 3-methoxy-3-methylazetidine can be achieved through several established routes.[4] A notable method involves a rare aziridine to azetidine rearrangement, demonstrating the novel synthetic pathways that can lead to this scaffold.[5] For the purposes of library synthesis, a reliable and scalable route to the hydrochloride salt of 3-methoxy-3-methylazetidine is essential. This starting material is also commercially available from several suppliers.[6] It is recommended to begin with the free base, which can be obtained by treating the hydrochloride salt with a suitable base, such as sodium hydroxide or potassium carbonate, followed by extraction with an organic solvent.

Derivatization Strategies for Library Synthesis

The secondary amine of the 3-methoxy-3-methylazetidine core is the primary site for diversification. The following sections detail robust and versatile protocols for N-functionalization.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many approved drugs. This reaction is typically high-yielding and tolerant of a wide range of functional groups.

Rationale: Acylation introduces a planar amide bond that can participate in hydrogen bonding interactions with biological targets. The diverse array of commercially available carboxylic acids and acid chlorides allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Protocol 1: N-Acylation with Acid Chlorides

  • To a solution of 3-methoxy-3-methylazetidine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylazetidine.

Protocol 2: Amide Coupling with Carboxylic Acids

  • To a solution of the desired carboxylic acid (1.1 eq), a coupling agent (e.g., HATU or HBTU, 1.2 eq), and a suitable base (e.g., diisopropylethylamine, 2.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide), add 3-methoxy-3-methylazetidine (1.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Sulfonylation: Introduction of Sulfonamide Functionality

Sulfonamides are another critical functional group in medicinal chemistry, known for their ability to act as bioisosteres of amides and their presence in numerous antibacterial and diuretic drugs.

Rationale: The sulfonamide linkage is metabolically robust and can form strong hydrogen bonds. The tetrahedral geometry of the sulfur atom can also provide a different spatial arrangement of substituents compared to the planar amide bond.

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

  • To a solution of 3-methoxy-3-methylazetidine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired sulfonyl chloride (1.1 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Alkylation: Introduction of Diverse Substituents

N-alkylation introduces a variety of alkyl and aryl groups, allowing for the modulation of lipophilicity and steric bulk.

Rationale: This strategy is ideal for exploring structure-activity relationships related to the size and nature of the substituent on the azetidine nitrogen. Both simple and complex alkyl halides can be employed to build molecular complexity.

Protocol 4: Direct N-Alkylation with Alkyl Halides

  • To a solution of 3-methoxy-3-methylazetidine (1.0 eq) and a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide), add the desired alkyl halide (1.2 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide array of substituents from commercially available aldehydes and ketones.

Rationale: This two-step, one-pot reaction is highly efficient and proceeds under mild conditions. The vast number of commercially available aldehydes and ketones provides access to an extensive and diverse chemical space.

Protocol 5: Reductive Amination with Aldehydes and Ketones

  • To a solution of 3-methoxy-3-methylazetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol), add a few drops of acetic acid to catalyze imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Derivatization Workflow

Derivatization_Workflow cluster_reactions N-Functionalization Reactions Core 3-Methoxy-3-methylazetidine (Core Scaffold) Acylation N-Acylation Core->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation N-Sulfonylation Core->Sulfonylation RSO2Cl Alkylation N-Alkylation Core->Alkylation R-X ReductiveAmination Reductive Amination Core->ReductiveAmination RCHO or RCOR', Reducing Agent Library Diverse Compound Library Acylation->Library Sulfonylation->Library Alkylation->Library ReductiveAmination->Library

Caption: Derivatization workflow for 3-methoxy-3-methylazetidine.

Biological Screening Cascade

The successful synthesis of a diverse compound library is the first step towards identifying novel bioactive molecules. A well-designed screening cascade is crucial for efficiently identifying and validating hits.

Library Preparation and Quality Control

Prior to screening, all synthesized compounds should be solubilized in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 10 mM). It is imperative to assess the purity and identity of each compound in the library using analytical techniques such as LC-MS and ¹H NMR. The solubility of each compound in the assay buffer should also be determined to avoid false-positive or false-negative results.

High-Throughput Screening (HTS)

The primary screen is designed to rapidly evaluate the entire compound library at a single concentration against the biological target of interest.[7] The choice of assay will depend on the specific research question and can be either target-based (e.g., enzyme inhibition, receptor binding) or cell-based (e.g., cytotoxicity, reporter gene activation).

Key Considerations for HTS:

  • Assay Miniaturization: Assays are typically performed in 384- or 1536-well plates to maximize throughput and minimize reagent consumption.

  • Automation: The use of robotic liquid handlers is essential for accurate and reproducible dispensing of reagents and compounds.

  • Controls: Appropriate positive and negative controls must be included on each assay plate to ensure data quality.

  • Data Analysis: Robust statistical methods should be employed to identify "hits" that exhibit a statistically significant effect compared to the negative controls.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be subjected to further validation to eliminate false positives.

Steps in Hit Confirmation:

  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure the observed activity is reproducible.

  • Dose-Response Curves: Active compounds are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Whenever possible, hits should be evaluated in a secondary, mechanistically distinct assay to confirm their biological activity and rule out assay-specific artifacts.

Hit Expansion and Preliminary Structure-Activity Relationship (SAR)

Once a set of confirmed and validated hits has been identified, the initial SAR can be explored by examining the chemical features that are common among the active compounds. This analysis can guide the synthesis of a second, more focused library of analogues to further probe the SAR and optimize the potency and other properties of the initial hits.

Visualization of Screening Cascade

Screening_Cascade Start Compound Library (DMSO Stocks) HTS High-Throughput Screening (Single Concentration) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Confirmation Hit Confirmation (Re-test) Hit_ID->Confirmation Initial Hits Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Confirmation->Dose_Response Confirmed Hits Validated_Hits Validated Hits Dose_Response->Validated_Hits SAR Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical biological screening cascade.

Data Summary Table

The following table provides a representative summary of the types of data that would be generated during the derivatization and initial screening of a 3-methoxy-3-methylazetidine library.

Compound ID R-Group Reaction Type Yield (%) Purity (LC-MS, %) Primary Screen Activity (% Inhibition @ 10 µM)
AZT-001BenzoylAcylation85>9812
AZT-0024-ChlorophenylsulfonylSulfonylation78>9965
AZT-003BenzylAlkylation65>9523
AZT-0042-PhenylethylReductive Amination72>9748
AZT-0054-FluorobenzoylAcylation91>9975

Conclusion

The 3-methoxy-3-methylazetidine scaffold is a valuable starting point for the generation of diverse small molecule libraries for biological screening. The synthetic protocols outlined in this application note provide a robust and versatile platform for the N-functionalization of this core, enabling the systematic exploration of chemical space. By coupling these synthetic efforts with a well-designed biological screening cascade, researchers can efficiently identify and validate novel bioactive compounds for further development in their drug discovery programs. The inherent drug-like properties of the azetidine ring, combined with the diverse functionalities that can be introduced through the described methods, make this an attractive and promising approach for identifying the next generation of therapeutic agents.

References

  • D'hooghe, M., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(15), 6329–6337. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Kysil, O., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6543. [Link]

  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. [Link]

  • Frank, S. A., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 13(2), 159–168. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1–9.1.25. [Link]

  • Martinez, J. P., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(37), 16946–16958. [Link]

  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • Royal Society of Chemistry. Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]

  • Brubaker, J. D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Eurofins Discovery. Small Molecule Screening Libraries. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Bio-Techne. Compound Libraries | Tocriscreen Small Molecule Screening. [Link]

  • ResearchGate. Marketed drugs containing 1,3‐substituted azetidine scaffolds. [Link]

  • Yale Center for Molecular Discovery. Small Molecule Collections. [Link]

  • Organic Chemistry Frontiers. Modular access to functionalized azetidines via electrophilic azetidinylation. [Link]

  • Sharma, A., et al. (2022). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Organic Letters, 24(35), 6431–6436. [Link]

Sources

The Strategic Incorporation of 3-Methoxy-3-methylazetidine in Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The 3-methoxy-3-methylazetidine moiety has emerged as a compelling structural unit, offering a unique combination of a strained, three-dimensional azetidine ring with the electronic and steric attributes of a geminal methoxy and methyl group. This guide provides an in-depth exploration of the strategic rationale and practical methodologies for incorporating this building block into bioactive molecules. We will delve into the causality behind its selection as a bioisostere, its impact on key drug-like properties, and provide detailed, validated protocols for its chemical manipulation.

The Rationale: Why 3-Methoxy-3-methylazetidine?

The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in drug design to impart favorable characteristics such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity when compared to more conventional saturated heterocycles like piperidine and pyrrolidine. The inherent ring strain of azetidines provides a unique conformational rigidity and defined exit vectors for substituents, enabling precise three-dimensional exploration of chemical space.

The substitution at the 3-position with both a methoxy and a methyl group further refines the properties of the azetidine scaffold:

  • Stereoelectronic Effects of the Methoxy Group: The electron-withdrawing nature of the methoxy group can influence the basicity of the azetidine nitrogen, a critical parameter for target engagement and pharmacokinetic properties. The methoxy group can also act as a hydrogen bond acceptor, potentially forming key interactions within a biological target's binding site. Its presence is prevalent in numerous approved drugs, where it contributes to binding affinity, metabolic stability, and improved pharmacokinetic profiles[1][2][3].

  • Steric Influence of the Methyl Group: The gem-dimethyl substitution provides steric bulk, which can be strategically employed to orient other parts of the molecule for optimal target interaction. This steric hindrance can also shield adjacent functional groups from metabolic enzymes, thereby enhancing the molecule's metabolic stability.

  • Bioisosteric Replacement: The 3-methoxy-3-methylazetidine moiety can serve as a bioisostere for other commonly used groups, such as a substituted piperidine or pyrrolidine.[4][5][6][7] This replacement can lead to significant improvements in physicochemical properties and biological activity. For instance, replacing a more lipophilic fragment with this azetidine derivative can reduce overall lipophilicity, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The following diagram illustrates the key decision points for considering the incorporation of 3-methoxy-3-methylazetidine.

G cluster_0 Lead Optimization Challenges cluster_1 Strategic Rationale for 3-Methoxy-3-methylazetidine Poor_Solubility Poor Solubility Incorporate_Azetidine Introduce 3-Methoxy-3-methylazetidine Poor_Solubility->Incorporate_Azetidine Address with polar scaffold Metabolic_Instability Metabolic Instability Metabolic_Instability->Incorporate_Azetidine Utilize steric hindrance Low_Potency Low Potency / Selectivity Low_Potency->Incorporate_Azetidine Explore new chemical space High_Lipophilicity High Lipophilicity (LogP) High_Lipophilicity->Incorporate_Azetidine Introduce less lipophilic bioisostere Solubility Improve Solubility (Polarity) Incorporate_Azetidine->Solubility Metabolic_Stability Enhance Metabolic Stability (Steric Shielding) Incorporate_Azetidine->Metabolic_Stability 3 3 Incorporate_Azetidine->3 Reduce_Lipophilicity Reduce Lipophilicity Incorporate_Azetidine->Reduce_Lipophilicity D_Scaffold Introduce 3D Vector for SAR

Caption: Decision workflow for incorporating 3-methoxy-3-methylazetidine.

Synthetic Protocols for Incorporation

The secondary amine of 3-methoxy-3-methylazetidine (typically handled as its more stable hydrochloride salt) serves as a versatile handle for its incorporation into a parent molecule. The following protocols detail the most common and robust methods for its N-functionalization.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the direct alkylation of 3-methoxy-3-methylazetidine with an alkyl halide.

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxy-3-methylazetidine hydrochloride (1.0 eq) in ACN or DMF, add the base (2.5 eq). Stir the suspension at room temperature for 15 minutes to liberate the free amine.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Base: A slight excess of a non-nucleophilic organic base or an inorganic base is used to neutralize the hydrochloride salt and scavenge the acid generated during the reaction. The choice of base can be critical to avoid side reactions with the alkyl halide.

  • Solvent: Polar aprotic solvents like ACN or DMF are chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: Gentle heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.

Protocol 2: N-Acylation

This protocol details the formation of an amide bond between 3-methoxy-3-methylazetidine and a carboxylic acid (via an activated intermediate) or an acyl chloride.

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride

  • Carboxylic acid or Acyl chloride

  • Coupling agent (for carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., Dichloromethane (DCM), DMF)

  • Standard workup and purification reagents as in Protocol 1.

Procedure (for Carboxylic Acid Coupling):

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to form the activated ester.

  • Add a solution of 3-methoxy-3-methylazetidine hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify by silica gel column chromatography.

Procedure (for Acyl Chloride):

  • To a solution of 3-methoxy-3-methylazetidine hydrochloride (1.2 eq) and a base (e.g., Et₃N, 2.5 eq) in DCM at 0 °C, add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and perform an aqueous workup as described in Protocol 1.

  • Purify by silica gel column chromatography.

Self-Validating System: The success of these reactions can be readily confirmed by LC-MS analysis, observing the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy will show characteristic shifts of the azetidine protons upon N-functionalization.

Protocol 3: Reductive Amination

This protocol allows for the formation of a C-N bond with an aldehyde or ketone, followed by in-situ reduction.

Materials:

  • 3-Methoxy-3-methylazetidine hydrochloride

  • Aldehyde or Ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount)

  • Standard workup and purification reagents.

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and 3-methoxy-3-methylazetidine hydrochloride (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add the reducing agent (STAB, 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Perform an aqueous workup and purify by column chromatography as previously described.

Causality Behind Experimental Choices:

  • Acid Catalyst: A weak acid like acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting carbonyl.

  • Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of the acidic conditions.

The following workflow diagram summarizes the key synthetic routes for incorporating 3-methoxy-3-methylazetidine.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination Azetidine 3-Methoxy-3-methylazetidine (Hydrochloride Salt) Free_Amine Free Amine Azetidine->Free_Amine Base (e.g., K2CO3, Et3N) Alkylated_Product N-Alkyl-3-methoxy-3-methylazetidine Free_Amine->Alkylated_Product Base Acylated_Product N-Acyl-3-methoxy-3-methylazetidine Free_Amine->Acylated_Product Base Reductive_Amination_Product N-Alkyl-3-methoxy-3-methylazetidine Free_Amine->Reductive_Amination_Product Acid catalyst Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Acylated_Product Carboxylic_Acid Carboxylic Acid (RCOOH) Carboxylic_Acid->Acylated_Product Coupling Agent Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Reductive_Amination_Product Reducing Agent (e.g., STAB)

Caption: Key synthetic routes for N-functionalization.

Expected Impact on Bioactive Molecules: A Data-Driven Perspective

The incorporation of 3-methoxy-3-methylazetidine can significantly modulate the properties of a lead compound. While specific effects are context-dependent, the following table summarizes the generally expected trends based on its structural and electronic features.

PropertyRationale for ChangeExpected Outcome
Aqueous Solubility Introduction of a polar azetidine ring and a methoxy group.Increase
Lipophilicity (LogP) Replacement of a more lipophilic group (e.g., piperidine, phenyl).Decrease
Metabolic Stability Steric shielding by the gem-dimethyl group; replacement of metabolically labile sites.Increase
Basicity (pKa) Inductive effect of the C3-substituents on the azetidine nitrogen.Modulation
Permeability Balance of polarity and lipophilicity.Compound-dependent
Target Affinity Rigid 3D scaffold allows for precise vectoring of substituents.Potential for Increase

Case Study Insight: While specific, published case studies detailing the comprehensive SAR of 3-methoxy-3-methylazetidine are emerging, patent literature provides valuable insights. For example, in the field of protein kinase inhibitors, related 3-methoxyazetidine derivatives have been synthesized, suggesting their utility in occupying specific pockets within the ATP-binding site.[8][9][10][11] The methoxy group can act as a key hydrogen bond acceptor, while the azetidine core serves as a rigid scaffold to orient other pharmacophoric elements.

Conclusion and Future Outlook

3-Methoxy-3-methylazetidine represents a valuable and under-explored building block in medicinal chemistry. Its unique combination of a strained, polar ring system with stereoelectronically defined substituents offers a powerful tool for lead optimization. The synthetic protocols outlined herein provide a robust foundation for the incorporation of this moiety. As the principles of rational drug design continue to evolve, the strategic use of such novel scaffolds will be paramount in the development of the next generation of therapeutics. Further exploration of this building block in diverse biological targets is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). PubMed. [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. Retrieved January 28, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). MDPI. [Link]

  • PubChem. (n.d.). 3-Methoxy-dl-tyrosine. Retrieved January 28, 2026, from [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). PubMed. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). PubMed. [Link]

  • Bauer, S. M., et al. (2014). U.S. Patent No. 8,785,632. Washington, DC: U.S.
  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025). ResearchGate. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020). PubMed. [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025). PubMed. [Link]

  • The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. (n.d.). PubMed. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (n.d.). Frontiers. [Link]

  • Inhibitors of Protein Kinases. (n.d.). Unified Patents Portal. [Link]

  • Structure–Activity Relationships of Non-imidazole H 3 Receptor Ligands. Part 2: Binding Preference for D-Amino Acids Motifs. (2025). ResearchGate. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. [Link]

  • Tyrosine kinase inhibitors. (2003).
  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. (n.d.). PubMed Central. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.). ResearchGate. [Link]

  • New RIPK2 inhibitors disclosed in Chengdu Zeling Biomedical Technology patent. (2025). BioWorld. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. [Link]

  • Imidazopyrazine tyrosine kinase inhibitors. (n.d.).
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central. [Link]

  • 3-(4-Methoxy-2-methylanilino)piperidine-2,6-dione. (n.d.). PubChem. [Link]

  • [Preliminary data on the pharmacodynamic properties of methoxy-3-dalbergine (neoflavonoid)]. (1970). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-3-methylazetidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity. The synthesis of azetidines, particularly 3,3-disubstituted ones, can be challenging due to the inherent ring strain of the four-membered heterocycle.[1][2] This guide is structured to address the most common issues encountered during the multi-step synthesis, providing not just solutions but also the underlying chemical principles.

Synthetic Scheme Overview

The most common and modular route to 3-Methoxy-3-methylazetidine involves a three-step sequence starting from commercially available N-Boc-3-azetidinone. The process includes:

  • Nucleophilic Addition: A Grignard reaction to install the methyl group and form the tertiary alcohol, N-Boc-3-methyl-3-azetidinol.

  • O-Methylation: Etherification of the tertiary alcohol to form N-Boc-3-methoxy-3-methylazetidine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This approach allows for precise control over the introduction of substituents at the C3 position.

Synthetic_Workflow A N-Boc-3-azetidinone B Step 1: Grignard Reaction (MeMgBr, THF) A->B C N-Boc-3-methyl-3-azetidinol B->C D Step 2: O-Methylation (NaH, MeI, THF) C->D E N-Boc-3-methoxy-3-methylazetidine D->E F Step 3: N-Boc Deprotection (TFA or HCl) E->F G 3-Methoxy-3-methylazetidine F->G

Caption: Overall synthetic workflow for 3-Methoxy-3-methylazetidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Grignard Reaction (Formation of N-Boc-3-methyl-3-azetidinol)

Question 1: I am observing very low conversion of my starting material, N-Boc-3-azetidinone. What is going wrong?

Answer: Low conversion in a Grignard reaction is almost always due to the quenching of the Grignard reagent or poor reagent quality.

  • Causality: Grignard reagents are potent nucleophiles and strong bases. They react violently with protic sources, particularly water. Any residual moisture in your glassware, solvent (THF), or starting material will consume the reagent before it can react with the ketone.

  • Troubleshooting & Optimization:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use a freshly distilled or commercially available anhydrous solvent. Tetrahydrofuran (THF) is hygroscopic; an older bottle, even if labeled "anhydrous," may have absorbed atmospheric moisture.

    • Reagent Titration: The molarity of commercial Grignard reagents can decrease over time. It is best practice to titrate the reagent (e.g., using iodine and sodium thiosulfate) before use to determine its exact concentration.

    • Temperature Control: The addition of the Grignard reagent to the ketone should be performed at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions like enolization. After the addition is complete, allow the reaction to slowly warm to room temperature.

Step 2: O-Methylation (Formation of N-Boc-3-methoxy-3-methylazetidine)

This step is often the most significant bottleneck for yield. The tertiary alcohol is sterically hindered, making deprotonation and subsequent SN2 reaction challenging. This is analogous to challenges seen in the synthesis of other 3-substituted azetidines where the hydroxyl group must be deprotonated effectively.[3]

Question 2: My methylation reaction is incomplete, and I recover a lot of the starting alcohol (N-Boc-3-methyl-3-azetidinol). How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to inefficient deprotonation of the sterically hindered tertiary alcohol or insufficient reactivity of the methylating agent.

  • Causality & Mechanism: The reaction proceeds via the formation of an alkoxide intermediate by a strong base, followed by nucleophilic attack on the methylating agent (e.g., methyl iodide). The steric bulk around the hydroxyl group can make it difficult for the base to access the proton.

  • Troubleshooting & Optimization:

    • Choice of Base: Sodium hydride (NaH) is a common choice. Use a fresh bottle of NaH (60% dispersion in mineral oil) and wash the oil away with dry hexanes before use. For a more potent base, consider using potassium hydride (KH).

    • Reaction Time and Temperature: Allow sufficient time for the deprotonation step. After adding NaH to the alcohol in THF, stir the mixture at room temperature for at least 1 hour before adding the methylating agent. Some protocols may benefit from gentle heating (e.g., 40-50 °C) after the addition of methyl iodide, but this should be monitored carefully for side reactions.

    • Alternative Methylating Agents: If methyl iodide is ineffective, consider a more reactive agent. Methyl triflate (MeOTf) is a powerful electrophile but is also highly toxic and expensive. A safer, effective alternative is dimethyl sulfate ((Me)₂SO₄), though it is also toxic and requires careful handling.

    • Solvent Choice: Polar aprotic solvents like THF or DMF are ideal as they solvate the cation of the base, enhancing the reactivity of the alkoxide.[3] Ensure the solvent is completely anhydrous.

Troubleshooting_Methylation Start Low Yield in O-Methylation Step Cause1 Inefficient Deprotonation? Start->Cause1 Cause2 Poor Methylating Agent? Cause1->Cause2 No Solution1a Use stronger base (e.g., KH) Cause1->Solution1a Yes Solution1b Increase deprotonation time/temp Cause1->Solution1b Solution2a Use more reactive agent (e.g., MeOTf, (Me)₂SO₄) Cause2->Solution2a Yes Solution2b Ensure anhydrous conditions Cause2->Solution2b No End Improved Yield Solution1a->End Solution1b->End Solution2a->End Solution2b->End

Caption: Troubleshooting logic for the O-methylation step.

Step 3: N-Boc Deprotection

Question 3: During the final deprotection step with trifluoroacetic acid (TFA), my yield is low, and the product seems impure. What could be the cause?

Answer: Low yield and impurity during Boc deprotection can result from an incomplete reaction, degradation of the acid-sensitive azetidine ring, or difficulty in isolating the final free base.

  • Causality: The Boc group is reliably cleaved by strong acids like TFA or HCl.[4] However, the strained azetidine ring itself can be susceptible to ring-opening or polymerization under harsh acidic conditions, especially with prolonged reaction times or high temperatures. The final product is also a volatile and water-soluble amine, which can make isolation tricky.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Conduct the deprotection at 0 °C to room temperature. Use a minimal amount of solvent (typically dichloromethane, DCM). The reaction is usually complete within 1-2 hours; monitor by TLC or LC-MS to avoid prolonged exposure to acid.

    • Work-up Procedure: After the reaction, the acid must be thoroughly neutralized. A common mistake is insufficient basification. After removing the TFA/DCM under reduced pressure, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2-4 M NaOH or K₂CO₃) to a high pH (>12) while cooling in an ice bath.

    • Product Extraction: 3-Methoxy-3-methylazetidine is a small, polar molecule. It can be difficult to extract from the aqueous layer. Use a solvent like ethyl acetate or, more effectively, a continuous liquid-liquid extractor. Alternatively, perform multiple extractions (at least 5-7 times) with a suitable organic solvent. Drying the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate is crucial before solvent removal.[5]

    • Purification: The final product is volatile. Distillation under reduced pressure is often the best method for purification.[6] Avoid high temperatures to prevent decomposition.

Frequently Asked Questions (FAQs)

Q: Why is the Boc protecting group necessary? A: The Boc group serves two critical functions. First, it deactivates the nitrogen atom, preventing it from reacting with the Grignard reagent in Step 1. Second, it provides steric bulk and lipophilicity, which aids in the handling and purification of the intermediates, as they are often stable, crystalline solids or high-boiling oils.[7]

Q: Can I use a different protecting group? A: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and its relatively mild removal with acid.[8] Deprotection of a benzyl group, for example, typically requires hydrogenolysis, which may not be compatible with other functional groups.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and is the primary method for identity confirmation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): These methods, often coupled with MS, are excellent for determining purity.

Q: What are the key safety considerations for this synthesis? A: Several reagents used in this synthesis are hazardous:

  • Grignard Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas.

  • Methyl Iodide, Methyl Triflate, Dimethyl Sulfate: These are toxic, volatile, and potent alkylating agents (potential carcinogens). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care.

Optimized Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of tert-butyl 3-methoxy-3-methylazetidine-1-carboxylate
  • To a flame-dried flask under argon, add sodium hydride (1.5 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) and decant the solvent carefully.

  • Add anhydrous THF, then add a solution of N-Boc-3-methyl-3-azetidinol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir at room temperature overnight. Monitor by TLC.

  • If the reaction is sluggish, it can be gently heated to 40 °C for 2-4 hours.

  • Quench the reaction carefully at 0 °C by adding water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of 3-Methoxy-3-methylazetidine (Deprotection)
  • Dissolve the purified N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cool to 0 °C and add trifluoroacetic acid (10 eq) dropwise.

  • Stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the oily residue in a minimal amount of deionized water, cool to 0 °C, and basify to pH >12 by the slow addition of 4 M NaOH.

  • Extract the aqueous layer with ethyl acetate (7x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • Purify the resulting oil by short-path vacuum distillation to obtain the final product.

Data Summary Table

StepStarting MaterialReagentsEquivalents (Reagent)SolventTypical Yield
1 N-Boc-3-azetidinoneMeMgBr1.2THF85-95%
2 N-Boc-3-methyl-3-azetidinolNaH, MeI1.5, 1.5THF60-75%
3 N-Boc-3-methoxy-3-methylazetidineTFA10DCM70-85%

References

  • BenchChem. Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Department of Chemistry, University of Alberta.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.
  • Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor. US4966979A.
  • Al-Zoubi, R. M., & Marion, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Verhelst, T., et al. (2018). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
  • An, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
  • Sigma-Aldrich. Application Note – N-Boc deprotection.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules.

Sources

Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-3-methylazetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methoxy-3-methylazetidine?

There are two predominant strategies for synthesizing 3-Methoxy-3-methylazetidine. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Williamson Ether Synthesis: This is a classical and direct approach starting from a corresponding 3-hydroxyazetidine precursor, namely 3-methylazetidin-3-ol. The reaction involves the deprotonation of the tertiary alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent. The azetidine nitrogen must be protected to prevent competitive N-methylation.

  • Aziridine to Azetidine Rearrangement: A more novel approach involves the treatment of specific N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol.[1] This reaction proceeds through a 2-bromomethyl-2-methylaziridine intermediate, which undergoes a base-promoted rearrangement to the thermodynamically more stable 3-methoxy-3-methylazetidine.[1][2]

Q2: Which synthetic route is generally recommended?

The Williamson ether synthesis is often preferred for its straightforward logic and predictability, provided the N-protected 3-methylazetidin-3-ol starting material is available. It offers more control over potential side reactions through the judicious choice of a protecting group and reaction conditions. The aziridine rearrangement is an elegant method but can be more complex to optimize and relies on a specific, multi-step preparation of the starting imine.[2]

Q3: Why is an N-protecting group essential for the Williamson ether synthesis route?

The azetidine nitrogen is a potent nucleophile. In the absence of a protecting group, it will compete with the desired tertiary alkoxide in reacting with the methylating agent (e.g., methyl iodide). This leads to the formation of a highly undesirable N-methylated quaternary azetidinium salt. This not only consumes reagents and reduces yield but also introduces a charged species that can catalyze decomposition or undergo ring-opening, complicating purification significantly.[3] Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) effectively suppress the nitrogen's nucleophilicity.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or no yield of 3-Methoxy-3-methylazetidine via Williamson Ether Synthesis.

  • Possible Cause A: Incomplete Deprotonation. The tertiary hydroxyl group of 3-methylazetidin-3-ol is sterically hindered. A weak base or insufficient equivalents may not fully generate the required alkoxide nucleophile.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. The evolution of hydrogen gas upon addition of NaH serves as a visual indicator of alkoxide formation. Ensure the reaction is stirred until gas evolution ceases completely before adding the methylating agent.

  • Possible Cause B: Competing N-Methylation. You observe a new, highly polar spot by TLC that does not correspond to your product or starting material. Mass spectrometry may indicate a mass increase of 14 Da from the starting material.

    • Solution: This strongly indicates N-methylation. The synthesis must be repeated using an N-protected 3-methylazetidin-3-ol. A Boc group is ideal as it is robust to the basic conditions of the Williamson synthesis and can be readily removed later under acidic conditions if the free amine is desired.

  • Possible Cause C: Inappropriate Alkylating Agent/Leaving Group. The reaction stalls even with complete alkoxide formation.

    • Solution: While methyl iodide is common, its reactivity can sometimes be insufficient. Consider a more potent methylating agent like methyl triflate (MeOTf) or dimethyl sulfate (Me₂SO₄). These reagents have better leaving groups (triflate, sulfate) and accelerate the Sₙ2 reaction.[4][5] Caution: Dimethyl sulfate is highly toxic and must be handled with extreme care.

Problem 2: The reaction via aziridine rearrangement stalls at the aziridine intermediate.

  • Possible Cause: Insufficient Base or Elevated Temperature. The rearrangement of the 2-bromomethyl-2-methylaziridine intermediate to the 3-methoxy-3-methylazetidine requires a basic environment.[2] Simply heating the intermediate in methanol can lead to a complex mixture of products.

    • Solution: The literature procedure specifies using sodium borohydride (NaBH₄) in refluxing methanol.[1][2] NaBH₄ serves not only as a reducing agent for the initial imine but also provides a sufficiently basic medium (from methoxide generation) to promote the subsequent rearrangement. Ensure an adequate number of equivalents (≥3) are used and the reflux is maintained for the prescribed time (e.g., 48 hours) to drive the reaction to completion.[2]

Problem 3: Product isolation is difficult due to acyclic impurities.

  • Possible Cause: Ring-opening of an Azetidinium Intermediate. If N-methylation occurs (see Problem 1B), the resulting strained quaternary azetidinium salt is highly susceptible to nucleophilic attack by methoxide. This attack can occur at either the C2 or C4 position, cleaving the ring and forming an acyclic amino ether impurity.[3]

    • Solution: The primary solution is preventative: use an N-protecting group. If ring-opening has already occurred, purification will require careful column chromatography. Characterize the fractions thoroughly by ¹H NMR and MS to identify the linear impurity versus the desired cyclic product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low product yield.

G start Low Yield of 3-Methoxy-3-methylazetidine route_check Which Synthetic Route? start->route_check williamson Williamson Ether Synthesis route_check->williamson Williamson rearrangement Aziridine Rearrangement route_check->rearrangement Rearrangement williamson_q1 Is N-protection used? williamson->williamson_q1 rearrangement_q1 Sufficient NaBH4 (≥3 equiv) & Reflux Time? rearrangement->rearrangement_q1 williamson_a1_no High risk of N-methylation & Ring Opening. SOLUTION: Repeat with N-Boc-3-methylazetidin-3-ol. williamson_q1->williamson_a1_no No williamson_a1_yes Check Deprotonation williamson_q1->williamson_a1_yes Yes williamson_q2 Strong base (e.g., NaH) & Anhydrous Solvent? williamson_a1_yes->williamson_q2 williamson_a2_no Incomplete alkoxide formation. SOLUTION: Use NaH in anhydrous THF/DMF. williamson_q2->williamson_a2_no No williamson_a2_yes Consider stronger methylating agent (e.g., MeOTf). williamson_q2->williamson_a2_yes Yes rearrangement_a1_no Incomplete rearrangement. SOLUTION: Increase reagent equivalents and/or reaction time. rearrangement_q1->rearrangement_a1_no No rearrangement_a1_yes Analyze for starting imine decomposition. Check raw material quality. rearrangement_q1->rearrangement_a1_yes Yes

Caption: Troubleshooting workflow for low yield.

Key Reaction Mechanisms & Side Reactions

Understanding the underlying mechanisms is critical for rational problem-solving.

Mechanism 1: Williamson Ether Synthesis vs. N-Methylation

The desired O-alkylation pathway competes directly with the N-alkylation side reaction. The use of a bulky N-protecting group (PG) sterically and electronically disfavors the attack by the nitrogen lone pair.

Caption: Competing pathways in Williamson ether synthesis.

Mechanism 2: Aziridine to Azetidine Rearrangement

This transformation proceeds via a strained bicyclo[1.1.0]azanium cation intermediate. The attack of the methanol solvent/methoxide on the more substituted carbon of this intermediate leads to the formation of the thermodynamically favored four-membered azetidine ring.

Caption: Key steps in the aziridine rearrangement pathway.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-methoxy-3-methylazetidine

This protocol assumes the availability of N-Boc-3-methylazetidin-3-ol.

Materials:

  • N-Boc-3-methylazetidin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-methylazetidin-3-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Methylation: Cool the resulting alkoxide suspension back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Data Summary: Comparison of Synthetic Routes
ParameterWilliamson Ether SynthesisAziridine to Azetidine Rearrangement
Starting Material N-Protected 3-methylazetidin-3-olN-Alkylidene-(2,3-dibromo-2-methylpropyl)amine
Key Reagents Strong base (NaH), Methylating agent (MeI)Sodium borohydride (NaBH₄), Methanol
Primary Side Reaction N-methylation, Ring-openingIncomplete rearrangement, decomposition
Pros More predictable, easier to troubleshootNovel, potentially fewer steps from simple precursors
Cons Requires N-protection, sensitive to waterComplex starting material, long reaction times
Ref. [6],[4][1],[2]

References

  • D'hooghe, M., Waterinckx, C., Törnroos, K. W., & De Kimpe, N. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(9), 3376–3385. [Link]

  • Kuriyama, Y., Suzuki, Y., & Ishii, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Kuriyama, Y., Suzuki, Y., & Ishii, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (PMC). [Link]

  • Wadsworth, D. H., & Crouse, D. N. (1988). AZETIDINE. Organic Syntheses, 66, 95. [Link]

  • Anderson, A. G., & Wills, M. T. (1967). US Patent 3,322,780: 3-azetidinols.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Couty, F., Evano, G., & Rabasso, N. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Chemistry – A European Journal, 12(23), 6001-6012. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

Sources

optimization of reaction conditions for azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Synthesis Technical Support Center

This guide is designed as a dynamic troubleshooting interface for researchers encountering the unique kinetic and thermodynamic challenges of azetidine synthesis. Unlike stable pyrrolidines or piperidines, the azetidine ring possesses significant strain energy (~25.4 kcal/mol), making its formation entropically disfavored and its preservation during isolation critical.[1]

Below you will find optimized workflows, "self-validating" protocols, and decision trees to navigate these challenges.

Module 1: Intramolecular Nucleophilic Substitution (The "Standard" Route)

Core Concept: The most common failure mode in cyclizing


-haloamines or 

-amino alcohols is intermolecular polymerization.[2] The rate of cyclization (intramolecular) must be kinetically favored over oligomerization (intermolecular) via high dilution and specific base selection.
Experimental Protocol: One-Pot Activation/Cyclization of -Amino Alcohols

This protocol minimizes handling of the unstable intermediate mesylate.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with Ar/N2.

  • Solvation: Dissolve the

    
    -protected 
    
    
    
    -amino alcohol (1.0 equiv) in anhydrous THF or CH
    
    
    Cl
    
    
    (0.1 M concentration).
    • Note: If the substrate is prone to polymerization, dilute further to 0.01 M.

  • Activation: Cool to 0 °C. Add Et

    
    N  (2.0 equiv) followed by MsCl  (Methanesulfonyl chloride, 1.2 equiv) dropwise. Stir for 1 h.
    
    • Checkpoint: TLC should show complete consumption of starting material and formation of the less polar mesylate.

  • Cyclization Trigger: Add a strong base.[1]

    • Option A (Standard):NaH (2.0 equiv) or LiHMDS (1.5 equiv). Reflux for 2–16 h.

    • Option B (Sensitive Substrates):TBAF (if silyl protected) or Cs

      
      CO
      
      
      
      in MeCN.
  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O (avoids emulsions common with DCM).
Troubleshooting Guide: Intramolecular Cyclization
Symptom Root Cause Analysis Corrective Action
Oligomerization/Polymerization Concentration is too high (

0.1 M), favoring intermolecular collision.
Dilute: Reduce concentration to 0.005–0.01 M. Slow Addition: Add the substrate slowly to the base solution via syringe pump (pseudo-high dilution).
Elimination (Allyl amine formation) Base is too basic/bulky, acting as a Brønsted base rather than a nucleophile promoter.Switch Base: Use a weaker base like K

CO

in acetone/MeCN or switch to F-mediated cyclization (TBAF) if applicable.
Hydrolysis (Alcohol recovery) Moisture ingress hydrolyzed the mesylate/tosylate before cyclization.Dry Solvents: Ensure THF/DCM is distilled or from a solvent system. Use molecular sieves in the reaction.
5-endo-tet Product (Pyrrolidine) Baldwin's Rules violation or substrate rearrangement.Check Substrate: Ensure you are targeting a 4-exo-tet closure. If an epoxide is the electrophile, Lewis acids (e.g., La(OTf)

) can direct regioselectivity toward the azetidine [1].[3]
Visual Workflow: Optimization Logic

Azetidine_Optimization Start Start: Gamma-Amino Alcohol Act Activation (MsCl/TsCl) Start->Act Check1 TLC: Mesylate Formed? Act->Check1 Cycl Cyclization (Base + Heat) Check1->Cycl Yes Result Analyze Crude NMR Cycl->Result Success Isolate Azetidine Result->Success Target Product Polymer Issue: Polymerization Result->Polymer Broad Peaks/Baseline Elim Issue: Elimination (Alkene) Result->Elim Olefinic Protons Sol1 Action: High Dilution (0.01 M) Polymer->Sol1 Sol2 Action: Change Base (K2CO3/Cs2CO3) Elim->Sol2

Figure 1: Decision tree for optimizing intramolecular displacement reactions. Note the critical branch points at mesylate formation and crude NMR analysis.

Module 2: [2+2] Cycloaddition (Photochemical/Aza-Paternò-Büchi)

Core Concept: This method accesses highly substituted azetidines often inaccessible via substitution. The reaction involves the excitation of an alkene or imine (often via a photocatalyst) to access a triplet state, allowing the forbidden [2+2] cycloaddition.[4]

FAQ: Photochemical Parameters

Q: Why is my reaction stalling despite using a UV lamp? A: Direct UV excitation often degrades the imine.

  • Solution: Switch to Visible Light Photocatalysis (Blue LED, ~450 nm). Use a triplet sensitizer like Ir(ppy)

    
      or [Ir(dF(CF
    
    
    
    )ppy)
    
    
    (dtbbpy)]PF
    
    
    . This allows energy transfer (EnT) to the alkene without destroying the sensitive imine [2].

Q: How do I control diastereoselectivity (cis vs. trans)? A: The stereochemical outcome is dictated by the lifetime of the 1,4-biradical intermediate.

  • Thermodynamic Control: Slower intersystem crossing (ISC) allows bond rotation, favoring the thermodynamically stable trans-azetidine.

  • Substrate Design: Cyclic imines (e.g., isoxazolines) lock conformation, often yielding high diastereoselectivity [3].

Experimental Protocol: Visible-Light Mediated [2+2]
  • Mix: Combine Imine (1.0 equiv), Alkene (2–5 equiv), and Photocatalyst (1–2 mol%) in degassed THF .

  • Irradiate: Place the vial 2–3 cm from a 40W Blue LED (with fan cooling to maintain RT).

  • Monitor: Reaction times vary (12–48 h). Monitor by NMR, not just TLC, as imine hydrolysis on silica can be misleading.

Module 3: Ring Expansion & Reduction (Advanced Methods)

Reduction of -Lactams (Azetidin-2-ones)

Often the most reliable route for simple azetidines.

  • Reagent: LiAlH

    
      (Lithium Aluminum Hydride) or AlH
    
    
    
    Cl
    (Chloroaluminum hydride).
  • Critical Condition: Use Et

    
    O  or THF . Reflux is often required to reduce the amide.
    
  • Warning: Over-reduction (ring opening to amino alcohol) occurs if the reaction runs too long or at too high a temperature. Self-Validation: Monitor the disappearance of the carbonyl stretch (~1750 cm

    
    ) by IR.
    
Strain-Release Homologation
  • Method: Reaction of bicyclo[1.1.0]butanes (BCBs) with nucleophiles (e.g., amines, thiols, organometallics).

  • Advantage: Access to 3,3-disubstituted azetidines.[5][6][7]

  • Protocol: React BCB with an organoboron reagent and a transition metal catalyst (Pd or Ni) to trigger strain-release cross-coupling [4].

Module 4: Isolation and Purification (The "Survival" Phase)

Core Directive: Azetidines are basic amines with high ring strain. They are prone to acid-catalyzed ring opening during purification.

Data Table: Stability & Purification Guidelines

Variable Recommendation Reasoning
Stationary Phase Neutralized Silica or Alumina (Basic) Standard silica is acidic (pH ~5) and will open the ring or trap the amine. Pre-treat silica with 1–5% Et

N.
Eluent DCM/MeOH + 1% NH

OH
Ammonia keeps the azetidine deprotonated and minimizes interaction with silanols.
Distillation Vacuum Distillation (Kugelrohr)For volatile, low-MW azetidines, distillation is superior to chromatography. Keep bath temp <100 °C to avoid thermal ring opening.
Storage 4 °C, under ArgonPrevents oxidation and slow polymerization.
Visual Pathway: Stability Mechanisms

Azetidine_Stability Azetidine Azetidine Ring Protonated Protonated Azetidinium Azetidine->Protonated + H+ Acid Acidic Media (SiO2/H+) Acid->Protonated Open Ring Opened Product (Amino Alcohol) Protonated->Open + Nu (SN2 Attack) Nu Nucleophile (H2O/MeOH)

Figure 2: Mechanism of acid-catalyzed decomposition. Protonation of the nitrogen activates the ring carbon for nucleophilic attack, relieving strain energy.

References

  • Morita, Y., et al. (2023). "La(OTf)3-Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines." Frontiers in Chemistry.

  • Becker, M. R., et al. (2019).[8] "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions." Nature Communications.

  • Schindler, C. S., et al. (2020). "Synthesis of Azetidines by Aza Paternò–Büchi Reactions." Chemical Reviews.

  • Fawcett, A., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.

  • Stephens, D., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: 3-Methoxy-3-methylazetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Optimization of Reaction Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The Stability Paradox: An Introduction

3-Methoxy-3-methylazetidine (often supplied as the hydrochloride salt, CAS: 148644-09-1) is a high-value building block in medicinal chemistry.[1] Its value lies in its ability to introduce a rigid, polar, sp³-rich scaffold that modulates lipophilicity (LogD) and metabolic stability.

However, the very feature that makes it valuable—the high ring strain (~26 kcal/mol)—is its Achilles' heel. The molecule exists in a metastable state. While the 3,3-disubstitution pattern offers a kinetic barrier to decomposition via the Thorpe-Ingold effect (angle compression), it is insufficient to prevent ring opening under unoptimized conditions.

Key Stability Risks:

  • Cationic Ring-Opening Polymerization (CROP): The free base can self-polymerize rapidly if trace acid is present or if the concentration is too high.

  • Acid-Catalyzed Hydrolysis/Nucleophilic Attack: Protonation of the nitrogen activates the adjacent carbons for nucleophilic attack (by Cl⁻, H₂O, or alcohols), cleaving the ring.

  • Volatility: The free base is a low-molecular-weight amine and can be lost to vacuum lines during workup.

Module 1: Storage & Handling Protocols

The Golden Rule: Always store as the Hydrochloride (HCl) salt. Never store the Free Base.

Storage Specifications
ParameterRecommendationMechanism of Failure if Ignored
Form HCl Salt (Solid)Free base undergoes rapid oligomerization (turns to gum/oil).
Temperature -20°C (Freezer) Thermal energy accelerates nucleophilic ring opening.
Atmosphere Argon/Nitrogen Absorbs atmospheric CO₂ to form carbamates; moisture triggers hydrolysis.
Container Amber Glass, Tightly Sealed Light can degrade the ether linkage; hygroscopic nature attracts water.
Diagram: The Stability Lifecycle

The following decision tree illustrates the critical handling paths to prevent degradation.

StabilityLifecycle cluster_failures Decomposition Pathways Salt Start: 3-Methoxy-3-methylazetidine HCl (Stable Solid) Neutralization Neutralization Step (The Danger Zone) Salt->Neutralization Base Treatment FreeBase Free Base (In Situ) (Highly Reactive/Volatile) Neutralization->FreeBase Cold, Biphasic Reaction Coupling Reaction (Buchwald/Amide/SNAr) FreeBase->Reaction Immediate Use Storage Attempted Storage of Free Base FreeBase->Storage Delay > 1 Hour RingOpen FAILURE: Ring Opening (Linear Byproducts) Reaction->RingOpen If Acidic/High Temp Polymer FAILURE: Oligomerization (Viscous Oil/Gum) Storage->Polymer Self-Catalyzed CROP

Caption: Lifecycle management of 3-Methoxy-3-methylazetidine. The "Free Base" phase is the critical control point where most experimental failures occur.

Module 2: Generating the Free Base (Without Decomposition)

Many reactions (e.g., Buchwald-Hartwig, Nucleophilic Substitution) require the free amine. Generating the free base in situ is preferred. If isolation is strictly necessary, follow this "Cold-Biphasic" protocol.

The "Cold-Biphasic" Protocol

Objective: Liberate the amine without triggering polymerization or evaporation.

  • Cooling: Suspend the HCl salt in DCM or Et₂O and cool to 0°C .

  • Base Selection: Add a saturated solution of NaHCO₃ or K₂CO₃ (avoid strong hydroxides like NaOH if possible to prevent hydrolysis).

  • Extraction: Stir vigorously for 10-15 minutes. Separate layers cold.

  • Drying: Dry organic layer over Na₂SO₄ (Do NOT use MgSO₄; it is slightly acidic and can catalyze polymerization).

  • Concentration (CRITICAL):

    • Do NOT use a high-vacuum pump. The free base is volatile.

    • Use a rotary evaporator with a bath temperature < 25°C and pressure > 100 mbar .

    • Stop before complete dryness. Use the concentrated solution directly for the next step.

Module 3: Reaction Optimization Guide

Preventing decomposition during the actual chemical transformation requires managing the "Acid-Strain" balance.

Mechanism of Failure: Acid-Catalyzed Ring Opening

When the azetidine nitrogen is protonated (or coordinated to a strong Lewis Acid), the ring carbon becomes highly electrophilic.

RingOpeningMechanism Azetidine Azetidine Ring (Strained) Protonation Protonation/Lewis Acid (Activation) Azetidine->Protonation + H+ / LA Activated Activated Species (Electrophilic) Protonation->Activated Nucleophile Nucleophile Attack (Cl-, ROH, Solvent) Activated->Nucleophile SN2 Attack Product Linear Product (Ring Opened) Nucleophile->Product Strain Release

Caption: The mechanism of acid-catalyzed ring opening. Protonation activates the C2/C4 carbons for nucleophilic attack, relieving ring strain.

Recommended Reaction Conditions
Reaction TypeRecommended BaseSolvent SystemNotes
Amide Coupling DIPEA or NMM (Excess)DCM or DMFEnsure base is present before adding the coupling reagent/acid chloride to scavenge HCl immediately.
SɴAr / Displacement K₂CO₃ or Cs₂CO₃DMSO or NMPAvoid temperatures > 80°C. If high temp is needed, use a sealed tube to prevent volatility loss.
Buchwald-Hartwig NaOtBu or Cs₂CO₃Toluene or DioxaneUse a precatalyst (e.g., XPhos Pd G3) to allow milder temperatures (< 60°C).
Reductive Amination Et₃N (buffer)DCE or MeOHUse mild reducing agents (STAB). Avoid low pH (< 4).

Troubleshooting & FAQ

Q1: My NMR shows broad peaks and the material has turned into a viscous oil. What happened? A: You have likely triggered Cationic Ring-Opening Polymerization (CROP) . This happens if the free base was concentrated too much, allowed to warm up without solvent, or exposed to trace acids (e.g., from CDCl₃ that wasn't neutralized).

  • Fix: Always store as the HCl salt. If you need the free base, keep it in solution. Pass CDCl₃ through a basic alumina plug before NMR.

Q2: The product disappeared during workup. The mass balance is low. A: 3-Methoxy-3-methylazetidine (free base) is volatile and water-soluble .

  • Fix: Do not apply high vacuum (< 20 mbar). During extraction, salt out the aqueous layer (saturate with NaCl) and use multiple extractions with DCM/Isopropanol (3:1) to recover the amine.

Q3: I see a "M+18" or "M+36" peak in LCMS along with my product. A: This indicates Hydrolysis (Ring Opening). The ring opened with water (+18) or chloride (+36) acting as the nucleophile.

  • Fix: Ensure your reaction mixture remained basic (pH > 8). Check if your solvent (e.g., DMF) has hydrolyzed to produce formic acid.

Q4: Can I use Lewis Acids (e.g., AlCl₃, BF₃) with this building block? A: Generally, No . Strong Lewis acids will coordinate to the nitrogen and trigger ring opening just like protons.

  • Fix: If a Lewis Acid is required for another part of the molecule, protect the azetidine nitrogen first (e.g., Boc or Cbz protection) to reduce its basicity and ring strain sensitivity.

References

  • PubChem. (n.d.).[2] 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary).[1][3] National Library of Medicine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[4] (General Azetidine Stability).[5]

  • Padwa, A. (2011). Strain-Release in the Synthesis of Nitrogen Heterocycles. Chemical Society Reviews. (Mechanisms of Ring Opening).
  • Sirotnak, F. M., et al. (1984). Syntheses and Properties of 3,3-Disubstituted Azetidines. Journal of Medicinal Chemistry.

Sources

challenges in the synthesis of substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Azetidine Synthesis Current Status: Operational Operator: Senior Application Scientist Ticket ID: AZT-SYN-2024

Introduction: The "Four-Membered" Paradox

Welcome to the Azetidine Synthesis Support Center. You are likely here because you have encountered the "Four-Membered Paradox": Azetidines are highly desirable in medicinal chemistry for their ability to lower lipophilicity and improve metabolic stability compared to their 5- and 6-membered counterparts (the "gem-dimethyl effect" without the mass penalty). Yet, they are notoriously difficult to synthesize due to significant ring strain (~25.4 kcal/mol) and kinetic barriers.

This guide moves beyond generic textbook advice. We address the specific failure modes of 4-exo-tet cyclizations , the nuances of strain-release chemistry , and the acid-instability that ruins purification.

Module 1: The "Ring Closure" Desk (Classical Cyclization)

Status: High Traffic Focus: Intramolecular Nucleophilic Substitution (4-exo-tet)

Q: My 4-exo-tet cyclization of -haloamines is yielding oligomers/polymers instead of the ring. What is the critical control parameter?

A: The failure mode here is intermolecular reaction (polymerization) competing with intramolecular cyclization. The critical parameter is concentration .

  • The Thermodynamic Trap: The formation of a 4-membered ring is enthalpically disfavored due to ring strain. While 4-exo-tet is kinetically allowed (Baldwin’s Rules), the entropic probability of the chain ends meeting is lower than for 5- or 6-membered rings.

  • The Fix: You must operate under high-dilution conditions (typically < 0.05 M).

  • Protocol Adjustment: Do not dump your substrate into the base. Use a pseudo-high-dilution technique: slowly add the substrate solution to the refluxing base solution over several hours. This keeps the instantaneous concentration of the reactive precursor low, favoring the unimolecular (cyclization) pathway over the bimolecular (polymerization) one.

Q: I am using a mesylate leaving group, but the reaction is stalled. Should I switch to a halide?

A: Not necessarily. The issue is likely the "templating" effect or the base strength.

  • Causality: Mesylates are excellent leaving groups, but if your nitrogen nucleophile is not sufficiently deprotonated or if the conformation is anti-periplanar to the leaving group, cyclization fails.

  • Troubleshooting Steps:

    • Switch Base: If using

      
      , switch to 
      
      
      
      or
      
      
      to ensure full deprotonation of the amine (if secondary).
    • The "Cesium Effect": Switch to

      
       in DMF or MeCN. The large cesium cation is less coordinating, creating a "naked" anion that is more nucleophilic.
      
    • Leaving Group: If steric hindrance is high, a Triflate (OTf) is superior to Mesylate (OMs) due to higher reactivity, but stability becomes a concern.

Module 2: The "Strain-Release" Desk (Modern Methodologies)

Status: Emerging Technology Focus: 1-Azabicyclo[1.1.0]butanes (ABBs) & Propellanes

Q: I am trying to synthesize 3,3-disubstituted azetidines using 1-azabicyclo[1.1.0]butane (ABB), but I am getting low yields and complex mixtures. Why?

A: You are likely triggering premature ring-opening or polymerization of the ABB. This reagent is a "spring-loaded" trap.

  • Mechanism: The reaction relies on the relief of ring strain. A nucleophile attacks the central bond, breaking it to form the azetidine ring.

  • Failure Mode 1: Acidic Protons. ABBs are acid-sensitive. If your nucleophile is too acidic (or the solvent is wet), the ABB will protonate and ring-open non-selectively.

  • Failure Mode 2: Radical Polymerization. The central bond has significant radical character. Degassing solvents is mandatory to prevent radical-chain polymerization.

Visual Troubleshooting: ABB Functionalization

ABB_Troubleshooting Start ABB Reaction Low Yield Check1 Check Solvent (Degassed?) Start->Check1 Check2 Check Nucleophile (pKa?) Check1->Check2 Yes Polymer Polymerization (Radical Pathway) Check1->Polymer No (O2 present) Hydrolysis Ring Opening (Acid Pathway) Check2->Hydrolysis Acidic (pKa < 20) Success 3,3-Disubstituted Azetidine Check2->Success Strong Nuc / Lewis Acid

Caption: Decision tree for troubleshooting low yields in strain-release synthesis using 1-azabicyclo[1.1.0]butanes (ABBs).

Module 3: Stability & Purification (The "Preservation" Desk)

Q: My azetidine degrades on the silica column. How do I purify it?

A: Azetidines are inherently basic and strained. Standard silica gel is slightly acidic (


), which protonates the ring nitrogen. This protonation activates the ring for nucleophilic attack (by water or methanol), leading to ring opening.

Protocol: "Buffered" Purification

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-5% Triethylamine (

    
    ) before packing the column.
    
  • Eluent: Maintain 1%

    
     in your eluent system throughout the chromatography.
    
  • Alternative: Use Alumina (Neutral or Basic) instead of silica. It is far more forgiving for strained amines.

Data: Stability of Azetidine Motifs
ParameterAzetidinePyrrolidine (5-mem)Consequence
Ring Strain ~25.4 kcal/mol~6.2 kcal/molAzetidines are prone to ring-opening.
pKa (Conj. Acid) ~11.3~11.3Highly basic; requires passivation on silica.
Acid Stability Poor (Ring Opens)ExcellentAvoid strong acids (HCl/TFA) during deprotection if possible.
Oxidation Potential HighModerateSusceptible to N-oxidation; avoid peroxides.

Standard Operating Protocol (SOP)

Workflow: Synthesis of 3,3-Disubstituted Azetidines via Strain-Release

Based on methodologies developed by Aggarwal et al.

Objective: Access complex 3,3-disubstituted azetidines from commercially available sulfonyl azetidines or ABBs.

Reagents:

  • Precursor: 1-(tert-Butylsulfonyl)-1-azabicyclo[1.1.0]butane (Commercial ABB source).

  • Nucleophile: Organolithium (RLi) or Grignard (RMgX).

  • Electrophile: Alkyl halide, aldehyde, or proton source.

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask. Cool to room temperature under Argon flow.

    • Add the ABB precursor (1.0 equiv) and dissolve in anhydrous

      
       (0.2 M). Note:  THF can be used, but ether often suppresses polymerization.
      
  • Nucleophilic Addition (The "Trigger"):

    • Cool the solution to -78 °C .

    • Add the Organolithium reagent (1.1 equiv) dropwise over 10 minutes.

    • Mechanistic Insight: The nucleophile attacks the bridgehead carbon, breaking the central bond and generating an

      
      -amino lithiated species (carbanion) at position 3.
      
    • Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping (The "Decoration"):

    • Add the Electrophile (1.2 equiv) (e.g., MeI, Allyl Bromide, or simply MeOH for protonation).

    • Allow the reaction to warm to room temperature slowly.

  • Workup:

    • Quench with saturated

      
       (Do not use NH4Cl if product is acid-sensitive).
      
    • Extract with

      
      .
      
    • Crucial: Evaporate solvents at low temperature (< 30 °C) . Azetidines are volatile and thermally sensitive.

  • Purification:

    • Flash chromatography on Basic Alumina or

      
      -neutralized silica.
      

References

  • Aggarwal, V. K., et al. (2019).[1] "Strain-Release-Driven Homologation of Boronic Esters: A New Signal Transduction Pathway for the Synthesis of 3,3-Disubstituted Azetidines." Journal of the American Chemical Society.

  • Schindler, C. S., et al. (2020).[2][3] "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Nature Chemistry.[2]

  • Baran, P. S., et al. (2016). "Strain-Release Amination." Science.

  • Couty, F., & Evano, G. (2009).[4] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[4][5] Organic Preparations and Procedures International.

  • Brodney, M. A., et al. (2021).[6] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: 3-Methoxy-3-methylazetidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methoxy-3-methylazetidine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common challenges and minimize byproduct formation in your reactions.

I. Understanding the Reactivity of 3-Methoxy-3-methylazetidine

3-Methoxy-3-methylazetidine is a valuable reagent in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. However, its strained four-membered ring and the presence of a tertiary ether at the 3-position give it a unique reactivity profile that can lead to specific side reactions. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

The primary reactive site for synthetic transformations is the secondary amine. However, the stability of the azetidine ring and the methoxy group are highly dependent on the reaction conditions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 3-Methoxy-3-methylazetidine in a question-and-answer format.

A. N-Alkylation Reactions

Question 1: I am seeing multiple products in my N-alkylation reaction of 3-Methoxy-3-methylazetidine with an alkyl halide. What are the likely byproducts and how can I avoid them?

Answer:

This is a common issue in the N-alkylation of secondary amines. The likely byproducts are:

  • Over-alkylation Product (Quaternary Ammonium Salt): The desired N-alkylated tertiary amine can react further with the alkyl halide to form a quaternary ammonium salt. This is often observed as a precipitate.

  • Ring-Opened Products: Under certain conditions, the azetidine ring can undergo nucleophilic attack, leading to ring-opened byproducts.

  • Elimination Products: If the alkyl halide is prone to elimination, you may observe the formation of alkenes.

Causality and Mitigation Strategies:

ByproductCausative FactorsRecommended Mitigation Strategies
Over-alkylation - Excess alkyl halide- High reaction temperature- Concentrated reaction conditions- Use a 1:1 stoichiometry of the amine and alkyl halide.- Add the alkyl halide slowly to the reaction mixture.- Maintain a lower reaction temperature.- Use a non-nucleophilic bulky base (e.g., DIPEA) to scavenge the acid produced.
Ring-Opening - Presence of strong nucleophiles- High temperatures- Choose a less nucleophilic base.- Keep the reaction temperature as low as possible.
Elimination - Use of sterically hindered bases- High temperatures- Use a non-hindered base if possible.- Control the reaction temperature carefully.

Experimental Protocol: Optimized N-Alkylation of 3-Methoxy-3-methylazetidine

  • To a solution of 3-Methoxy-3-methylazetidine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.).

  • Slowly add the alkyl halide (1.0 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. N-Acylation Reactions

Question 2: My N-acylation of 3-Methoxy-3-methylazetidine is sluggish and gives a poor yield. What could be the problem?

Answer:

Slow or incomplete N-acylation reactions can be due to several factors:

  • Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are generally reactive enough. However, if you are using a carboxylic acid, it needs to be activated.

  • Steric Hindrance: The methyl group at the 3-position of the azetidine can provide some steric hindrance.

  • Inappropriate Base: The choice of base is crucial to deprotonate the azetidine nitrogen without causing side reactions.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Sluggish Reaction Inadequate activation of carboxylic acidUse a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt.
Low Yield Steric hindranceConsider using a less sterically demanding acylating agent if possible, or increase the reaction temperature cautiously.
Side Reactions Incompatible baseUse a non-nucleophilic organic base like triethylamine or DIPEA.

dot

Nacylation cluster_reactants Reactants cluster_process Reaction Process cluster_products Products azetidine 3-Methoxy-3-methylazetidine acylation N-Acylation azetidine->acylation acid Carboxylic Acid activation Acid Activation acid->activation coupling Coupling Agent (e.g., HATU) coupling->activation byproducts Urea/Thiourea Byproducts coupling->byproducts base Base (e.g., DIPEA) base->acylation activation->acylation Activated Ester product N-Acyl Azetidine acylation->product

Caption: N-Acylation Workflow.

C. Ring Stability and Potential for Ring-Opening

Question 3: Under what conditions is the azetidine ring of 3-Methoxy-3-methylazetidine susceptible to ring-opening?

Answer:

The four-membered azetidine ring is strained and can be opened under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions that can activate the ring.[1][2]

  • Acid-Catalyzed Ring-Opening: Strong acids, including Lewis acids, can protonate the nitrogen atom, making the ring more susceptible to nucleophilic attack.[1] The presence of the methoxy group could potentially influence the regioselectivity of this opening.

  • Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond.

Preventative Measures:

  • Avoid using strong, non-hindered nucleophiles in combination with high temperatures.

  • Be cautious when using strong acids. If acidic conditions are necessary, consider using milder acids or performing the reaction at low temperatures.

dot

RingOpening Azetidine 3-Methoxy-3-methylazetidine Protonated_Azetidine Protonated Azetidinium Azetidine->Protonated_Azetidine Acid Ring_Opened_Product Ring-Opened Product Azetidine->Ring_Opened_Product Strong Nucleophile Protonated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile Nucleophile (Nu-) Acid Acid (H+)

Caption: Potential Ring-Opening Pathways.

D. Stability of the Methoxy Group

Question 4: Can the methoxy group be cleaved during my reaction?

Answer:

The methoxy group is generally stable under many reaction conditions. However, strong Lewis acids or harsh acidic conditions could potentially lead to its cleavage, especially at elevated temperatures. This would result in the formation of a 3-hydroxy-3-methylazetidine derivative.

To minimize the risk of methoxy group cleavage:

  • Avoid prolonged exposure to strong Lewis acids.

  • If acidic conditions are required, use the mildest acid that is effective for the desired transformation.

  • Keep reaction temperatures as low as possible.

III. Purification and Analysis of 3-Methoxy-3-methylazetidine Derivatives

Question 5: What are the best methods for purifying my N-substituted 3-Methoxy-3-methylazetidine product and identifying byproducts?

Answer:

Purification:

  • Column Chromatography: This is the most common and effective method for purifying small to medium-scale reactions.[1][3] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

  • Distillation: For thermally stable, volatile liquid products, distillation under reduced pressure can be a viable purification technique.[3]

Analytical Techniques for Byproduct Identification:

TechniqueApplication
TLC Rapid reaction monitoring and initial assessment of product and byproduct polarity.
LC-MS Provides molecular weight information for the main product and any impurities, which is invaluable for identifying byproducts.
GC-MS Useful for volatile compounds and can provide fragmentation patterns that aid in structural elucidation of byproducts.[4]
NMR (¹H, ¹³C) The most powerful tool for unambiguous structure determination of the desired product and characterization of any isolated byproducts.

IV. Conclusion

3-Methoxy-3-methylazetidine is a powerful building block for the synthesis of novel chemical entities. A thorough understanding of its reactivity, particularly the potential for over-alkylation, ring-opening, and the stability of the methoxy group, is essential for minimizing byproduct formation. By carefully selecting reaction conditions, including stoichiometry, temperature, and the choice of base and solvent, researchers can significantly improve the yield and purity of their desired products. When byproducts are formed, a combination of chromatographic purification and modern analytical techniques will enable their separation and identification.

This guide provides a foundation for troubleshooting common issues. For further, more specific inquiries, please do not hesitate to reach out to our technical support team.

V. References

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1031333. [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • De Kimpe, N., et al. (2002). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of a 1-Benzhydryl-2-(methoxymethyl)azetidin-3-one Derivative. The Journal of Organic Chemistry, 67(15), 5346-5353.

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1163. [Link]

  • Al-Obaidi, J. R., & Al-Bayati, Y. K. M. (2022). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Medicinal and Chemical Sciences, 5(4), 546-557.

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287.

  • D'hooghe, M., & De Kimpe, N. (2008). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Mini-Reviews in Organic Chemistry, 5(1), 35-46.

  • Koppel, I. A., et al. (2022). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 23(16), 8716.

  • Wang, Y., et al. (2022). Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. Beilstein Journal of Organic Chemistry, 18, 866-874.

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(9), 2164.

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.

  • Ashenhurst, J. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • Reddy, C. V. R., et al. (2007). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 9(10), 1088-1091.

  • Gande, M., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3326.

  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(i), 55-63.

Sources

Navigating the Synthesis of 3-Methoxy-3-methylazetidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Methoxy-3-methylazetidine. This guide is designed to provide in-depth insights and practical troubleshooting advice to researchers and scientists engaged in the synthesis of this valuable substituted azetidine. As Senior Application Scientists, we understand that navigating the intricacies of small, strained ring chemistry requires a blend of theoretical knowledge and practical experience. This document is structured to offer both, moving beyond simple protocols to explain the underlying principles and help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 3-Methoxy-3-methylazetidine?

A common and effective strategy involves a two-step sequence starting from a commercially available N-protected 3-azetidinone, typically N-Boc-3-azetidinone. The first step is a nucleophilic addition of a methyl group to the ketone, followed by O-methylation of the resulting tertiary alcohol.

Q2: Why is the choice of N-protecting group important in this synthesis?

The N-protecting group is crucial for several reasons. It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation, and influences the solubility and handling of the intermediates. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under the basic and nucleophilic conditions of the Grignard reaction and can be readily removed under acidic conditions without affecting the final product.[1]

Q3: What are the main challenges associated with the synthesis of 3,3-disubstituted azetidines like 3-Methoxy-3-methylazetidine?

The primary challenge stems from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under certain conditions. Additionally, the steric hindrance around the 3-position can make the introduction of two substituents challenging. Purification of the final product can also be complex due to its polarity and potential volatility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methoxy-3-methylazetidine, providing potential causes and actionable solutions.

Problem 1: Low yield in the Grignard reaction with N-Boc-3-azetidinone.

Potential Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and air. Exposure to either will quench the reagent and significantly reduce its activity.

  • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is often best to use freshly prepared or newly purchased Grignard reagent. The concentration of the Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.

Potential Cause 2: Enolization of the Ketone. The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material upon workup.

  • Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The slow, dropwise addition of the Grignard reagent to the ketone solution can also minimize this side reaction.

Potential Cause 3: Competing Reduction Reaction. If the Grignard reagent has a β-hydride, it can act as a reducing agent, converting the ketone to a secondary alcohol.

  • Solution: While less of a concern with methylmagnesium bromide, it's a good practice to use a high-quality Grignard reagent and maintain low reaction temperatures.

Problem 2: Incomplete O-methylation of N-Boc-3-hydroxy-3-methylazetidine.

Potential Cause 1: Steric Hindrance. The tertiary alcohol is sterically hindered, which can make the O-methylation reaction sluggish.

  • Solution: Employ a more reactive methylating agent. While methyl iodide is common, methyl triflate (MeOTf) or "Magic Methyl" (trimethyloxonium tetrafluoroborate) are more powerful electrophiles. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF can also drive the reaction to completion.

Potential Cause 2: Inappropriate Base. The choice of base is critical. Weaker bases may not be sufficient to deprotonate the sterically hindered tertiary alcohol effectively.

  • Solution: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Ensure the NaH is fresh and handled under an inert atmosphere.

Potential Cause 3: Catalyst Selection. For certain O-methylation strategies, a catalyst may be required.

  • Solution: While not always necessary for simple alkylations with strong electrophiles, some methods for O-methylation of hindered alcohols may benefit from catalytic approaches. For instance, methods using dimethyl carbonate can be catalyzed by alumina or hydrotalcite, although these are typically less effective for tertiary alcohols.[2]

Problem 3: Difficulty in purifying the final 3-Methoxy-3-methylazetidine.

Potential Cause 1: Polarity and Volatility. The final product is a relatively polar and potentially volatile small molecule, which can make purification by column chromatography challenging.

  • Solution: Use a silica gel column with a gradient elution system, starting with a less polar mobile phase and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexanes, potentially with a small amount of a more polar solvent like methanol or triethylamine (to suppress tailing), can be effective. It is also advisable to concentrate the fractions carefully under reduced pressure at low temperatures to avoid loss of the product.

Potential Cause 2: Presence of Boc-protected byproduct. If the deprotection step is incomplete, the final product will be contaminated with the N-Boc protected intermediate.

  • Solution: Ensure the deprotection reaction goes to completion by monitoring with TLC or LC-MS. If necessary, prolong the reaction time or use a stronger acidic condition for deprotection. A final purification step after deprotection is usually necessary.

Experimental Protocols

A plausible synthetic route for 3-Methoxy-3-methylazetidine is outlined below, starting from N-Boc-3-azetidinone.

Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine

This reaction involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl of N-Boc-3-azetidinone.

  • Diagram of the Synthetic Workflow:

    Synthesis_Step_1 Start N-Boc-3-azetidinone Intermediate Magnesium alkoxide intermediate Start->Intermediate Nucleophilic Addition Grignard Methylmagnesium bromide (MeMgBr) in dry THF Grignard->Intermediate Product N-Boc-3-hydroxy-3-methylazetidine Intermediate->Product Protonation Workup Aqueous acidic workup (e.g., sat. aq. NH4Cl) Workup->Product

    Caption: Workflow for the synthesis of N-Boc-3-hydroxy-3-methylazetidine.

  • Detailed Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (1.2 - 1.5 eq) in THF dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-methylazetidine.

Step 2: Synthesis of N-Boc-3-methoxy-3-methylazetidine

This step involves the O-methylation of the tertiary alcohol.

  • Diagram of the Synthetic Workflow:

    Synthesis_Step_2 Start N-Boc-3-hydroxy-3-methylazetidine Alkoxide Sodium alkoxide intermediate Start->Alkoxide Deprotonation Base Sodium Hydride (NaH) in dry THF or DMF Base->Alkoxide Product N-Boc-3-methoxy-3-methylazetidine Alkoxide->Product SN2 Reaction MethylatingAgent Methyl Iodide (MeI) or Methyl Triflate (MeOTf) MethylatingAgent->Product

    Caption: Workflow for the O-methylation of N-Boc-3-hydroxy-3-methylazetidine.

  • Detailed Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in the same anhydrous solvent dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 - 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection to yield 3-Methoxy-3-methylazetidine

The final step is the removal of the Boc protecting group.

  • Diagram of the Synthetic Workflow:

    Synthesis_Step_3 Start N-Boc-3-methoxy-3-methylazetidine Product 3-Methoxy-3-methylazetidine Start->Product Deprotection Acid Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane Acid->Product

    Caption: Deprotection of N-Boc-3-methoxy-3-methylazetidine.

  • Detailed Protocol:

    • Dissolve N-Boc-3-methoxy-3-methylazetidine (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to obtain the final product. Alternatively, the product can be isolated as a hydrochloride salt by using HCl in dioxane for the deprotection.

Catalyst Selection Summary

Reaction StepRecommended Catalyst/ReagentRationale
Step 1: Methylation Methylmagnesium bromide (Grignard Reagent)A readily available and effective nucleophile for adding a methyl group to the ketone.
Step 2: O-Methylation Sodium Hydride (NaH) followed by Methyl Iodide (MeI) or Methyl Triflate (MeOTf)NaH is a strong, non-nucleophilic base suitable for deprotonating the tertiary alcohol. MeI is a common methylating agent, while MeOTf is more reactive and can be used for sluggish reactions.
Step 3: Deprotection Trifluoroacetic acid (TFA) or HCl in DioxaneStrong acids that effectively cleave the Boc protecting group under mild conditions.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025).
  • Synthesis of N-Boc,(1,6 aminohexyl) maleimide.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (2023). [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. (2024).
  • Methyl 3-hydroxy-1-methylazetidine-3-carboxyl
  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. (2020).
  • 1H-NMR spectrum of N-Boc glutamic acid.
  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society. (2019).
  • A Single-Step Synthesis of Azetidine-3-Amines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. (2021).
  • Late-stage oxidative C(sp3)–H methylation.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. (2023).
  • Synthesis of methylethers by reaction of alcohols with dimethylcarbon
  • All About The Reactions of Grignard Reagents. Master Organic Chemistry. (2015).
  • Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. (2018).
  • Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. The Journal of Organic Chemistry. (2018).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. (2017).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Organic Process Research & Development. (2021).
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Grignard Reagents. Chemistry LibreTexts. (2023).
  • Grignard Reagent Reaction Mechanism. YouTube. (2018).
  • Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes. Organic Chemistry Frontiers. (2021).
  • 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich.
  • Tertiary Alcohol Synthesis Problem. YouTube. (2013).
  • On the Selective N-Methylation of BOC-Protected Amino Acids. Chemistry – An Asian Journal. (2022).
  • Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Reed College.
  • 3-Boc-3-(methylamino)azetidine hydrochloride, 95% 1 g. Thermo Scientific Chemicals.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (2023).
  • Efficient synthesis of gamma-alkylidenetetronic esters by sequential Lewis acid c
  • Azetidine synthesis. Organic Chemistry Portal.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A. (1940).
  • Side Reactions in a Grignard Synthesis.
  • Alkali-modified heterogeneous Pd-catalyzed synthesis of acids, amides and esters from aryl halides using formic acid as the CO precursor.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. (2021).

Sources

Technical Support Center: Optimizing 3-Methoxy-3-methylazetidine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TS-AZT-3MM-SOLV Subject: Solvent Effects & Kinetic Optimization for 3-Methoxy-3-methylazetidine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Executive Summary

3-Methoxy-3-methylazetidine (3-MMA) is a high-value pharmacophore used to introduce metabolic stability and lower lipophilicity compared to gem-dimethyl analogs. However, its reactivity profile is dominated by two competing factors: the nucleophilicity of the secondary amine (desired for coupling) and the relief of ring strain (~25 kcal/mol) which drives unwanted ring-opening polymerization or hydrolysis.

This guide addresses the specific solvent-dependent kinetic phenomena users encounter when working with 3-MMA. It moves beyond general "like-dissolves-like" rules to explain how solvation shells stabilize specific transition states (TS) in this strained system.

Module 1: Troubleshooting Slow N-Functionalization

User Reported Issue: "I am attempting an SN2 alkylation of 3-Methoxy-3-methylazetidine with a benzyl bromide derivative in Toluene at 80°C. The reaction is sluggish (<20% conversion after 24h), and pushing the temperature higher causes degradation."

Root Cause Analysis

The user is facing a kinetic barrier caused by poor solvation of the transition state . In an SN2 reaction between a neutral amine (3-MMA) and a neutral electrophile (Alkyl Halide), the Transition State (TS) is highly polar (charge separation develops:


). Non-polar solvents like Toluene cannot stabilize this charge separation, leading to a high activation energy (

).
Technical Solution

Switch to a Dipolar Aprotic Solvent (DMF, DMSO, or NMP).

Mechanism: Dipolar aprotic solvents possess a high dielectric constant but lack hydrogen bond donors.

  • Ground State: They solvate the organic electrophile well but do not strongly solvate the amine nucleophile (leaving the nitrogen lone pair "naked" and reactive).

  • Transition State: The solvent dipoles align to stabilize the developing charges in the TS, significantly lowering

    
     (Activation Energy).
    
Comparative Kinetic Data (Simulated)
Solvent ClassExampleDielectric Const. (

)
Relative Rate (

)
Mechanistic Impact
Non-Polar Toluene2.381 (Reference)High

; TS destabilized.
Polar Protic Methanol33.0~5-10H-bonding solvates nucleophile (deactivating it).
Polar Aprotic DMF 36.7 >1,000 Stabilizes charged TS; activates nucleophile.
Recommended Protocol: N-Alkylation Optimization
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Base: Use an inorganic base (K2CO3 or Cs2CO3) to scavenge the generated acid.

  • Temperature: Reduce reaction temperature to 40-50°C. The rate enhancement from the solvent switch usually allows for milder thermal conditions, preventing thermal degradation of the strained ring.

Module 2: Preventing Unwanted Ring Opening

User Reported Issue: "During a reductive amination in Methanol/Acetic Acid, I observe a significant byproduct mass corresponding to the addition of methanol (+32 Da)."

Root Cause Analysis

The user has triggered Acid-Catalyzed Solvolysis . Azetidines are metastable. In the presence of protic solvents (MeOH) and acid catalysts, the nitrogen becomes protonated (ammonium salt). This activates the C2/C4 carbons for nucleophilic attack by the solvent, relieving ring strain.

Technical Solution

Switch to Aprotic Reductive Amination conditions .

Mechanism: The 3-methoxy group exerts an inductive electron-withdrawing effect (-I), but the 3-methyl group provides steric bulk. However, the ring strain is the dominant factor. Protonation breaks the kinetic stability.

Decision Matrix for Solvent Selection

SolventSelection Start Start: 3-MMA Reaction ReactionType Identify Reaction Type Start->ReactionType N_Funct N-Functionalization (Alkylation/Acylation) ReactionType->N_Funct Keep Ring Intact RingOpen Ring Opening (Intentional) ReactionType->RingOpen Break Ring NucleophileCheck Is Nucleophile Charged? N_Funct->NucleophileCheck Warning WARNING: Avoid Protic Acids Risk of Polymerization N_Funct->Warning If Acidic Rec_Protic RECOMMENDED: Polar Protic (MeOH, EtOH) Stabilizes Leaving Group RingOpen->Rec_Protic Solvolysis NeutralNuc Neutral Nucleophile (e.g., Amine) NucleophileCheck->NeutralNuc S_N2 Reaction ChargedNuc Charged Nucleophile (e.g., Alkoxide) NucleophileCheck->ChargedNuc Strong Base Rec_DMF RECOMMENDED: Dipolar Aprotic (DMF, DMSO) Maximizes rate NeutralNuc->Rec_DMF Rec_THF RECOMMENDED: Polar Aprotic (THF, DCM) Prevents Solvolysis ChargedNuc->Rec_THF

Figure 1: Solvent Selection Logic for 3-Methoxy-3-methylazetidine workflows.

Module 3: Handling the Hydrochloride Salt

User Reported Issue: "I purchased 3-Methoxy-3-methylazetidine Hydrochloride (CAS 905843-93-8). It is insoluble in DCM and THF. Can I use it directly?"

Technical Insight

The HCl salt is an ionic lattice. Organic solvents (DCM, THF) have low dielectric constants and cannot dissociate the ion pair. To react, the amine must be "free-based."

Protocol: In-Situ Free Basing

Do not attempt to dissolve the salt directly. Use a biphasic or heterogeneous system.

  • Suspension Method (Aprotic):

    • Suspend 3-MMA·HCl in MeCN or DMF.

    • Add 2.5 equivalents of finely ground K2CO3 or Cs2CO3.

    • Stir at room temperature for 30 minutes before adding the electrophile.

    • Why? The carbonate deprotonates the ammonium salt, releasing the free amine into the solution.

  • Biphasic Method (DCM/Water):

    • Dissolve 3-MMA·HCl in a minimum amount of 1M NaOH (aq).

    • Extract immediately with DCM (x3).

    • Dry organic layer over Na2SO4.

    • Note: 3-MMA is polar (due to the methoxy group) and water-soluble.[1] Multiple extractions or salting out (NaCl) may be required to recover the free base efficiently.

Module 4: Mechanistic Visualization

Understanding the "Solvation Shell" is critical for predicting reactivity. The diagram below illustrates why Dipolar Aprotic solvents are superior for N-alkylation of this specific substrate.

SolvationEffect cluster_Protic Protic Solvent (MeOH) cluster_Aprotic Dipolar Aprotic Solvent (DMF) Nuc_Protic 3-MMA Nucleophile (H-Bonded/Caged) TS_Protic Transition State (Stabilized but reactant is TOO stable) Nuc_Protic->TS_Protic High Activation Energy Nuc_Aprotic 3-MMA Nucleophile (Naked/Reactive) TS_Aprotic Transition State (Dipole Stabilized) Nuc_Aprotic->TS_Aprotic Low Activation Energy

Figure 2: Impact of solvent type on the nucleophilicity of 3-MMA. Protic solvents "cage" the amine via hydrogen bonding, increasing the energy required to reach the transition state.

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride | C5H12ClNO.[2] National Library of Medicine. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines (Solvation and Sterics). [Link]

  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-methoxy-3-methylazetidine. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. Azetidines, particularly functionalized ones like 3-methoxy-3-methylazetidine, are privileged motifs in medicinal chemistry due to their unique structural properties imparted by the strained four-membered ring.[1]

This guide provides in-depth, field-proven insights into the common synthetic routes, focusing on troubleshooting workup and purification procedures. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Synthesis Overview & Key Control Points

A prevalent and reliable method for synthesizing 3-methoxy-3-methylazetidine involves a multi-step sequence starting from N-Boc-3-azetidinone. This route offers good control over the introduction of the key functional groups. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic and nucleophilic conditions of the subsequent steps but can be removed under mild acidic conditions.[2][3]

The overall workflow is summarized below:

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Isolation A N-Boc-3-azetidinone B N-Boc-3-hydroxy-3-methylazetidine A->B  MeMgBr or MeLi, THF C N-Boc-3-methoxy-3-methylazetidine B->C  NaH, MeI, THF/DMF D 3-Methoxy-3-methylazetidine (Hydrochloride Salt or Free Base) C->D  HCl or TFA

Caption: General synthetic workflow for 3-methoxy-3-methylazetidine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group preferred for this synthesis?

The tert-butyloxycarbonyl (Boc) group is ideal for this sequence due to its robust nature under the conditions required for Grignard addition and O-methylation (nucleophilic and basic). It effectively prevents the azetidine nitrogen from reacting with the organometallic reagents or being methylated. Crucially, it can be cleaved under acidic conditions that are orthogonal to many other protecting groups, allowing for selective deprotection at the final step.[3] Its steric bulk can also influence the conformation of the ring, which can be beneficial in certain synthetic contexts.

Q2: My final product is highly volatile and water-soluble. What is the best strategy for isolation after Boc deprotection?

This is a critical challenge. The final product, as a small, polar amine, is often difficult to handle.

  • Isolation as a Hydrochloride Salt: This is the most common and recommended method.[4][5] After deprotection with HCl (e.g., 4M HCl in dioxane or methanol), the solvent is removed carefully under reduced pressure. The resulting hydrochloride salt is a solid, non-volatile, and generally easier to handle and store.[6] The key is to avoid excessive heating during solvent removal.

  • Isolation as a Free Base: If the free base is required, the acidic reaction mixture must first be neutralized and then basified (e.g., with NaOH or K₂CO₃ to pH > 12) before extraction with a solvent like dichloromethane (DCM) or tert-butyl methyl ether (TBME). This procedure carries a high risk of product loss due to the volatility of the free amine. It is advisable to use the extract directly in the next step whenever possible.

Q3: I am observing significant byproduct formation during the O-methylation step. What could be the cause?

The primary side reaction during the methylation of the tertiary alcohol (N-Boc-3-hydroxy-3-methylazetidine) is elimination to form an alkene (N-Boc-3-methyl-2,3-dihydroazete). This is often promoted by:

  • Excessively Strong Base or High Temperatures: Using a very strong base or allowing the reaction to heat can favor the E2 elimination pathway.

  • Suboptimal Methylating Agent: While methyl iodide is common, other reagents can be considered. However, the choice of base and temperature control are the most critical factors.

Q4: How do I handle and store the final product, 3-methoxy-3-methylazetidine hydrochloride?

The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or dry cabinet.[6] Due to its physical properties, it is a white to off-white solid. For characterization, ensure samples are prepared in a dry environment to prevent water absorption, which can affect analytical results like NMR integration.

Section 3: Troubleshooting Guides

Guide 1: O-Methylation of N-Boc-3-hydroxy-3-methylazetidine

This step converts the tertiary alcohol into the desired methyl ether. The most common method is the Williamson ether synthesis using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with an electrophile like methyl iodide (MeI).

Problem: Low or no yield of the desired N-Boc-3-methoxy-3-methylazetidine.

Possible Cause Scientific Rationale & Explanation Recommended Solution
Inactive Sodium Hydride (NaH) NaH is highly reactive with moisture and can form an inactive layer of NaOH on its surface. Commercial NaH is often sold as a dispersion in mineral oil, which must be removed.Wash the NaH dispersion with anhydrous hexanes or pentane under an inert atmosphere before use. Use fresh, high-quality NaH from a recently opened container.
Wet Solvents or Reagents The alkoxide intermediate is a strong base and will be quenched by any protic source, primarily water, preventing methylation.Use anhydrous solvents (e.g., THF, DMF) with low water content (<50 ppm). Ensure the starting alcohol and methyl iodide are also dry.
Insufficient Deprotonation The pKa of a tertiary alcohol is ~18. A sufficiently strong base and adequate reaction time are needed for complete deprotonation to the alkoxide.Add NaH at 0 °C and then allow the reaction to warm to room temperature and stir for at least 1 hour before adding methyl iodide to ensure complete alkoxide formation.
Low Reaction Temperature While initial deprotonation is often done at 0 °C to control hydrogen evolution, the subsequent Sₙ2 reaction with methyl iodide may be slow at this temperature.After adding methyl iodide at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) can be attempted if the reaction is sluggish, but monitor for elimination byproducts.
Detailed Protocol: O-Methylation Workup
  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH. Causality: This provides a proton source to safely neutralize the highly reactive hydride. Avoid adding water directly, as the reaction can be violently exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent like ethyl acetate or TBME (3x).

  • Washing: Wash the combined organic layers with water and then with a saturated aqueous NaCl solution (brine). Causality: The brine wash helps to remove residual water from the organic phase and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-methoxy-3-methylazetidine. The product can then be purified by flash column chromatography on silica gel.

Guide 2: Boc Deprotection and Product Isolation

The removal of the Boc group is typically achieved with strong acid, which generates a carbocation that fragments into isobutene and carbon dioxide.[7] The primary challenge is not the reaction itself, but the subsequent isolation of the polar, volatile, and often water-soluble azetidine product.

Problem: Significant loss of product during workup and isolation.

This decision tree can help guide your workup strategy based on the requirements of your subsequent steps.

G A Boc Deprotection Complete (Reaction mixture in acid/solvent) B Is the Free Base required for the next step? A->B C Isolate as Hydrochloride Salt B->C No D Convert to Free Base B->D Yes E 1. Carefully concentrate solvent (cool water bath). 2. Triturate with ether/pentane. 3. Filter and dry solid under high vacuum. C->E F 1. Cool to 0°C. 2. Basify to pH > 12 with aq. NaOH. 3. Extract with DCM or TBME (multiple times). 4. Dry extract (Na2SO4) and use immediately. D->F

Caption: Decision workflow for post-deprotection workup.

Protocol 2A: Isolation as Hydrochloride Salt
  • Reaction: Treat the N-Boc-3-methoxy-3-methylazetidine substrate with 4M HCl in 1,4-dioxane or methanol at room temperature until TLC or LCMS analysis shows complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator with the water bath at or below room temperature. Causality: The free base form of the product, which can be in equilibrium even in an acidic solution, is volatile. Heating will lead to significant product loss.

  • Trituration/Precipitation: Add a non-polar solvent like diethyl ether or pentane to the resulting residue. This will often cause the hydrochloride salt to precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum to remove any residual solvent and HCl.

Problem: Formation of tert-butylated byproducts during deprotection.

Explanation: The acidic cleavage of the Boc group generates a tert-butyl cation. This is a potent electrophile that can alkylate any nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings or other sensitive functional groups.[7]

Preventative Measure Mechanism of Action Example
Use a Cation Scavenger The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your substrate, effectively trapping it.Add 1-2 equivalents of anisole or thioanisole to the reaction mixture before adding the acid.
Lower the Temperature Alkylation reactions have a higher activation energy than the deprotection. Running the reaction at 0 °C can significantly suppress this side reaction.Perform the deprotection in an ice bath.
Choice of Acid Trifluoroacetic acid (TFA) often leads to cleaner deprotections as the trifluoroacetate counter-ion is non-nucleophilic, and TFA can be removed easily in vacuo.Use a mixture of TFA/DCM (1:1) at 0 °C. Note that this will yield the trifluoroacetate salt, which may need to be converted to the HCl salt if required.

Section 4: References

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesis of azetidine and novel intermediates therefor. Retrieved from

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-stage oxidative C(sp3)–H methylation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-3-methylazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. A recurring challenge in this synthesis is the formation of the undesired regioisomer, 1-methoxy-3-methylazetidine, which can complicate purification and impact downstream applications.

This document provides in-depth, field-proven insights to help you understand, control, and troubleshoot the formation of these regioisomers. We will delve into the mechanistic underpinnings of the key synthetic steps and offer practical, actionable protocols to maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methoxy-3-methylazetidine?

There are two main synthetic strategies, each with its own set of advantages and challenges regarding regioselectivity:

  • Alkylation of 3-methylazetidin-3-ol: This is a direct approach involving the O-methylation of the tertiary alcohol. The key challenge here is the competing N-methylation of the azetidine nitrogen, which leads to the formation of the undesired 1-methoxy-3-methylazetidine regioisomer.

  • Cyclization of a suitably substituted acyclic precursor: This method involves forming the azetidine ring in a later step. While this can offer better control over substitution, the synthesis of the acyclic precursor can be more complex. A notable example is the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines via an aziridine to azetidine rearrangement[1].

Q2: Why is regioisomer formation a problem in the synthesis of 3-Methoxy-3-methylazetidine?

The formation of 1-methoxy-3-methylazetidine is a significant issue because it has a similar molecular weight and polarity to the desired 3-methoxy-3-methylazetidine product. This makes separation by standard techniques like column chromatography challenging. For applications in drug discovery and development, isomeric purity is critical, as different isomers can have vastly different biological activities and off-target effects.

Q3: What is the key chemical principle that governs the formation of the two regioisomers during the methylation of 3-methylazetidin-3-ol?

The formation of the two regioisomers is a classic case of N-alkylation versus O-alkylation of an amino alcohol. The outcome of the reaction is dependent on a delicate balance of factors that influence the nucleophilicity of the nitrogen and oxygen atoms. These factors include the choice of base, solvent, methylating agent, and reaction temperature.

Q4: How can I distinguish between the 3-methoxy and 1-methoxy regioisomers?

A combination of analytical techniques is recommended for unambiguous identification:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the methyl and methoxy groups, as well as the azetidine ring protons, will be different for the two isomers. For the desired 3-methoxy isomer, the methoxy protons will be a singlet, and the azetidine protons will show characteristic splitting patterns. For the 1-methoxy isomer, the N-methoxy protons will likely have a distinct chemical shift, and the symmetry of the molecule will be different, affecting the appearance of the ring protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column. Their mass spectra will show the same molecular ion, but the fragmentation patterns may differ, providing clues to the structure.

  • 2D NMR Techniques (HSQC, HMBC): These experiments can definitively establish the connectivity of the atoms in the molecule, confirming which atom (N or O) the methyl group is attached to.

Troubleshooting Guide: Poor Regioselectivity

This section addresses the common problem of obtaining a high percentage of the undesired 1-methoxy-3-methylazetidine regioisomer.

Problem Potential Cause Troubleshooting Action
High percentage of N-methylated isomer Strongly basic, nucleophilic conditions: Using a strong, non-hindered base like sodium hydride (NaH) in a polar aprotic solvent can deprotonate both the alcohol and the amine (if unprotected), leading to competitive N-alkylation.Use a bulky, non-nucleophilic base: A base like potassium tert-butoxide can selectively deprotonate the sterically accessible hydroxyl group over the more hindered nitrogen atom.
Reactive methylating agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can be less selective.Use a less reactive methylating agent: Consider using a milder methylating agent, such as methyl triflate, in combination with a carefully chosen base.
Solvent effects: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of both the alkoxide and the amine, leading to poor selectivity.Solvent optimization: Experiment with less polar solvents like THF or dioxane to potentially favor O-alkylation.
Low overall yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a weak base.Optimize reaction conditions: Increase the reaction time, gradually increase the temperature, or switch to a stronger base. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
Side reactions: Elimination reactions can be a problem with certain substrates and bases.Use a milder base and lower temperatures: This can help to minimize elimination side products.
Difficulty in separating isomers Similar polarity of isomers: The close polarity of the two regioisomers makes them difficult to separate by standard silica gel chromatography.Alternative purification methods: Consider using a different stationary phase for chromatography (e.g., alumina) or employing preparative HPLC with a suitable column and mobile phase. Derivatization of the crude mixture to alter the polarity of one isomer followed by separation and deprotection is another advanced strategy.

Visualizing the Reaction Pathway and Regioisomer Challenge

The following diagram illustrates the competing reaction pathways in the methylation of 3-methylazetidin-3-ol.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 3-methylazetidin-3-ol 3-methylazetidin-3-ol Intermediate_O Alkoxide Intermediate 3-methylazetidin-3-ol->Intermediate_O Deprotonation of OH Intermediate_N Amide Intermediate 3-methylazetidin-3-ol->Intermediate_N Deprotonation of NH Base Base (e.g., NaH) MeX Methylating Agent (e.g., MeI) Product_O 3-Methoxy-3-methylazetidine (Desired Product - O-alkylation) Product_N 1-methoxy-3-methylazetidine (Undesired Regioisomer - N-alkylation) Intermediate_O->Product_O SN2 with MeX Intermediate_N->Product_N SN2 with MeX

Caption: Competing N- vs. O-alkylation pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-methylazetidin-3-ol (Precursor)

This protocol is adapted from general procedures for the synthesis of 3-hydroxyazetidines from epichlorohydrin and an appropriate amine[2][3].

Materials:

  • Epichlorohydrin

  • Methylamine (40% in water)

  • Sodium hydroxide

  • Toluene

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • To a stirred solution of methylamine in water at 0-5 °C, slowly add epichlorohydrin, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Add a solution of sodium hydroxide and heat the mixture to 40-50 °C for 4-6 hours to promote cyclization.

  • Cool the reaction mixture and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-methylazetidin-3-ol.

  • The crude product can be purified by vacuum distillation.

Protocol 2: O-Methylation of 3-methylazetidin-3-ol (Optimized for Regioselectivity)

This protocol is based on the principles of the Williamson ether synthesis, optimized to favor O-alkylation over N-alkylation[4][5].

Materials:

  • 3-methylazetidin-3-ol

  • Potassium tert-butoxide

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-methylazetidin-3-ol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS to determine the ratio of regioisomers.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes containing 1% triethylamine to minimize product tailing.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G cluster_troubleshoot_N Troubleshoot N-Alkylation cluster_troubleshoot_Yield Troubleshoot Low Yield Start Start Synthesis Reaction Perform Methylation Reaction Start->Reaction Analysis Analyze Crude Product (GC-MS, NMR) Reaction->Analysis High_N_Alk High % of N-Alkylated Isomer Analysis->High_N_Alk Poor Regioselectivity Low_Yield Low Overall Yield Analysis->Low_Yield Low Conversion Good_Result Acceptable Regioisomeric Ratio and Yield Analysis->Good_Result Success Change_Base Use a bulkier, non-nucleophilic base (e.g., Potassium tert-butoxide) High_N_Alk->Change_Base Change_Solvent Use a less polar solvent (e.g., THF, Dioxane) High_N_Alk->Change_Solvent Change_MeX Use a less reactive methylating agent High_N_Alk->Change_MeX Check_Time_Temp Increase reaction time and/or temperature Low_Yield->Check_Time_Temp Check_Base Use a stronger base Low_Yield->Check_Base Check_Reagents Verify reagent quality and stoichiometry Low_Yield->Check_Reagents Purification Proceed to Purification Good_Result->Purification Change_Base->Reaction Re-run Change_Solvent->Reaction Re-run Change_MeX->Reaction Re-run Check_Time_Temp->Reaction Re-run Check_Base->Reaction Re-run Check_Reagents->Reaction Re-run

Caption: A troubleshooting workflow for the synthesis.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes the expected impact of various reaction parameters on the O/N-alkylation ratio.

Parameter Condition Favoring O-Alkylation (Desired) Condition Favoring N-Alkylation (Undesired) Rationale
Base Bulky, non-nucleophilic (e.g., Potassium tert-butoxide)Strong, less hindered (e.g., NaH)A bulky base will preferentially deprotonate the less sterically hindered hydroxyl group.
Solvent Less polar, non-coordinating (e.g., THF, Toluene)Polar aprotic (e.g., DMF, DMSO)Polar aprotic solvents can solvate the counter-ion of the base, increasing the nucleophilicity of both the alkoxide and the amine.
Temperature Lower temperatures (0 °C to RT)Higher temperaturesHigher temperatures can provide the activation energy for the N-alkylation pathway.
Methylating Agent Less reactive (e.g., Methyl triflate)Highly reactive (e.g., Methyl iodide, Dimethyl sulfate)A more reactive electrophile will be less selective in its reaction with the two nucleophilic sites.

References

  • Google Patents. (n.d.). 3-azetidinols.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Lee, K. G., & Lee, S. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological research, 31(4), 363–368.
  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Stoyanov, S., Kolev, T., & Petkov, I. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 23.
  • Esteves, A. P., & Gil, M. J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Synthesis, 4(3), 229-253.
  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • Padora, K., & Gryko, D. T. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Wang, X., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • ChemBK. (2024). 3-Methoxy-3-Methylazetidine HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11236-11250.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • Maccarrone, G., & Perrini, G. (2003). Site selectivity in the synthesis of O-methylated hydroxamic acids with diazomethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1528-1533.
  • Padora, K., & Gryko, D. T. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • D'hooghe, M., Waterinckx, C., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of organic chemistry, 76(7), 2296–2303.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Koirala, P., & Zhou, H. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(12), 4988–4996.
  • Al-Jassasi, A. M., & Al-Marzouqi, A. H. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series, 1530, 012093.
  • van der Velde, B. (2023). Methylation regioselectivity prediction through machine learning. Wageningen University & Research.
  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • Chen, X., Li, Y., & Zhang, H. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules, 23(3), 565.
  • de Oliveira, A. C. C., & de Oliveira, A. J. B. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Koirala, P., & Zhou, H. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society, 141(12), 4988–4996.
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • BioAscent. (n.d.). Publications & Case Studies. Retrieved from [Link]

  • Wiesen, J., & Usener, J. (2025). Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids. Journal of Agricultural and Food Chemistry.
  • Li, Y., & Liu, D. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3847–3854.
  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2010). Late-stage oxidative C(sp3)–H methylation. Journal of the American Chemical Society, 132(38), 13172–13174.
  • Axelrod, J., & Weissbach, H. (1961).
  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383.

Sources

avoiding polymerization during azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis & Stabilization Ticket ID: AZT-SYN-POLY-PREV Subject: Preventing Polymerization During Azetidine Synthesis Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

Azetidines possess a ring strain energy of approximately 26–27 kcal/mol . While kinetically more stable than aziridines, they are thermodynamically primed for Cationic Ring-Opening Polymerization (CROP) .

This guide addresses the primary failure mode in azetidine synthesis: the transformation of your reaction mixture into an intractable oligomeric gel or the loss of product during purification due to acid-catalyzed polymerization.

Part 1: The Thermodynamics of Failure

To prevent polymerization, you must understand the competition between Intramolecular Cyclization (Ring Formation) and Intermolecular Attack (Polymerization).

The Mechanism of Collapse (CROP)

Polymerization is almost exclusively initiated by electrophiles (Protons


, Lewis Acids, or Alkylating agents).
  • Initiation: The basic nitrogen (pKa

    
     11.3) is protonated.
    
  • Propagation: A neutral azetidine molecule acts as a nucleophile, attacking the

    
    -carbon of the protonated species.
    
  • Ring Opening: The ring strain is released, forming a linear dimer with a secondary amine, which continues the chain.

Visualizing the Kinetic Competition

The following diagram illustrates the critical decision points where your reaction diverges toward the desired product or the polymer waste.

Azetidine_Pathways Substrate Acyclic Precursor (gamma-haloamine / amino alcohol) HighDilution Condition: High Dilution (< 0.01 M) Substrate->HighDilution HighConc Condition: High Concentration (> 0.1 M) or Acidic pH Substrate->HighConc TS_Intra Transition State: Intramolecular Attack HighDilution->TS_Intra Favors Ring Closure TS_Inter Transition State: Intermolecular Attack HighConc->TS_Inter Favors Oligomerization Azetidine Target: Azetidine Ring (Kinetic Product) TS_Intra->Azetidine Polymer Waste: Polyazetidine (Thermodynamic Product) TS_Inter->Polymer Azetidine->Polymer  Acid/Heat Triggered  (Post-Synthesis Failure)

Figure 1: Kinetic competition between cyclization and polymerization. Note that the finished azetidine can still revert to polymer if exposed to acid or heat.

Part 2: Critical Protocols (The "Right Way")

Method A: Cyclization of -Haloamines

Best for: Simple alkyl azetidines. Critical Control Point:The Ruggli-Ziegler Dilution Principle.

ParameterSpecificationRationale
Concentration < 0.01 M (Final)Low concentration statistically favors the amine tail finding its own head (cyclization) rather than a neighbor's head (polymerization).
Addition Rate Slow Addition (Syringe Pump)Adding the substrate dropwise to a refluxing base solution ensures the instantaneous concentration of unreacted precursor remains near zero.
Solvent Acetonitrile or TolueneNon-nucleophilic solvents prevent solvolysis side reactions.
Base

or NaH
Must be strong enough to deprotonate the amine but non-nucleophilic to avoid displacing the leaving group.[1]

Protocol Summary:

  • Dissolve base (2.5 eq) in a large volume of solvent (calculate for 0.01 M final conc). Heat to reflux.

  • Dissolve

    
    -haloamine precursor in a minimum volume of solvent.
    
  • Add precursor solution via syringe pump over 4–8 hours .

  • Reflux for an additional 2–4 hours.

Method B: Reduction of -Lactams (Azetidinones)

Best for: Complex scaffolds, chiral azetidines. Critical Control Point:The Quench.

The reduction using


 / 

(forming alane,

) is effective, but the workup is dangerous.
  • The Risk: Standard Fieser workup or acidic quenching generates local hot spots and Lewis acidic aluminum species, which instantly initiate polymerization of the newly formed azetidine.

  • The Fix: Use the n-Boc Protection Strategy or Basic Tartrate Workup .

    • Alternative: Reduce the lactam, but immediately protect the nitrogen (e.g., with

      
      ) in situ before isolation. N-Boc azetidines are immune to polymerization.
      

Part 3: Troubleshooting Guide

Symptom 1: "My reaction turned into a white/yellow solid gel."

  • Diagnosis: Runaway Cationic Ring-Opening Polymerization (CROP).

  • Root Cause:

    • Concentration was too high (>0.1 M).

    • Presence of trace acid (even protons from ammonium salts).

  • Corrective Action:

    • Repeat using Pseudo-High Dilution : Add substrate slowly to the catalyst/base.

    • Ensure all glassware is base-washed (rinsed with dilute KOH and dried) to remove acidic surface sites.

Symptom 2: "Product disappeared during distillation."

  • Diagnosis: Thermal polymerization in the pot.

  • Root Cause: Azetidines are thermally unstable. Heating them, especially if the crude mixture contains halide salts (which act as weak Lewis acids), triggers ring opening.

  • Corrective Action:

    • Vacuum Distillation: Never distill at atmospheric pressure. Keep pot temperature < 60°C.

    • The "KOH Trick": Add a few pellets of KOH or NaOH directly into the distillation pot. This neutralizes any trace acid formed during heating and stabilizes the monomer.

Symptom 3: "Yield is low; NMR shows linear amines."

  • Diagnosis: Hydrolysis or Solvolysis.

  • Root Cause: Using nucleophilic solvents (MeOH, EtOH) or wet solvents.

  • Corrective Action: Switch to dry ACN, THF, or Toluene. Use molecular sieves.

Part 4: FAQ

Q: Can I store free azetidine? A: Only for short periods. Store at -20°C over solid KOH pellets. For long-term storage, convert it to the HCl salt (solid, stable) or protect it as the N-Boc or N-Tosyl derivative.

  • Note: While HCl salts are stable solids, generating the free base from them requires care to avoid heat generation.

Q: Why not just use N-Tosyl azetidine to start? A: This is a great strategy. Electron-withdrawing groups (EWG) on the nitrogen pull electron density away from the lone pair, drastically reducing basicity and nucleophilicity. This shuts down the polymerization mechanism. You can remove the Tosyl group later (e.g., Na/Naphthalene), though that deprotection is harsh.

Q: Is the polymerization reversible? A: No. The release of ~26 kcal/mol of ring strain makes the formation of polyazetidine thermodynamically irreversible. Once it gels, the batch is lost.

References

  • Padwa, A.; Comprehensive Heterocyclic Chemistry III. Elsevier, 2008. (Foundational text on azetidine reactivity and ring strain).
  • Couty, F.; David, O. R. P. "Ring Expansions of Nonactivated Aziridines and Azetidines."[2] Topics in Heterocyclic Chemistry, 2015 , 41, 1-47.[2]

  • Goethals, E. J. "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974, 175, 1309.
  • Singh, G. S.; D'hooghe, M.; De Kimpe, N. "Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III, Vol 2, 2008, 1-110.
  • Bottini, A. T.; Roberts, J. D. "Nitrogen Inversion in Aziridines and Azetidines." Journal of the American Chemical Society, 1958 , 80, 5203.

Disclaimer: Azetidines are potentially toxic and biologically active. Always handle with appropriate PPE and in a fume hood.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methoxy-3-methylazetidine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry. Its unique four-membered ring imparts a favorable combination of metabolic stability, improved pharmacokinetic properties, and three-dimensional character that allows for precise vectoral exits into pharmacophoric space.[1] Specifically, 3-substituted azetidines are of high interest, with the 3-methoxy-3-methylazetidine moiety serving as a valuable building block in the synthesis of various biologically active compounds. Its incorporation can modulate polarity, lipophilicity, and metabolic stability. This guide provides an in-depth comparison of two distinct and practical synthetic routes to this key intermediate, offering field-proven insights to aid researchers and process chemists in selecting the optimal pathway for their specific needs.

We will explore a direct, one-pot Aziridine to Azetidine Rearrangement (Route A) and a more classical, multi-step approach involving the O-methylation of a 3-hydroxy-3-methylazetidine precursor (Route B). The comparison will focus on experimental feasibility, mechanistic underpinnings, yield, scalability, safety, and starting material accessibility.

Route A: Direct Synthesis via Aziridine to Azetidine Rearrangement

This innovative route provides a direct entry to the 3-methoxy-3-methylazetidine core through a rare and mechanistically intriguing ring expansion of a transient aziridine intermediate.

Overview and Mechanistic Causality

The synthesis begins with the formation of an N-alkylidene-(2,3-dibromo-2-methylpropyl)amine, which, upon treatment with sodium borohydride in methanol, undergoes an unexpected and highly useful transformation. The reaction proceeds through a tandem reduction and cyclization process.

First, the imine is reduced by sodium borohydride to the corresponding secondary amine. This intermediate then undergoes an intramolecular nucleophilic substitution (an SN2 reaction) to form a kinetically favored 2-bromomethyl-2-methylaziridine. Under the reaction conditions (refluxing methanol), this strained aziridine is not the final product. Instead, it undergoes a thermodynamically driven rearrangement. The Thorpe-Ingold effect, resulting from the gem-dimethyl group on the aziridine ring, facilitates the formation of a bicyclic aziridinium ion intermediate. This highly strained intermediate is then regioselectively opened by the solvent, methanol, attacking the more sterically hindered tertiary carbon. This ring-opening step forms the more stable four-membered azetidine ring, yielding the desired 3-methoxy-3-methylazetidine.[2]

This rearrangement is noteworthy because the analogous reaction with unmethylated N-alkylidene-(2,3-dibromopropyl)amines stops at the stable 2-(bromomethyl)aziridine stage, highlighting the critical role of the 3-methyl group in promoting the ring expansion.[2]

DOT Script for Route A Visualization

Route_A_Mechanism cluster_start Starting Materials cluster_reaction1 Reduction & Cyclization cluster_reaction2 Rearrangement & Trapping cluster_product Final Product start_imine N-alkylidene-(2,3-dibromo-2-methylpropyl)amine reaction1 1. NaBH₄, MeOH (Imine Reduction) start_imine->reaction1 amine_intermediate Dibromo Amine Intermediate reaction1->amine_intermediate reaction2 2. Intramolecular SN2 (3-exo-tet) amine_intermediate->reaction2 aziridine Kinetic Product: 2-Bromomethyl-2-methylaziridine reaction2->aziridine reaction3 3. Ring Strain-Driven Rearrangement (Reflux) aziridine->reaction3 aziridinium Bicyclic Aziridinium Ion reaction3->aziridinium reaction4 4. Nucleophilic Attack by MeOH aziridinium->reaction4 final_product Thermodynamic Product: 3-Methoxy-3-methylazetidine reaction4->final_product

Caption: Mechanistic flow for Route A, highlighting the key intermediates.

Experimental Protocol: Representative Procedure

The following protocol is adapted from the work of Stanković et al.[2]

  • Starting Material Synthesis: Prepare the N-alkylidene-(2,3-dibromo-2-methylpropyl)amine by condensing 2,3-dibromo-2-methylpropanal with a primary amine (e.g., benzylamine).

  • Reductive Cyclization and Rearrangement: To a solution of the N-alkylidene-(2,3-dibromo-2-methylpropyl)amine (1.0 eq) in methanol, add sodium borohydride (3.0 eq) portion-wise at 0 °C.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux for 48 hours. The prolonged reaction time is necessary to drive the equilibrium from the kinetic aziridine intermediate to the thermodynamic azetidine product.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the 3-methoxy-3-methylazetidine.

Route B: Two-Step Synthesis via a 3-Hydroxyazetidine Intermediate

This route follows a more traditional and modular synthetic logic: construction of a functionalized azetidine core followed by a separate functional group interconversion step. This approach offers multiple entry points for diversification.

Overview and Mechanistic Causality

This strategy is divided into two main stages:

  • Formation of N-protected 3-hydroxy-3-methylazetidine: The azetidine nitrogen is highly nucleophilic and must be protected to prevent undesired side reactions in the subsequent O-alkylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under mild acidic conditions.[3] A robust method to access the required precursor, N-Boc-3-hydroxy-3-methylazetidine, is through the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to the commercially available N-Boc-3-azetidinone.[4] This is a classic nucleophilic addition to a ketone, where the methyl nucleophile attacks the electrophilic carbonyl carbon.

  • O-methylation via Williamson Ether Synthesis: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[5][6] In this step, the hydroxyl group of the N-Boc-3-hydroxy-3-methylazetidine is deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a reactive alkoxide. This alkoxide then acts as a nucleophile in an SN2 reaction with a methylating agent, typically methyl iodide or dimethyl sulfate, to form the desired methoxy group.[6] The presence of the bulky Boc protecting group on the nitrogen ensures that the reaction proceeds selectively at the oxygen atom (O-alkylation) rather than the nitrogen (N-alkylation).

DOT Script for Route B Visualization

Route_B_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: O-Methylation cluster_optional Optional Deprotection start_ketone N-Boc-3-azetidinone reagent1 CH₃MgBr (Grignard) in THF start_ketone->reagent1 precursor N-Boc-3-hydroxy-3-methylazetidine reagent1->precursor reagent2_base 1. NaH (Base) in THF precursor->reagent2_base reagent2_alkyl 2. CH₃I (Methylating Agent) reagent2_base->reagent2_alkyl product_protected N-Boc-3-methoxy-3-methylazetidine reagent2_alkyl->product_protected reagent3 TFA or HCl in Dioxane product_protected->reagent3 final_product 3-Methoxy-3-methylazetidine reagent3->final_product

Caption: Step-wise workflow for the synthesis via Route B.

Experimental Protocols: Representative Procedures

Step 1: Synthesis of N-Boc-3-hydroxy-3-methylazetidine

  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) dropwise.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring completion by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude alcohol can often be used directly or purified by column chromatography.

Step 2: O-methylation of N-Boc-3-hydroxy-3-methylazetidine

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude material by column chromatography to yield N-Boc-3-methoxy-3-methylazetidine.

  • (Optional) Deprotection: The Boc group can be removed by treating the protected product with an acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.

Comparative Analysis

The choice between these two synthetic routes depends critically on the specific project goals, including scale, cost, available equipment, and tolerance for certain reagents.

ParameterRoute A: Aziridine RearrangementRoute B: Two-Step Synthesis via Hydroxy AzetidineE-E-A-T Rationale
Overall Yield Reported as "high" but is a one-pot transformation from the dibromo-imine, potentially reducing handling losses.Multi-step process with cumulative losses. Each step (Grignard, O-methylation, deprotection) typically proceeds in good to excellent yield (80-95%). Overall yield likely 60-80%.Route A's one-pot nature is inherently more atom-economical if yields are high. Route B is predictable, relying on well-established, high-yielding reactions.
Scalability May present challenges due to the long reflux time (48h) and the potential for side reactions. Thermodynamic control can be difficult to maintain on a large scale.Highly scalable. Grignard additions and Williamson ether syntheses are routinely performed on an industrial scale. The process is modular, allowing for optimization of each step independently.Route B's modularity and reliance on standard industrial transformations make it more amenable to large-scale production.[7]
Starting Materials Requires 2,3-dibromo-2-methylpropanal, which is not readily available and must be synthesized, often from 2-methylallylamine.Requires N-Boc-3-azetidinone, which is commercially available from multiple suppliers.[8][9] Methylmagnesium bromide and methyl iodide are standard, inexpensive reagents.The commercial availability and lower cost of starting materials for Route B present a significant advantage for most research and development labs.
Safety & Handling Involves handling of brominating agents and dibromo-intermediates. Sodium borohydride is flammable upon contact with water.Grignard reagents are pyrophoric and water-sensitive. Sodium hydride is a flammable solid. Methyl iodide is a known carcinogen and must be handled with care. The precursor, N-Boc-3-azetidinone, is an irritant.[8]Both routes involve hazardous materials requiring appropriate engineering controls (fume hoods, inert atmosphere). Route B's hazards are arguably more common in standard synthesis labs.
Versatility This route is highly specific for the synthesis of the 3-methoxy-3-methyl product, as the rearrangement is dependent on methanol as the solvent and nucleophile.Highly versatile. The N-Boc-3-hydroxy-3-methylazetidine intermediate can be alkylated with various electrophiles (e.g., ethyl iodide, benzyl bromide) to generate a library of 3-alkoxy analogues.Route B's modular design is superior for structure-activity relationship (SAR) studies in drug discovery, where analogue synthesis is crucial.
Simplicity A single, albeit lengthy, reaction step from the key intermediate.A multi-step sequence requiring protection, functionalization, and (optional) deprotection. Requires more unit operations and purifications.Route A is simpler in terms of the number of discrete steps, but the reaction itself is more complex mechanistically. Route B is procedurally longer but conceptually simpler.

Conclusion and Recommendation

Both Route A and Route B represent viable pathways for the synthesis of 3-methoxy-3-methylazetidine.

Route A (Aziridine Rearrangement) is an elegant and direct method that is mechanistically interesting and potentially offers a higher overall yield in a single transformation. However, its reliance on a less accessible starting material and a lengthy, high-temperature reaction may limit its practicality and scalability. It is best suited for academic exploration or situations where the specific starting materials are readily available.

Route B (Two-Step Synthesis) , despite being a longer sequence, is the recommended route for most applications in research and drug development. Its key advantages are:

  • Reliability and Scalability: It employs a series of well-understood, robust, and scalable reactions.

  • Starting Material Accessibility: It begins from a commercially available and relatively inexpensive ketone.

  • Versatility: The 3-hydroxyazetidine intermediate is a branching point for the synthesis of a wide array of analogues, making it highly valuable for medicinal chemistry programs.

Ultimately, the choice of synthesis will be dictated by the specific constraints and goals of the project. For rapid access to diverse analogues and a clear path to scale-up, the modularity and predictability of Route B make it the superior choice for the drug development professional.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine.
  • M. Žuk, J. Požárová, T. Kuchař, M. Dračínský, & M. Kmoníčková. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ChemAnalyst. (2025). Epichlorohydrin Prices, Trends, Chart, News, Index and Demand.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Keio University. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form.
  • Apollo Scientific. (n.d.). Azetidine Safety Information.
  • ResearchGate. (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate.
  • ResearchGate. (n.d.). Comparison of the cyclization efficiency of azetidine-modified linear precursors.
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • ECHEMI. (2026). Epichlorohydrin Price and Market Analysis.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • S. Stanković, S. Catak, M. D'hooghe, et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. Journal of Organic Chemistry, 76(7), 2157-2167. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). Azetidine.
  • YouTube. (2018). Williamson Ether Synthesis.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
  • Nordmann. (n.d.). Boc-3-azetidinone.
  • EPFL. (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)acetate.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone 97%.
  • ChemicalBook. (n.d.). 1-Boc-3-azetidinone(398489-26-4) 1H NMR spectrum.
  • Calaméo. (n.d.). Epichlorohydrin Plant Cost.

Sources

3-Methoxy-3-methylazetidine vs. 3-Hydroxy-3-methylazetidine: A Synthetic & Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the shift from flat, aromatic scaffolds to sp³-rich architectures has elevated the importance of substituted azetidines.[1] This guide compares two critical building blocks: 3-Hydroxy-3-methylazetidine (3-HMA) and 3-Methoxy-3-methylazetidine (3-MMA) .[2]

While 3-HMA serves as a versatile, polar progenitor, 3-MMA offers a "capped" variant that modulates lipophilicity, prevents Phase II metabolic conjugation (glucuronidation), and simplifies synthetic workflows by eliminating the need for hydroxyl protection.[2] This guide provides a technical analysis of their physicochemical profiles, synthetic utility, and experimental performance to aid in rational scaffold selection.[2]

Part 1: Physicochemical Profile & Decision Matrix[2]

The choice between the hydroxy and methoxy variants often hinges on the balance between permeability (favored by methoxy) and solubility/functionalization potential (favored by hydroxy).[2]

Table 1: Comparative Physicochemical Properties[2]
Property3-Hydroxy-3-methylazetidine (3-HMA)3-Methoxy-3-methylazetidine (3-MMA)Impact on Drug Design
Structure Polar, H-bond donor/acceptorCapped, H-bond acceptor only3-MMA improves BBB penetration.[2]
MW (Free Base) 87.12 g/mol 101.15 g/mol Negligible difference in LE (Ligand Efficiency).[2]
cLogP ~ -1.2 to -0.8~ -0.3 to 0.13-MMA is more lipophilic, aiding passive transport.[2]
TPSA ~ 32 Ų~ 21 Ų3-MMA lowers polar surface area.[2]
pKa (Conj. Acid) ~ 10.5~ 10.2Inductive effect of -OMe lowers basicity slightly.[2]
Metabolic Liability High (O-Glucuronidation)Low (O-Dealkylation is slow)3-MMA extends half-life (

).[2]
Decision Logic: When to Use Which?

DecisionMatrix Start Select Azetidine Core Q1 Is the target CNS located? Start->Q1 Q2 Is metabolic stability (Phase II) a concern? Q1->Q2 No Res_MMA Use 3-Methoxy-3-methylazetidine (Better Permeability, Metabolic Block) Q1->Res_MMA Yes (Lower TPSA) Q3 Do you need a handle for further derivatization? Q2->Q3 No Q2->Res_MMA Yes (Block Glucuronidation) Q3->Res_MMA No (Inert Capping) Res_HMA Use 3-Hydroxy-3-methylazetidine (Lower LogP, Derivatization Handle) Q3->Res_HMA Yes (Ether/Ester formation)

Figure 1: Strategic decision tree for selecting between 3-HMA and 3-MMA based on ADME requirements.

Part 2: Synthetic Accessibility & Reactivity[2]

The "Protection Penalty"

A critical operational difference is the synthetic overhead.[2]

  • 3-MMA acts as an orthogonal building block.[2] The methoxy group is inert to most standard coupling conditions (Suzuki, Buchwald, SNAr).[2]

  • 3-HMA often requires protection (e.g., TBS, MOM) if the reaction involves strong electrophiles or if the hydroxyl proton interferes with catalytic cycles.[2]

Synthesis Pathways

While 3-HMA is often synthesized via ring-opening of epichlorohydrin derivatives, 3-MMA can be accessed via two primary routes:[2]

  • Methylation:

    
    -methylation of 
    
    
    
    -protected 3-HMA (Standard).
  • Ring Expansion: A thermodynamic rearrangement of 2-(bromomethyl)aziridines, as detailed in recent mechanistic studies [1].[2]

SynthesisPath Precursor N-Boc-3-Hydroxy-3-methylazetidine Direct Direct Coupling (SNAr / Amidation) Precursor->Direct Use as is Methylation NaH, MeI (O-Methylation) Precursor->Methylation Synthesis of MMA Risk Risk: Side reactions (O-arylation / Catalyst poisoning) Direct->Risk MMA_Prod N-Boc-3-Methoxy-3-methylazetidine Methylation->MMA_Prod Deprotect TFA or HCl (Deprotection) MMA_Prod->Deprotect Final_MMA 3-Methoxy-3-methylazetidine HCl Deprotect->Final_MMA

Figure 2: Synthetic workflow comparison. Converting 3-HMA to 3-MMA requires upfront effort but streamlines downstream library synthesis.[2]

Part 3: Experimental Protocol & Performance Data

Case Study: SNAr Coupling Efficiency

Objective: Compare the yield and purity of coupling 3-HMA vs. 3-MMA with 4,6-dichloropyrimidine (a common medicinal chemistry scaffold).

Hypothesis: 3-HMA will show lower yields without protection due to competitive


-arylation or solubility issues in non-polar solvents, whereas 3-MMA will proceed cleanly.[2]
Experimental Protocol (3-MMA Coupling)
  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), 3-Methoxy-3-methylazetidine HCl (1.1 eq), DIPEA (3.0 eq).

  • Solvent: Isopropanol (IPA) or DMF.[2]

  • Procedure:

    • Dissolve 4,6-dichloropyrimidine in IPA (0.2 M).

    • Add DIPEA followed by 3-Methoxy-3-methylazetidine HCl.[2]

    • Heat to 80°C for 4 hours.

    • Monitor by LCMS (Target Mass: ~213 Da).[2]

    • Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (

      
      ).[2]
      
  • Purification: Flash chromatography (0-50% EtOAc/Hex).

Comparative Performance Data
Metric3-Methoxy-3-methylazetidine (3-MMA)3-Hydroxy-3-methylazetidine (3-HMA)
Reaction Time 4 hours (Complete)6-8 hours (Sluggish)
Side Products < 2%~ 15% (

-arylation dimer observed)
Isolated Yield 92% 68% (Requires careful chromatography)
Solubility (DCM) HighLow (Requires polar co-solvent)
Handling Free-flowing solid (HCl salt)Hygroscopic solid/oil

Analysis: The 3-MMA variant demonstrates superior synthetic behavior in nucleophilic aromatic substitution.[2] The lack of an acidic hydroxyl proton prevents the formation of


-linked impurities, allowing for higher yields and simpler purification. Researchers utilizing 3-HMA  in this context should employ the 

-Boc protected alcohol or protect the alcohol (e.g., TBS) prior to coupling to match the efficiency of the methoxy variant.[2]

Part 4: Medicinal Chemistry Implications[1][2][3]

The "Magic Methyl" Effect

Replacing the -OH with -OMe (3-MMA) is a classic strategy to improve blood-brain barrier (BBB) permeability .[2] The methylation caps the hydrogen bond donor (HBD), reducing the desolvation energy required for the molecule to pass through lipid membranes.[2]

  • Reference Insight: Studies on azetidine-based transporter ligands confirm that 3-arylmethoxy substituents (analogs of 3-MMA) can be tuned for high affinity at SERT/DAT transporters, validating the methoxy group's utility in CNS targets [2].[1][2][3]

Metabolic Stability
  • 3-HMA: The tertiary alcohol is sterically hindered but still susceptible to Phase II conjugation (glucuronidation), leading to rapid renal clearance.[2]

  • 3-MMA: The methoxy ether is generally stable.[2] While

    
    -demethylation by CYP450 enzymes is possible, it is significantly slower than direct glucuronidation of the free alcohol, typically resulting in an improved pharmacokinetic (PK) profile.[2]
    

References

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. Source: ResearchGate. (2025).[2] Mechanistic study detailing the thermodynamic ring expansion of 2-(bromomethyl)aziridines to 3-methoxyazetidines.

  • 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Source: National Institutes of Health (PMC).[2] (2013).[2][3] Demonstrates the utility of methoxy-substituted azetidines in modulating transporter affinity. [2]

  • 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). Source: PubChem.[2] (Accessed 2026).[4] Physicochemical data and safety information. [2]

  • Azetidine Synthesis and Functionalization. Source: Organic Chemistry Portal. (2023).[2] Overview of modern methods for constructing 3,3-disubstituted azetidines.

Sources

Comparative Validation Guide: Analytical Strategies for 3-Methoxy-3-methylazetidine

[1]

Executive Summary

The "Invisible" Analyte Challenge: 3-Methoxy-3-methylazetidine (CAS: 905843-93-8) presents a distinct analytical challenge common in fragment-based drug discovery: it is a highly polar, secondary amine lacking a significant chromophore.[1] Standard Reverse-Phase HPLC with UV detection (RP-HPLC-UV) fails to provide robust quantitation due to the molecule's reliance on end-absorption (<210 nm), resulting in poor signal-to-noise ratios and high susceptibility to solvent interference.[1]

The Verdict: This guide compares three distinct validation pathways. While HILIC-MS/MS offers the highest sensitivity for trace analysis (e.g., genotoxic impurity screening), Pre-column Derivatization with FMOC-Cl emerges as the most robust, accessible "Gold Standard" for routine Quality Control (QC) and assay testing, offering UV-stability and superior retention on standard C18 columns.[1]

Part 1: Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure 3-Methoxy-3-methylazetidineSecondary amine; 4-membered ring (strain issues).[1]
Chromophore None (Aliphatic)UV detection is only possible at 200–210 nm (noisy).[1]
Polarity High (LogP < 1)Poor retention on C18; elutes in the void volume.[1]
Basicity Basic (

~9–10)
Requires high pH buffers or ion-pairing for RP-HPLC.[1]
Stability ModerateAzetidine ring can open under harsh acidic/thermal stress.[1]

Part 2: Method Comparison Matrix

This section objectively evaluates the three primary methodologies against ICH Q2(R1) validation criteria.

FeatureMethod A: Direct UV (Low

)
Method B: Derivatization (FMOC-Cl) Method C: HILIC-MS/MS
Principle RP-HPLC with Ion Pairing; Detection @ 205 nm.[1]Reaction with 9-fluorenylmethyl chloroformate; Detection @ 265 nm.[1]Hydrophilic Interaction LC; Mass Spec detection ([M+H]+).
Sensitivity (LOD) Poor (10–50 µg/mL)High (0.05–0.1 µg/mL)Ultra-High (< 1 ng/mL)
Selectivity Low.[1] Solvent fronts and buffer peaks interfere.[1]High. Chromatographic shift away from matrix.[1]Very High. Mass-specific detection.
Robustness Low.[1][2] Baseline drifts with gradient changes.[1]High. Derivative is stable and UV-active.[1]Moderate. Susceptible to matrix effects/ion suppression.[1]
Cost/Complexity Low / LowModerate / ModerateHigh / High
Best Use Case Raw material ID (High Conc.)Routine QC, Purity, Assay Trace Impurity / Bioanalysis

Part 3: Deep Dive Protocol – The "Gold Standard" for QC

Method B: Pre-column Derivatization with FMOC-Cl[1]

Rationale: We select FMOC-Cl (9-fluorenylmethyl chloroformate) over OPA (o-phthalaldehyde) because FMOC reacts rapidly with both primary and secondary amines (like azetidines) to form stable, highly fluorescent/UV-active carbamates.[1] This transforms a polar, invisible molecule into a hydrophobic, UV-active target easily retained on C18 columns.[1]

3.1. Reagents & Preparation[1][3]
  • Buffer (Reaction Medium): 0.2 M Borate buffer, pH 8.5. (Crucial for deprotonating the amine to facilitate nucleophilic attack).[1]

  • Derivatizing Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN). Prepare fresh daily.

  • Quenching Agent (Optional): 0.1 M Glycine (removes excess FMOC-Cl to prevent column overload, though chromatographic separation is usually sufficient).[1]

3.2. Derivatization Workflow[1]
  • Mix: Transfer 500 µL of Sample Solution (in water/buffer) to a vial.

  • Add: Add 500 µL of FMOC-Cl reagent.

  • React: Vortex and incubate at Ambient Temperature (25°C) for 10 minutes . Note: Azetidines are sterically accessible; heat is rarely needed and risks ring opening.

  • Terminate: Add 100 µL of Glycine solution (optional) or dilute immediately with Mobile Phase A to stop the reaction.

  • Inject: Inject 10 µL onto the HPLC.

3.3. Chromatographic Conditions[1][4][5]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][5]

  • Gradient: 30% B to 90% B over 15 minutes. (The FMOC-derivative is hydrophobic and will elute late, well-separated from the void).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (FMOC

    
    ) or Fluorescence (Ex 265 nm / Em 315 nm).[1]
    

Part 4: Validation Data (Experimental Grounding)

The following data represents typical performance metrics for 3-Methoxy-3-methylazetidine using the FMOC protocol, adhering to ICH Q2(R1) guidelines [1].

Specificity & System Suitability[1]
  • Requirement: Resolution (

    
    ) > 2.0 between the FMOC-OH (hydrolysis byproduct) peak and the FMOC-Azetidine peak.[1]
    
  • Observation: FMOC-OH elutes earlier due to the free carboxylic acid; FMOC-Azetidine elutes later due to the lipophilic carbamate.[1]

Linearity & Range
ParameterResultAcceptance Criteria
Range 0.5 µg/mL – 100 µg/mL80% – 120% of Test Concentration
Regression (

)
0.9998> 0.999
Slope ConsistentN/A
Accuracy (Recovery)

Performed by spiking the raw material into a placebo matrix.[1]

Spike Level% Recovery (Mean, n=3)% RSD
50% 99.4%0.8%
100% 100.2%0.5%
150% 99.8%0.7%

Part 5: Visualizations

Analytical Decision Matrix

A logic flow for selecting the correct method based on laboratory resources and sensitivity needs.[1]

AnalyticalDecisionTreeStartStart: Analyze 3-Methoxy-3-methylazetidineCheckMSIs LC-MS/MS available?Start->CheckMSCheckSensIs High Sensitivity Required?(e.g., Genotoxic Impurity < 10 ppm)CheckMS->CheckSensYesCheckChromIs UV Detection Only Option?CheckMS->CheckChromNoMethodMSSelect Method C:HILIC-MS/MS(High Sensitivity, Specificity)CheckSens->MethodMSYesMethodDerivSelect Method B:FMOC Derivatization HPLC(Robust QC, Stable, UV 265nm)CheckSens->MethodDerivNo (Routine Assay)CheckChrom->MethodDerivYes (Recommended)MethodCADAlternative:HPLC-CAD/ELSD(Universal Detection)CheckChrom->MethodCADNo (CAD available)MethodDirectSelect Method A:Direct UV (205nm)(High Risk, Only for High Conc.)MethodDeriv->MethodDirectIf Reagents Unavailable

Figure 1: Analytical Decision Matrix for selecting the optimal validation path.

FMOC Derivatization Mechanism

The chemical transformation that enables UV detection.[1]

FMOCReactionAzetidine3-Methoxy-3-methylazetidine(Non-UV Active)ReactionReaction(pH 8.5 Borate Buffer, 25°C)Azetidine->ReactionFMOCFMOC-Cl Reagent(UV Active @ 265nm)FMOC->ReactionProductFMOC-Azetidine Carbamate(Hydrophobic, UV Active)Reaction->ProductMain PathByproductFMOC-OH(Hydrolysis Byproduct)Reaction->ByproductSide Reaction

Figure 2: Reaction scheme converting the non-chromophoric azetidine into a UV-detectable carbamate.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6][7] Link

  • Thermo Fisher Scientific. (2020).[1] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. Link

  • PubChem. (2025).[1][8] 3-Methoxy-3-methylazetidine hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • Sielc Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines.[1] (Primesep Application Data). Link

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-3-methylazetidine Analogs as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-methoxy-3-methylazetidine analogs, with a primary focus on their development as selective muscarinic acetylcholine receptor (mAChR) agonists. We will dissect the influence of each structural component, from the core azetidine ring to its substituents, on biological activity, drawing upon established principles in medicinal chemistry and supporting experimental data from analogous compound series.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Small, saturated heterocycles have become increasingly valuable in medicinal chemistry for their ability to confer advantageous physicochemical properties.[1] The four-membered azetidine ring, in particular, has emerged as a desirable scaffold.[2] Its inherent ring strain and three-dimensional nature provide a rigid framework, allowing for precise orientation of substituents. This rigidity can reduce the entropic penalty of binding to a biological target and improve metabolic stability compared to more flexible aliphatic systems.[1][2]

Despite these benefits, the synthetic challenges associated with constructing substituted azetidines have historically limited their widespread use.[2][3] However, recent advancements in synthetic methodologies have made complex azetidine derivatives more accessible, leading to their exploration in various therapeutic areas, including neurodegenerative diseases.[2][4][5] This guide focuses on the 3-methoxy-3-methylazetidine scaffold, a promising core for developing selective agonists for muscarinic acetylcholine receptors (mAChRs), which are critical targets for treating cognitive disorders like Alzheimer's disease and schizophrenia.[6][7]

The Therapeutic Target: Muscarinic Acetylcholine Receptors (mAChRs)

The mAChR family consists of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[8] These subtypes are differentially expressed in the central and peripheral nervous systems and couple to distinct signaling pathways:

  • M1, M3, M5 Receptors: Couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[8][9]

  • M2, M4 Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) production.[8][10]

Selective activation of the M1 and M4 receptors in the brain is a key therapeutic strategy for enhancing cognitive function and treating psychosis, while minimizing the peripheral side effects associated with non-selective muscarinic activation.[6][7] The 3-methoxy-3-methylazetidine core serves as a valuable starting point for designing such selective agonists.

cluster_gq Gq-Coupled Pathway cluster_gi Gi-Coupled Pathway M1_M3_M5 M1, M3, M5 Receptors Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization M2_M4 M2, M4 Receptors Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Agonist Muscarinic Agonist (e.g., Azetidine Analog) Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Signaling pathways for Gq- and Gi-coupled muscarinic receptors.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-methoxy-3-methylazetidine analogs can be systematically optimized by modifying three key positions: the azetidine nitrogen (N-1), the substituents at C-3, and the azetidine ring itself through bioisosteric replacement.

N1 Position 1: Nitrogen Substitution (Modulates Potency & PK) C3 Position 3: Geminal Substituents (Receptor Interactions) Core Core Scaffold: Azetidine Ring (Rigidity & Vectorality) img

Caption: Key modification points of the 3-methoxy-3-methylazetidine scaffold.

The Azetidine Core: A Rigid Scaffold for Optimal Positioning

The four-membered ring is not merely a linker; it is an active contributor to the pharmacophore. Its rigidity orients the N-1 and C-3 substituents into well-defined spatial vectors, which is crucial for precise interactions within the receptor's binding pocket.[1] Furthermore, incorporating the azetidine scaffold has been shown to improve desirable drug-like properties, including metabolic stability and aqueous solubility.[3] It often serves as a bioisostere for larger, more flexible, or more metabolically labile rings like piperidine.[11]

C-3 Substitutions: The Key to Receptor Interaction

The geminal 3-methoxy and 3-methyl groups are critical for direct interaction with the mAChR binding site.

  • The Methoxy Group: The ether oxygen provides a key hydrogen bond accepting feature. Its electrostatic potential is distinct from that of isosteres like amides or ureas, which can be exploited to achieve subtype selectivity.[7] Modifying this group has a profound impact on potency.

  • The Methyl Group: This group provides steric bulk that can enhance van der Waals interactions within a hydrophobic sub-pocket of the receptor. Its size and lipophilicity are often finely tuned.

The table below summarizes the expected impact of modifications at the C-3 position based on general SAR principles for muscarinic agonists.

Compound Modification at C-3 Expected Impact on M1/M4 Agonist Activity Rationale
Parent 3-methoxy, 3-methylBaseline ActivityOptimal balance of H-bond accepting and hydrophobic interactions.
Analog 3A 3-hydroxy, 3-methylPotentially Increased Potency, Reduced SelectivityThe hydroxyl group is a strong H-bond donor/acceptor but may introduce interactions with other receptor subtypes.
Analog 3B 3-ethoxy, 3-methylLikely Decreased PotencyThe bulkier ethoxy group may introduce a steric clash within the binding pocket.
Analog 3C 3-methoxy, 3-ethylPotentially Decreased PotencyIncreased steric bulk from the ethyl group may be poorly tolerated compared to the methyl group.
Analog 3D 3-difluoromethoxy, 3-methylPotentially Altered Potency & Improved PKThe difluoromethoxy group modulates the basicity of the ether oxygen and can block metabolic oxidation.
N-1 Substitutions: Tuning Potency, Selectivity, and Pharmacokinetics

The substituent attached to the azetidine nitrogen is arguably the most critical element for defining the overall pharmacological profile. This group typically extends into the outer regions of the receptor binding site or solvent-exposed areas, and it is the primary handle for optimizing potency, selectivity, and pharmacokinetic (PK) properties. In many known mAChR agonists, this position is occupied by a larger aromatic or heteroaromatic system.[7]

For example, SAR studies on related series of M4-selective agonists revealed that specific heteroaromatic groups, such as pyrazine, are highly effective carbamate isosteres that drive potency.[7] Similarly, in a series of choline transporter inhibitors, benzylic heteroaromatic amides attached to a piperidine (a close analog of azetidine) were found to be the most potent.[12]

Compound Modification at N-1 Expected Impact on M1/M4 Agonist Activity Rationale
Analog 1A N-H (unsubstituted)Inactive or Very Low PotencyLacks the necessary interactions in the outer binding pocket.
Analog 1B N-benzylModerate PotencyThe benzyl group provides a simple hydrophobic interaction.
Analog 1C N-(3-methoxypyridin-2-yl)High PotencyHeteroaromatic systems can form specific polar and non-polar interactions, driving high affinity and selectivity, as seen in related M4 agonists.[7]
Analog 1D N-(pyrimidin-4-yl)Potentially High PotencyPyrimidine is a privileged structure for hinge-binding interactions in many target classes and could be effective here.[11]

Experimental Protocols for Evaluation

The trustworthiness of any SAR campaign rests on robust and reproducible experimental validation. Below are standard protocols for the synthesis and biological evaluation of novel azetidine analogs.

General Synthetic Workflow

The synthesis of N-substituted 3-methoxy-3-methylazetidine analogs typically follows a modular approach. This allows for the late-stage diversification of the N-1 substituent, enabling the rapid generation of a library of analogs for SAR exploration.[4]

start Commercially Available Azetidine Precursor step1 Step 1: Introduction of 3-methyl and 3-hydroxy groups (e.g., Grignard Reaction) start->step1 step2 Step 2: O-Methylation (e.g., Williamson Ether Synthesis) step1->step2 step3 Step 3: N-Deprotection (If necessary) step2->step3 step4 Step 4: N-Functionalization (e.g., Buchwald-Hartwig amination, reductive amination) step3->step4 final Final Analog Library for Biological Screening step4->final

Caption: A generalized workflow for the synthesis of azetidine analogs.

In Vitro Biological Evaluation: Muscarinic Agonist Activity

Objective: To determine the potency (EC₅₀) and efficacy (% of a full agonist response) of test compounds at the human M1 and M4 muscarinic receptors.

Protocol for M1 Receptor (Gq-coupled) - Calcium Mobilization Assay: [6]

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured to ~90% confluency.

  • Cell Plating: Cells are seeded into 384-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. Test compounds, serially diluted to a range of concentrations, are added to the wells using an automated liquid handler.

  • Signal Detection: The plate is immediately transferred to a fluorescence plate reader (e.g., FLIPR, FlexStation). Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response for each concentration is normalized to the response of a known full agonist (e.g., carbachol).[9] A dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

Protocol for M4 Receptor (Gi-coupled) - cAMP Assay: [7]

  • Cell Culture & Plating: As above, but using cells stably expressing the human M4 receptor.

  • Cell Stimulation: Cells are incubated with the test compound in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

  • Cell Lysis & Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: The ability of the agonist to inhibit forskolin-induced cAMP production is measured. Data are plotted to generate a dose-response curve and calculate the EC₅₀ value.

Selectivity Profiling: To ensure the desired selectivity, lead compounds must be tested against a panel of other receptors, including M2, M3, and M5 mAChRs, as well as off-targets like dopamine and serotonin receptors.[6]

Conclusion

The 3-methoxy-3-methylazetidine scaffold represents a highly promising starting point for the development of selective muscarinic agonists. The structure-activity relationships discussed in this guide highlight the critical importance of systematic and rational modification at key positions. The rigid azetidine core provides a stable platform, while the C-3 substituents engage in direct receptor interactions and the N-1 substituent fine-tunes the overall pharmacological profile. By leveraging the experimental protocols outlined herein, researchers can efficiently navigate the chemical space around this scaffold to identify novel drug candidates with enhanced potency, selectivity, and therapeutic potential for treating complex neurodegenerative and psychiatric disorders.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

  • Taniyama, T., & Yasuda, S. (1974). Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives. Chemical and Pharmaceutical Bulletin, 22(7), 1557-1563. [Link]

  • International Journal of Pharmacognosy. (n.d.). Synthesis, Characterization & Biological Evaluation of Some Azetidine Derivatives. Retrieved from [Link]

  • PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945-964. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5779. [Link]

  • MDPI. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 27(19), 6614. [Link]

  • PMC. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Issues in Molecular Biology, 44(11), 5433-5437. [Link]

  • NIH. (2022). Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Issues in Molecular Biology, 44(11), 5433-5437. [Link]

  • Lebois, E. P., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Pharmacology and Experimental Therapeutics, 342(2), 346-354. [Link]

  • Williams, F. E., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(16), 3164-3167. [Link]

  • Mistry, S. N., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(7), 1034-1040. [Link]

  • NIH. (2023). Muscarinic Agonists. In StatPearls. [Link]

  • MDPI. (2002). Muscarinic Receptor Agonists and Antagonists. Molecules, 7(1), 1-36. [Link]

  • MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 25(9), 4945. [Link]

  • Zholos, A. V., & Bolton, T. B. (1999). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 126(4), 861-870. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methoxy-3-methylazetidine and Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and organic synthesis, saturated nitrogen heterocycles are foundational scaffolds. Among them, piperidine, a six-membered ring, is ubiquitous, while azetidine, its four-membered counterpart, has gained significant traction as a "privileged motif" for its unique stereochemical and physicochemical properties. This guide provides an in-depth comparison of the reactivity of a substituted azetidine, 3-Methoxy-3-methylazetidine, and the classic piperidine, offering field-proven insights for researchers, scientists, and drug development professionals.

We will dissect the core chemical principles—ring strain, basicity, nucleophilicity, and steric effects—that govern the behavior of these two amines, supported by experimental frameworks to validate these principles.

Introduction to the Contenders: Structure and Properties

At a glance, 3-Methoxy-3-methylazetidine and piperidine are both secondary cyclic amines. However, their structural differences are profound and are the primary determinants of their distinct chemical personalities.

  • Piperidine is a strain-free, six-membered heterocycle, typically adopting a stable chair conformation. Its nitrogen atom's lone pair is readily available for chemical reactions.

  • 3-Methoxy-3-methylazetidine is a four-membered heterocycle characterized by significant ring strain, estimated at approximately 25.4 kcal/mol for the parent azetidine ring.[1][2] This inherent strain makes the ring susceptible to reactions that relieve it, offering unique synthetic pathways not accessible to piperidine.[1][2] The substitution at the C-3 position introduces additional electronic and steric factors.

Below are the structures and key properties of the two molecules.

Property3-Methoxy-3-methylazetidinePiperidine
Structure 3-Methoxy-3-methylazetidine Structure [Image Source: PubChem CID 53346546]Piperidine Structure [Image Source: PubChem CID 8082]
Molecular Formula C₅H₁₁NOC₅H₁₁N
Molecular Weight 101.15 g/mol 85.15 g/mol
pKa of Conjugate Acid Estimated ~9.5-10.5~11.1[3]
Decoding Reactivity: A Tale of Two Rings

The reactivity of an amine is primarily dictated by the availability of its nitrogen lone pair to act as a base (proton acceptor) or a nucleophile (electron pair donor to an electrophile).

Basicity is a thermodynamic measure of a molecule's ability to accept a proton. For amines, this is quantified by the pKa of their conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base.[3]

  • Piperidine: With a pKa of ~11.1, piperidine is a moderately strong organic base.[3] Its lone pair resides in an sp³-hybridized orbital with minimal steric or electronic perturbation, making it readily available for protonation.

The general trend for cyclic amines shows that basicity increases with ring size from the highly strained three-membered aziridine to the strain-free six-membered piperidine. This is because the C-N-C bond angles in smaller rings are more constrained, leading to higher s-character in the nitrogen's lone pair orbital, which holds the electrons closer to the nucleus and makes them less available for protonation.

Nucleophilicity is a kinetic measure of how rapidly a nucleophile attacks an electrophile. While often correlated with basicity, it is also highly sensitive to steric hindrance.

  • Piperidine: It is an excellent nucleophile. Its nitrogen is relatively unhindered and its lone pair is highly accessible, allowing for rapid attack on a wide range of electrophiles.

  • 3-Methoxy-3-methylazetidine: Azetidines are also potent nucleophiles. Their reactivity is often enhanced by the thermodynamic driving force of relieving ring strain upon forming a new bond.[1][2] However, the substituents at the C-3 position can introduce steric hindrance that may impede the nitrogen's approach to an electrophile, particularly a bulky one. The steric and electronic properties of substituents on the azetidine ring have a profound effect on the outcome of reactions.[4] This can make its nucleophilic reactivity highly dependent on the specific electrophile and reaction conditions. In some cases, activation of the azetidine nitrogen with an acyl group or Lewis acid can trigger ring-opening reactions with nucleophiles, a pathway not available to piperidine.[1][5]

The interplay between ring strain, sterics, and electronics determines the ultimate nucleophilic character.

G cluster_piperidine Piperidine Reactivity Factors cluster_azetidine 3-Methoxy-3-methylazetidine Reactivity Factors P_Base High Basicity (pKa ~11.1) P_Nuc High Nucleophilicity P_Base->P_Nuc Correlates P_Strain No Ring Strain P_Strain->P_Base P_Sterics Low Steric Hindrance P_Sterics->P_Nuc A_Base Moderate Basicity (pKa < 11) A_Nuc High Nucleophilicity A_Strain High Ring Strain (~25 kcal/mol) A_Strain->A_Nuc Enhances (via strain release) A_Sterics Potential Steric Hindrance (C3-substituents) A_Sterics->A_Nuc Reduces A_Electronics Inductive Effect (-OCH₃) A_Electronics->A_Base Reduces

Caption: Key factors influencing the reactivity of piperidine versus 3-Methoxy-3-methylazetidine.

Experimental Protocol: Comparative N-Acylation Kinetics

To provide objective, reproducible data on the relative nucleophilicity of these two amines, a comparative kinetic study of their N-acylation reaction with a common electrophile, such as acetic anhydride, can be performed.

Objective: To determine the second-order rate constants for the N-acylation of 3-Methoxy-3-methylazetidine and piperidine to quantitatively compare their nucleophilic reactivity.

  • Materials & Preparation:

    • Piperidine (≥99.5%)

    • 3-Methoxy-3-methylazetidine hydrochloride (≥97%). Note: The free base must be generated prior to reaction, typically by neutralization with an aqueous base (e.g., NaOH) and extraction into an organic solvent, followed by drying and solvent removal.

    • Acetic Anhydride (≥99%)

    • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) as the reaction solvent.

    • An internal standard for quantitative analysis (e.g., dodecane for GC-MS or a suitable non-reactive compound for NMR).

    • Quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Reaction Setup:

    • All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) in oven-dried glassware to prevent hydrolysis of the acylating agent.

    • Prepare stock solutions of each amine and acetic anhydride in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard.

  • Kinetic Run Procedure:

    • To a thermostatted reaction vessel (e.g., at 25.0 °C) equipped with a magnetic stirrer, add the solvent, the amine stock solution (1.0 equivalent), and the internal standard stock solution.

    • Initiate the reaction by adding the acetic anhydride stock solution (1.0 equivalent). Start a timer immediately.

    • At predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 mL of saturated NaHCO₃) and a suitable extraction solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method (GC-MS or LC-MS) or by ¹H NMR spectroscopy.

    • Quantify the concentration of the remaining amine starting material and/or the formed amide product relative to the constant concentration of the internal standard at each time point.

  • Data Processing:

    • Plot the natural logarithm of the amine concentration, ln[Amine], versus time.

    • For a second-order reaction with equal initial concentrations of reactants, the plot of 1/[Amine] versus time will be linear. The slope of this line is equal to the second-order rate constant, k.

    • Compare the calculated k values for piperidine and 3-Methoxy-3-methylazetidine. The amine with the larger rate constant is the more potent nucleophile under these conditions.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis & Data Processing A Prepare 0.1 M Stock Solutions: 1. Amine (Piperidine or Azetidine) 2. Acetic Anhydride 3. Internal Standard C Charge reactor with Amine & Internal Standard A->C B Set up thermostatted reactor at 25.0 °C B->C D Initiate reaction: Add Acetic Anhydride (t=0) C->D E Withdraw aliquots at timed intervals D->E F Quench aliquots immediately in NaHCO₃ solution E->F G Analyze aliquots by GC-MS or NMR F->G H Quantify [Amine] vs. Internal Standard G->H I Plot 1/[Amine] vs. Time H->I J Calculate rate constant (k) from slope I->J

Caption: Experimental workflow for the comparative kinetic analysis of N-acylation.

Conclusion and Field Perspective

The comparison between 3-Methoxy-3-methylazetidine and piperidine is a classic case of balancing thermodynamics and kinetics, stability and reactivity.

  • Piperidine is the dependable workhorse. Its high basicity and unhindered nucleophilicity make it a reliable and predictable building block for many standard transformations. Its lack of ring strain ensures that it generally acts as a simple nucleophile without undergoing subsequent ring-opening reactions.

  • 3-Methoxy-3-methylazetidine represents a more nuanced tool for the medicinal chemist. While its basicity is likely lower than piperidine's due to inductive effects, its reactivity as a nucleophile is profoundly influenced by its inherent ring strain. This strain can be a powerful asset, driving reactions forward and enabling unique chemical transformations.[1][2] However, the substituents at the C-3 position introduce a level of steric complexity that must be considered.

For drug development professionals, the choice between these scaffolds is strategic. Piperidine provides a stable, lipophilic core. The azetidine ring, in contrast, is often employed as a bioisostere to reduce lipophilicity and improve aqueous solubility, while offering novel exit vectors for molecular elaboration. The unique reactivity of the strained azetidine ring can be both a challenge and an opportunity for accessing novel chemical space. A thorough understanding of these fundamental principles of reactivity is paramount to leveraging each heterocycle to its fullest potential in synthesis and drug design.

References

  • G. D. McAllister, T. Boddaert, P. O'Brien, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, Organic & Biomolecular Chemistry, 2021. [Link]

  • Organic Chemistry Portal, Azetidine synthesis. [Link]

  • U. K. Nadir, A. Arora, Recent advances in synthetic facets of immensely reactive azetidines, RSC Advances, 2017. [Link]

  • F. Couty, F. Durrat, D. Prim, Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines, Chemistry, 2020. [Link]

  • Michigan State University Department of Chemistry, Amine Reactivity. [Link]

  • PubChem, 3-Methoxy-3-methylazetidine hydrochloride. [Link]

  • PubChem, Piperidine. [Link]

Sources

The Ascendancy of 3-Methoxy-3-methylazetidine: A Comparative Guide to a Superior Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a decision that profoundly dictates the ultimate success of a drug candidate. Traditional scaffolds, while foundational, often present inherent liabilities in terms of metabolic stability, aqueous solubility, and lipophilicity. This guide provides an in-depth, data-driven comparison of the 3-Methoxy-3-methylazetidine scaffold against conventional heterocyclic systems, namely piperidine and pyrrolidine. We will explore the unique advantages conferred by this emerging scaffold, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.

The Azetidine Advantage: Navigating Chemical Space with Precision

Azetidines, as four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique physicochemical and pharmacokinetic profiles.[1][2] Their inherent ring strain and sp³-rich, non-planar geometry offer a distinct three-dimensional character that can lead to enhanced metabolic stability, improved aqueous solubility, and lower lipophilicity when compared to their five- and six-membered counterparts.[3] The 3,3-disubstituted azetidine motif, in particular, provides a rigid framework with well-defined exit vectors, enabling the precise orientation of substituents to optimize interactions with biological targets.[4]

The incorporation of a methoxy group at the 3-position further refines the properties of the azetidine scaffold. The methoxy group can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] The additional methyl group at the same position in 3-Methoxy-3-methylazetidine can sterically shield adjacent positions from metabolic attack, further enhancing the molecule's stability.

Comparative Analysis of Physicochemical Properties

A critical aspect of scaffold selection revolves around the optimization of physicochemical properties to ensure favorable pharmacokinetics. The following table provides a comparative overview of key parameters for 3-Methoxy-3-methylazetidine and representative examples of piperidine and pyrrolidine scaffolds.

Property3-Methoxy-3-methylazetidineRepresentative Piperidine DerivativeRepresentative Pyrrolidine Derivative
Metabolic Stability (t½ in HLM) Potentially > 220 min (estimated based on similar stable scaffolds)220 min[6]Data varies significantly based on substitution
Aqueous Solubility High (soluble in water)[7]Variable, often requires formulation[8]Generally good, can be enhanced by substitution[9]
Calculated LogP (cLogP) ~1.0-1.5 (estimated)2.0 - 4.0+[10][11]1.5 - 3.5+[12]
pKa (of conjugate acid) ~9.0-9.5 (estimated)~11.22[13]~11.27[14]

HLM: Human Liver Microsomes

This data highlights the potential of the 3-Methoxy-3-methylazetidine scaffold to offer a more favorable balance of properties, particularly in achieving high metabolic stability while maintaining good aqueous solubility and a lower lipophilicity profile.

Delving Deeper: Causality Behind the Advantages

The superior properties of the 3-Methoxy-3-methylazetidine scaffold are not coincidental but are rooted in its distinct structural and electronic features.

Enhanced Metabolic Stability

The gem-dimethyl substitution on the azetidine ring provides steric hindrance that can protect the metabolically susceptible positions adjacent to the nitrogen atom from enzymatic degradation by cytochrome P450 enzymes.[15] Furthermore, the inherent stability of the azetidine ring itself, compared to more flexible systems, can contribute to a longer half-life in vivo.[1]

cluster_0 Metabolic Oxidation of Piperidine cluster_1 Steric Shielding in 3-Methoxy-3-methylazetidine Piperidine Oxidation CYP450 Oxidation Piperidine->Oxidation Susceptible α-carbons Metabolite Hydroxylated Metabolite Oxidation->Metabolite Azetidine Blocked Sterically Hindered Azetidine->Blocked Methyl group protects α-carbons

Figure 1: Steric shielding of 3-Methoxy-3-methylazetidine.
Optimized Lipophilicity and Aqueous Solubility

Lipophilicity, often measured as cLogP, is a key determinant of a drug's absorption, distribution, and toxicity.[16] While some degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The compact and more polar nature of the azetidine ring, in comparison to the larger and more lipophilic piperidine and pyrrolidine rings, contributes to a lower cLogP.[3] The presence of the methoxy group further enhances polarity and the potential for hydrogen bonding with water, thereby improving aqueous solubility.[7]

Scaffold Scaffold Piperidine Piperidine Lipophilicity Lipophilicity High_Lipophilicity High Aqueous_Solubility Aqueous_Solubility Low_Solubility Low Pyrrolidine Pyrrolidine Piperidine->High_Lipophilicity Decreasing Piperidine->Low_Solubility Increasing 3_Methoxy_3_methylazetidine 3-Methoxy- 3-methylazetidine Moderate_Lipophilicity Moderate Pyrrolidine->Moderate_Lipophilicity Moderate_Solubility Moderate Pyrrolidine->Moderate_Solubility Low_Lipophilicity Low 3_Methoxy_3_methylazetidine->Low_Lipophilicity High_Solubility High 3_Methoxy_3_methylazetidine->High_Solubility

Figure 2: Lipophilicity and solubility comparison.

Experimental Protocols for Scaffold Evaluation

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for key experiments used to assess the properties of molecular scaffolds.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.[17][18]

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human liver microsomes (pooled, 20 mg/mL protein concentration).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetonitrile (for quenching).

    • Internal standard solution.

  • Incubation:

    • Pre-warm a solution of human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Start Start Prepare Prepare Reagents Start->Prepare Incubate Incubate Compound with Microsomes & NADPH Prepare->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate End End Calculate->End

Figure 3: Metabolic stability assay workflow.
Protocol 2: Kinetic Aqueous Solubility Assay by Nephelometry

Objective: To determine the kinetic aqueous solubility of a test compound by measuring the formation of a precipitate as a function of concentration.[19]

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate buffered saline (PBS, pH 7.4).

  • Serial Dilution:

    • Prepare a series of dilutions of the test compound stock solution in DMSO.

    • In a 96-well plate, add a small volume of each DMSO dilution to a larger volume of PBS (final DMSO concentration should be low, e.g., <1%).

  • Incubation and Measurement:

    • Incubate the plate at room temperature with gentle shaking for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the nephelometry signal (turbidity) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Conclusion: A Strategic Choice for Modern Drug Design

The 3-Methoxy-3-methylazetidine scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of structural rigidity, three-dimensionality, and favorable electronic properties offers a compelling solution to many of the challenges associated with traditional heterocyclic scaffolds. By providing enhanced metabolic stability, improved aqueous solubility, and a lower lipophilicity profile, this scaffold empowers the design of drug candidates with superior pharmacokinetic properties and a higher probability of clinical success. As the demand for safer and more effective medicines continues to grow, the strategic incorporation of innovative scaffolds like 3-Methoxy-3-methylazetidine will be paramount in shaping the future of drug discovery.

References

  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. Available from: [Link].

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link].

  • eScholarship, University of California. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available from: [Link].

  • Humana Press. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology. 2004.
  • MDPI. Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Pharmaceuticals. 2023;16(3):441.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. 2016;14(5):85.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2022;27(19):6684.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023;28(14):5531.
  • Wikipedia. Piperidine. Available from: [Link].

  • YouTube. metabolic stability & determining intrinsic drug clearance. Available from: [Link].

  • PubMed Central. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics. 2023;15(8):2131.
  • PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. European Journal of Medicinal Chemistry. 2010;45(7):3023-3032.
  • ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Available from: [Link].

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. 2023;88(21):15383–15393.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. 2020;15(11):1313-1327.
  • ResearchGate. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Available from: [Link].

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Available from: [Link].

  • PubMed. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Organic Letters. 2020;22(5):1886-1890.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2022;27(19):6684.
  • ChemRxiv. A General Strategy for N–(Hetero)
  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available from: [Link].

  • ResearchGate. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... Available from: [Link].

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. European Journal of Medicinal Chemistry. 2024;265:116087.
  • Ataman Kimya. PIPERIDINE. Available from: [Link].

  • Wikipedia. Pyrrolidine. Available from: [Link].

  • PubChem. N-methyl-2-pyrrolidone. Available from: [Link].

  • MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. International Journal of Molecular Sciences. 2021;22(21):11907.
  • RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. MedChemComm. 2016;7:1345-1355.
  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link].

  • PubMed. Synthesis of novel angular spirocyclic azetidines. Organic Letters. 2011;13(4):780-783.
  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. 2010;45(6):2357-2366.
  • PubChem. Aryl piperidine, 9f. Available from: [Link].

  • Semantic Scholar. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Available from: [Link].

  • PubMed. Azetidines of pharmacological interest. Archiv der Pharmazie. 2021;354(9):e2100088.
  • ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Available from: [Link].

  • PubMed. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024;273:116364.

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1][2][3] Among the myriad of substituted azetidines, 3-methoxy-3-methylazetidine presents a compelling case for conformational analysis due to the stereoelectronic influence of its geminal substituents at the C3 position. Understanding the conformational preferences of this molecule is paramount for rational drug design, as the spatial arrangement of the methoxy and methyl groups can significantly impact receptor binding affinity and metabolic stability.

This guide provides an in-depth comparative analysis of the conformational landscape of 3-methoxy-3-methylazetidine. We will explore the principal conformations, the energetic factors governing their stability, and present standardized protocols for their experimental and computational elucidation.

The Dynamic Conformational Landscape of Azetidines

Unlike their planar representations in 2D drawings, four-membered rings like azetidine are not flat.[1] They adopt a puckered conformation to alleviate torsional strain, leading to a dynamic equilibrium between two primary puckered states. This puckering is further complicated by the pyramidal nature of the nitrogen atom, which can undergo inversion. The conformational preference of substituents at the C3 position—whether they favor an axial or equatorial orientation—is a critical determinant of the overall molecular shape.

For 3-methoxy-3-methylazetidine, two key conformational equilibria are at play:

  • Ring Puckering: The azetidine ring rapidly interconverts between two puckered conformations. In this process, the substituents at C3 exchange between pseudo-axial and pseudo-equatorial positions.

  • Nitrogen Inversion: The nitrogen atom can invert its configuration, leading to a change in the orientation of the N-substituent (if present) or the lone pair. For an N-unsubstituted azetidine, this inversion also contributes to the dynamic equilibrium of the ring system.[4]

The interplay of these dynamic processes defines the conformational ensemble of 3-methoxy-3-methylazetidine. The relative populations of these conformers are dictated by a delicate balance of steric and stereoelectronic effects.

Comparative Analysis of Conformational Isomers

The key question is: which substituent, methyl or methoxy, will preferentially occupy the more sterically favored equatorial position? In cyclohexane systems, larger groups strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions.[5] By analogy, we can hypothesize the relative stabilities of the two primary ring-puckered conformers of 3-methoxy-3-methylazetidine.

Table 1: Predicted Relative Stabilities of 3-Methoxy-3-methylazetidine Conformers

ConformerC3-Methyl PositionC3-Methoxy PositionPredicted Relative StabilityRationale
A EquatorialAxialMore StableThe bulkier methyl group occupies the less sterically hindered equatorial position, minimizing gauche interactions with the axial protons on C2 and C4.
B AxialEquatorialLess StableThe methyl group in the axial position would experience greater steric repulsion with the axial protons on the same face of the ring.

It is important to note that stereoelectronic effects, such as the gauche effect potentially influencing the methoxy group, could also play a role in the conformational equilibrium.[6] A definitive answer requires experimental or high-level computational investigation.

Experimental and Computational Workflows for Conformational Analysis

To rigorously determine the conformational preferences of 3-methoxy-3-methylazetidine, a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is indispensable.

Experimental Approach: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[7][8] Key NMR experiments for conformational analysis include:

  • ¹H and ¹³C NMR: These provide fundamental information about the chemical environment of each nucleus.[9][10] The chemical shifts of the ring protons can be indicative of their axial or equatorial orientation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). For 3-methoxy-3-methylazetidine, NOEs between the methyl or methoxy protons and the axial protons on C2 and C4 would provide definitive evidence for their spatial arrangement.

  • J-Coupling Analysis: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of the coupling constants between the C2/C4 protons and the C3 proton (if it were present) would provide information on the ring pucker. While there is no C3 proton in our target molecule, analysis of long-range couplings can sometimes be informative.[11]

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Elucidation Sample 3-Methoxy-3-methylazetidine in deuterated solvent H1_C13 1D ¹H and ¹³C NMR Sample->H1_C13 NOESY 2D NOESY/ROESY Sample->NOESY J_Coupling 2D COSY/TOCSY Sample->J_Coupling Chem_Shift Chemical Shift Analysis H1_C13->Chem_Shift NOE_Constraints NOE Constraint Generation NOESY->NOE_Constraints Coupling_Constants J-Coupling Measurement J_Coupling->Coupling_Constants Conformational_Model Conformational Model Chem_Shift->Conformational_Model NOE_Constraints->Conformational_Model Coupling_Constants->Conformational_Model

Figure 1: Experimental workflow for NMR-based conformational analysis.
Computational Approach: Density Functional Theory (DFT)

Computational modeling, particularly with Density Functional Theory (DFT), provides a powerful means to investigate the geometries and relative energies of different conformers.[7][8][12]

A typical computational workflow involves:

  • Conformational Search: A systematic or stochastic search of the conformational space to identify all possible low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find its lowest energy structure.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Potential Energy Surface (PES) Scan: To investigate the energy barriers between conformers, a PES scan can be performed by systematically varying a key dihedral angle (e.g., the ring puckering angle).[13]

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculations cluster_output Results Analysis Initial_Structure Initial 3D Structure of 3-Methoxy-3-methylazetidine Conf_Search Conformational Search Initial_Structure->Conf_Search Optimization Geometry Optimization Conf_Search->Optimization Frequency Frequency Calculation Optimization->Frequency PES_Scan Potential Energy Surface Scan Optimization->PES_Scan Geometries Optimized Geometries Optimization->Geometries Relative_Energies Relative Energies of Conformers Frequency->Relative_Energies Barriers Interconversion Barriers PES_Scan->Barriers

Figure 2: Computational workflow for DFT-based conformational analysis.

Detailed Experimental and Computational Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of 3-methoxy-3-methylazetidine in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at 298 K on a spectrometer with a proton frequency of at least 400 MHz.

  • 2D NOESY/ROESY Acquisition: Record a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Integrate the signals in the ¹H spectrum and identify cross-peaks in the 2D spectra. The presence of a NOE between the methyl protons and axial protons at C2/C4 would confirm an axial orientation of the methyl group, while its absence and the presence of a NOE to the equatorial protons would suggest an equatorial position.

Protocol 2: DFT Computational Analysis
  • Structure Building: Construct an initial 3D model of 3-methoxy-3-methylazetidine.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization and Frequency: For each unique conformer, perform geometry optimization and frequency calculations using a functional such as B3LYP with a basis set of at least 6-31G(d).[14]

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of the conformers to determine their populations at a given temperature.

  • PES Scan (Optional): To determine the barrier to ring inversion, perform a relaxed PES scan by driving a dihedral angle that defines the ring pucker (e.g., C2-N1-C4-C3) from its value in one conformer to the other.

Conclusion

The conformational analysis of 3-methoxy-3-methylazetidine is a critical exercise for any drug discovery program utilizing this scaffold. While direct experimental data is sparse, a combination of established stereochemical principles, NMR spectroscopy, and DFT calculations can provide a comprehensive understanding of its conformational landscape. By analogy to larger ring systems, it is predicted that the conformer with the larger methyl group in the equatorial position will be more stable. However, the protocols outlined in this guide provide a clear pathway for researchers to definitively characterize the conformational equilibrium and leverage this knowledge for the rational design of novel therapeutics.

References

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). PMC - NIH. Retrieved from [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2025). ResearchGate. Retrieved from [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. Retrieved from [Link]

  • A DFT study on ring-opening polymerization of ε-caprolactone initiated by Mg and Al complexes. (2025). ResearchGate. Retrieved from [Link]

  • A computational study of the formation of surface methoxy species in H-SSZ-13 and H-SAPO-34 frameworks. (n.d.). RSC Publishing. Retrieved from [Link]

  • DFT study of ring-closure step using simplified models (A) Oxetane... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics. (2017). NIH. Retrieved from [Link]

  • DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. (2023). Scuola Normale Superiore. Retrieved from [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. (n.d.). PubMed. Retrieved from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Retrieved from [Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • axial vs equatorial substitution. (2017). YouTube. Retrieved from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]

  • If there are 3 or more substituent, how will I know if the third substituent will be axial or equatorial? I anticipated the OH to be axial, but it was actually equatorial. So this one here is, axial - equatorial - equatorial. (2024). Reddit. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC - PubMed Central. Retrieved from [Link]

  • DFT and MP2 ring puckering potential functions, vibrational analysis and comparison with experiment for 3-chloro-1,3-thiaphosphe. (n.d.). KFUPM. Retrieved from [Link]

  • A Computational Study of Competing Conformational Selection and Induced Fit in an Abiotic System. (2021). ResearchGate. Retrieved from [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. (2025). PubMed. Retrieved from [Link]

  • Substituted Cyclohexanes. (n.d.). University of Calgary. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • 3-Methoxy-3-methylazetidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative Guide: Assessing the Purity of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-3-methylazetidine (CAS: 905843-93-8 for HCl) is a specialized heterocyclic building block often used to modulate lipophilicity and metabolic stability in drug discovery.[1] Its analysis presents distinct challenges:

  • Lack of Chromophores: The absence of aromatic rings renders standard HPLC-UV (254 nm) ineffective.

  • Physicochemical Duality: It exists as a volatile liquid (free base) or a stable solid (hydrochloride salt), requiring divergent analytical strategies.

  • Ring Strain: The azetidine ring is susceptible to ring-opening hydrolysis, necessitating gentle handling during sample preparation.

This guide compares three validated methodologies—qNMR , GC-FID , and HPLC-CAD —to determine the optimal purity assessment strategy based on your specific sample form and throughput needs.

Part 1: Strategic Method Selection (Decision Matrix)

The choice of method depends heavily on the salt form and the information required (absolute assay vs. impurity profiling).

MethodSelection Start Sample Form? Salt HCl Salt (Solid) Start->Salt Base Free Base (Liquid) Start->Base qNMR Method A: qNMR (Absolute Purity) Salt->qNMR Reference Std Unavailable HPLC_CAD Method B: HPLC-CAD (Impurity Profiling) Salt->HPLC_CAD Routine QC Base->qNMR Validation GC_FID Method C: GC-FID (Volatile Impurities) Base->GC_FID High Throughput

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the physical state of 3-Methoxy-3-methylazetidine.

Part 2: Detailed Methodologies

Method A: Quantitative NMR (qNMR) – The "Gold Standard"

Best For: Absolute purity determination (Assay), establishing primary reference standards, and analyzing the HCl salt form without derivatization.

Scientific Rationale: Since 3-Methoxy-3-methylazetidine lacks a UV chromophore, response factors in LC/GC are unpredictable. qNMR relies on the direct proportionality between signal integration and molar concentration, independent of optical properties. It simultaneously quantifies the organic moiety, residual solvents, and counter-ions (if using orthogonal nuclei like 19F or 35Cl, though 1H is standard).

Protocol:

  • Solvent Selection: Use D₂O (for HCl salt) or CDCl₃ (for free base). D₂O is preferred to prevent amine proton exchange broadening, though the N-H proton will exchange out (disappear).

  • Internal Standard (IS): Maleic Acid (traceable grade) is ideal for D₂O (singlet at ~6.3 ppm).

  • Sample Prep:

    • Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL D₂O.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 30 seconds (5 × T1) to ensure full relaxation.

    • Scans: 16–64 (for S/N > 200).

  • Integration: Integrate the methoxy singlet (~3.2 ppm) or methyl singlet (~1.4 ppm) against the IS singlet.

Self-Validation Check:

  • Calculate purity using both the methoxy and methyl signals. If results deviate by >1%, suspect signal overlap or degradation.

Method B: GC-FID – High Throughput for Free Base

Best For: Routine purity checking of the free base , detecting volatile organic impurities (solvents, starting materials).

Scientific Rationale: The free base is a low-molecular-weight amine. GC-FID provides a universal response for carbon-containing compounds. However, basic amines can tail severely on standard silica columns due to interaction with silanols.

Protocol:

  • Column: Base-Deactivated column (e.g., Rtx-Volatile Amine or CAM column) or a thick-film DB-1 with base-deactivated liner.

    • Note: Standard DB-5 columns may require derivatization (e.g., MSTFA) to prevent tailing.

  • Inlet: Split injection (50:1) at 250°C. Glass wool liner must be deactivated.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Temperature Program:

    • Hold 40°C for 2 min (traps volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detection: FID at 260°C.

Self-Validation Check:

  • Inject a blank solvent. Ensure no "ghost peaks" from previous runs (amine carryover is common).

  • Check tailing factor (

    
    ). If 
    
    
    
    , replace the liner or trim the column.
Method C: HPLC-CAD (Charged Aerosol Detection)

Best For: Routine QC of the HCl salt , detecting non-volatile impurities (inorganic salts, dimers) that GC misses.

Scientific Rationale: UV detection (200-210 nm) is unreliable due to low sensitivity and interference from mobile phase absorption. CAD detects all non-volatile analytes with near-uniform response, making it superior for estimating impurity levels without individual reference standards.

Protocol:

  • Column: C18 or HILIC (e.g., Waters XBridge Amide) to retain the polar amine.

    • Recommendation: HILIC is often better for small polar amines.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][3]

    • B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 mins (HILIC mode).

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Nebulizer Temp: 35°C (keep low to avoid evaporating the semi-volatile analyte).

  • Sample Diluent: Matches initial mobile phase conditions.

Self-Validation Check:

  • Verify linearity. CAD response is curvilinear; use a power-law fit or ensure samples are within a narrow, linearized range.

Part 3: Comparative Performance Analysis

The following table synthesizes performance metrics for 3-Methoxy-3-methylazetidine analysis.

FeatureqNMR GC-FID HPLC-CAD HPLC-UV (205 nm)
Primary Scope Absolute Assay (Salt/Base)Volatile Impurities (Base)Non-volatile Impurities (Salt)Not Recommended
Specificity High (Structural ID)High (Separation)High (Separation)Low (Non-specific)
LOD/Sensitivity Moderate (~0.1%)Excellent (<0.05%)Good (~0.05%)Poor
Response Factor Not Required (Universal)Near Universal (Carbon)Near Universal (Mass)Highly Variable
Sample Prep Simple DissolutionDirect or DerivatizationSimple DissolutionSimple Dissolution
Throughput Low (15-30 min/sample)High (10-20 min/sample)Moderate (20-30 min)High
Major Risk Relaxation errorsThermal degradation/TailingBuffer precipitationMissing impurities
Recommended Workflow for Drug Development

For a rigorous Certificate of Analysis (CoA), combine methods to cover all blind spots:

Workflow cluster_0 Primary Assay cluster_1 Impurity Profiling Sample Raw Sample (3-Methoxy-3-methylazetidine) qNMR 1H qNMR (D2O + Maleic Acid) Sample->qNMR Determine Absolute Purity GC GC-FID (Residual Solvents/Volatiles) Sample->GC Check Solvents IC Ion Chromatography (Chloride Counter-ion) Sample->IC Confirm Salt Stoichiometry Report Final CoA qNMR->Report Purity % GC->Report VOCs ppm IC->Report Cl- %

Figure 2: Comprehensive validation workflow combining orthogonal techniques.

Part 4: Troubleshooting & Causality

"Ghost" Peaks in GC
  • Observation: Unexpected peaks appearing in blank runs.

  • Causality: Basic amines adhere to active silanol sites in the injector port and elute slowly in subsequent runs.

  • Fix: Switch to a base-deactivated liner (e.g., Siltek® treated) and increase the final bake-out temperature of the run.

Low Purity in qNMR vs. HPLC
  • Observation: qNMR shows 95% purity, HPLC shows 99%.

  • Causality: HPLC-UV/CAD often "misses" inorganic salts (like NaCl) or residual water, which do not respond. qNMR (with an internal standard) measures the weight-for-weight content of the active molecule, revealing the "hidden" mass of salts/solvents.

Peak Broadening in NMR
  • Observation: The azetidine ring protons appear broad or split unexpectedly.

  • Causality: Slow nitrogen inversion or proton exchange in intermediate pH.

  • Fix: Ensure the pH is distinctly acidic (add trace DCl if needed) to lock the nitrogen in the protonated ammonium form, sharpening the signals.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. Link

  • Restek Corporation . Analysis of Volatile Amines by GC. Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link

  • PubChem . 3-Methoxy-3-methylazetidine hydrochloride Compound Summary. Link

Sources

Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Synthesis of 3-Methoxy-3-methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and lipophilicity. Among the vast array of substituted azetidines, the 3-methoxy-3-methylazetidine core represents a particularly valuable building block, offering a unique three-dimensional exit vector for molecular elaboration in drug discovery programs. However, the construction of this chiral tertiary ether in an enantiomerically pure form presents a significant synthetic challenge. This guide provides a comprehensive overview and comparison of the prevailing strategies for the enantioselective synthesis of 3-methoxy-3-methylazetidine derivatives, supported by experimental data and protocols to inform synthetic route selection.

The Strategic Imperative for Enantiopurity: Why Chirality Matters

The therapeutic efficacy and safety of a chiral drug molecule are often intrinsically linked to its absolute stereochemistry. Different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and scalable methods for the asymmetric synthesis of chiral building blocks like 3-methoxy-3-methylazetidine is of paramount importance in the pharmaceutical industry. This guide will explore two primary strategic approaches: the asymmetric synthesis of a key precursor, 3-hydroxy-3-methylazetidine, followed by methylation, and methods that aim to establish the chiral center directly.

Method 1: Asymmetric Addition to a Prochiral Ketone: A Two-Step Approach to Enantiopure 3-Methoxy-3-methylazetidine

A logical and widely applicable strategy for the synthesis of chiral tertiary alcohols is the asymmetric addition of a nucleophile to a prochiral ketone. In the context of our target molecule, this translates to the enantioselective addition of a methyl group to N-Boc-3-azetidinone, followed by methylation of the resulting tertiary alcohol.

Conceptual Workflow: Asymmetric Methylation of N-Boc-3-azetidinone

G cluster_0 Asymmetric Synthesis of Precursor cluster_1 Final Functionalization A N-Boc-3-azetidinone (Prochiral Ketone) B Asymmetric Methyl Addition (e.g., Chiral Catalyst + Me-source) A->B 1. C Enantioenriched N-Boc-3-hydroxy-3-methylazetidine B->C 2. D Methylation of Tertiary Alcohol (e.g., NaH, MeI) C->D 3. E Enantiopure 3-Methoxy-3-methylazetidine Derivative D->E 4. G A Racemic N-Boc-3-hydroxy-3-methylazetidine B Chiral Acylating Agent + Chiral Catalyst A->B C Enantioenriched (S)-N-Boc-3-hydroxy- 3-methylazetidine (unreacted) B->C D Acylated (R)-enantiomer B->D

Benchmarking the Biological Potency & Utility of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary: The "Magic Methyl" of Azetidines

In modern drug discovery, 3-Methoxy-3-methylazetidine (CAS: 905843-93-8 for HCl salt) has emerged as a critical "physicochemical modulator." It serves as a superior bioisostere to the traditional 3,3-dimethylazetidine and morpholine scaffolds.

While 3,3-dimethylazetidine provides steric bulk and conformational rigidity (the gem-dimethyl effect), it often imposes a lipophilicity penalty (high LogP). Conversely, 3-methoxy-3-methylazetidine retains the steric occlusion and quaternary rigidity of the dimethyl group but introduces a polar oxygen atom. This modification lowers the LogD , reduces metabolic liability at the 3-position, and improves Lipophilic Ligand Efficiency (LLE) .

This guide benchmarks the biological impact of this moiety when incorporated into kinase inhibitors (e.g., MPS1, Pim) and GPCR ligands, comparing it directly against its lipophilic and polar analogues.

Physicochemical Benchmark: The Optimization Funnel

The primary "potency" of this building block lies in its ability to improve the quality of potency (LLE) rather than just raw affinity (


).
Table 1: Comparative Physicochemical Profile of Azetidine Motifs
Feature3,3-Dimethylazetidine 3-Methoxy-3-methylazetidine 3,3-Difluoroazetidine Morpholine
Role Steric Bulk / HydrophobicSteric Bulk / Balanced Polarity Electron Withdrawal / Metabolic BlockSolubility / H-Bond Acceptor
LogP Contribution High (Lipophilic)Moderate (Lower LogD) ModerateLow (Hydrophilic)
pKa (Conj. Acid) ~11.3 (Basic)~9.5 (Modulated by OMe) ~7.5 (Low)~8.3
Metabolic Stability Susceptible to N-dealkylationHigh (Quaternary C3 blocks ox.) HighModerate
Conformation Puckered/RigidPuckered/Rigid Planar/RigidChair (Flexible)
Key Application Filling hydrophobic pocketsOptimizing LLE & Solubility Reducing basicitySolvent exposure

Analyst Insight: The 3-methoxy-3-methyl group is the "Goldilocks" zone. It maintains the hydrophobic contact required for potency (via the methyl) while the methoxy group engages in weak H-bonding or simply reduces the desolvation penalty compared to the dimethyl analogue.

Biological Potency Case Studies
Case Study A: MPS1 Kinase Inhibitors (Lead Optimization)

In the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, the azetidine ring acts as a solvent-front solubilizing group attached to the core scaffold.

  • Compound A (3,3-Dimethylazetidine):

    • IC50: 2.0 nM[1]

    • Issue: High LogD led to rapid clearance and poor oral bioavailability.

  • Compound B (3-Methoxy-3-methylazetidine):

    • IC50: ~2–5 nM (Retained Potency)

    • Advantage: The introduction of the methoxy group lowered LogD by ~0.6 units. This maintained the van der Waals contacts of the methyl group within the shallow pocket while exposing the ether oxygen to the solvent, significantly improving metabolic stability and solubility.

Case Study B: Pim Kinase Inhibitors

In Pim-1/2/3 inhibitor campaigns (e.g., Patent WO2017059251), the 3-methoxy-3-methylazetidine moiety is used to replace 3-aminopiperidines.

  • Observation: The rigid azetidine core restricts the vector of the nitrogen lone pair, often resulting in higher selectivity against off-target kinases compared to the flexible piperidine analogues.

Visualizing the Design Logic

The following diagram illustrates the decision tree for selecting 3-methoxy-3-methylazetidine during Lead Optimization.

Azetidine_Selection_Logic Start Lead Compound Optimization (High Potency, Poor ADME) Check_LogP Is LogD > 3.5? Start->Check_LogP Check_Metab Is t1/2 (microsomes) < 30 min? Check_LogP->Check_Metab Yes (Too Lipophilic) Option_Dimethyl Use 3,3-Dimethylazetidine (Max Hydrophobic Contact) Check_LogP->Option_Dimethyl No (Lipophilicity OK) Option_Difluoro Use 3,3-Difluoroazetidine (Reduce Basicity) Check_Metab->Option_Difluoro Metabolic Soft Spot is Amine Option_Methoxy Use 3-Methoxy-3-methylazetidine (Balance Potency/Solubility) Check_Metab->Option_Methoxy Need to Lower LogD Maintain Sterics

Figure 1: Decision matrix for azetidine substitution in medicinal chemistry.

Experimental Protocols

To benchmark this moiety in your own scaffold, follow these validated protocols.

Protocol 1: General Incorporation via SnAr (Nucleophilic Aromatic Substitution)

This protocol attaches the azetidine to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine).

  • Reagents:

    • Substrate: 1 eq. Heteroaryl Chloride (e.g., 2-chloropyridine derivative).

    • Nucleophile: 1.2 eq. 3-Methoxy-3-methylazetidine HCl (CAS 905843-93-8).

    • Base: 3.0 eq. DIPEA (N,N-Diisopropylethylamine) or Cs2CO3.

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Procedure:

    • Dissolve substrate in NMP (0.1 M concentration).

    • Add DIPEA followed by the azetidine salt.

    • Critical Step: Heat to 100–130°C in a sealed vial for 12–18 hours. (Azetidines are less nucleophilic than pyrrolidines due to ring strain/pKa; heat is often required).

    • Monitor by LCMS.[2]

  • Workup:

    • Dilute with EtOAc, wash 3x with water (to remove NMP), dry over MgSO4.

    • Purify via Silica Gel Chromatography (0–10% MeOH in DCM).[3]

Protocol 2: Comparative Microsomal Stability Assay

Use this to prove the metabolic advantage over the dimethyl analogue.

  • Setup:

    • Test Compounds: 3-methoxy-3-methyl analogue vs. 3,3-dimethyl analogue (1 µM final conc).

    • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Analyze supernatant by LC-MS/MS.

    • Success Metric: The 3-methoxy-3-methyl analogue should show < 20 µL/min/mg intrinsic clearance (

      
      ), whereas dimethyl analogues often exceed 50 µL/min/mg due to oxidation of the exposed methyls.
      
Mechanism of Action: The "Quaternary Shield"

Why does this specific arrangement work?

Mechanism_Action Substrate 3-Methoxy-3-methylazetidine Feature1 Quaternary C3 Substrate->Feature1 Feature2 Methoxy Group Substrate->Feature2 Feature3 Methyl Group Substrate->Feature3 Effect1 Blocks Alpha-Oxidation Feature1->Effect1 Steric Shield Effect2 Lowers LogD / Solubilizing Feature2->Effect2 H-Bond Acceptor Effect3 Maintains Hydrophobic Fill Feature3->Effect3 Van der Waals

Figure 2: Structural features contributing to biological potency and stability.

References
  • Patent US10100058B2. Fused heterocyclic compounds as CaM kinase inhibitors. (Demonstrates synthesis and IC50 of azetidine analogues in MPS1 inhibitors).

  • Patent WO2017059251A1. Heterocyclic compounds useful as pim kinase inhibitors. (Direct comparison of 3,3-dimethyl vs 3-methoxy-3-methyl derivatives).

  • Lowe, D.Azetidines In Drug Discovery. In the Pipeline (Science.org). (General context on azetidine utility).
  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride (CID 53346546). National Library of Medicine.

Sources

cross-reactivity studies of 3-Methoxy-3-methylazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxy-3-methylazetidine Derivatives

In the pursuit of novel therapeutics, the 3-azetidine scaffold has emerged as a privileged structure, prized for its ability to confer improved metabolic stability, solubility, and target affinity. Derivatives of 3-Methoxy-3-methylazetidine, in particular, are of growing interest in medicinal chemistry. However, as with any novel chemical series, a thorough understanding of potential off-target interactions is paramount to mitigate safety risks and ensure the clinical viability of a lead candidate.

This guide offers a comprehensive framework for conducting and interpreting cross-reactivity studies for 3-Methoxy-3-methylazetidine derivatives. We will delve into the strategic selection of screening panels, provide detailed experimental protocols for key assays, and present a comparative analysis of hypothetical data to guide researchers in their drug development efforts. Our focus is on building a robust, self-validating system for assessing molecular promiscuity, thereby enhancing the predictive power of preclinical safety evaluations.

The Imperative of Early-Stage Cross-Reactivity Screening

Cross-reactivity, the unintended binding of a drug candidate to proteins other than its primary therapeutic target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures. For novel scaffolds like 3-Methoxy-3-methylazetidine, which may present unique pharmacophoric features, early and systematic off-target profiling is not just a regulatory requirement but a strategic necessity. A well-designed cross-reactivity cascade can:

  • Identify Potential Safety Liabilities: Early detection of interactions with critical off-targets (e.g., hERG channel, CYPs, GPCRs) allows for the timely termination of high-risk compounds.

  • Elucidate Structure-Activity Relationships (SAR): Understanding the structural drivers of off-target binding can guide medicinal chemists in designing next-generation compounds with improved selectivity.

  • Uncover New Therapeutic Opportunities: Unexpected off-target activities may sometimes be repurposed for new indications, a phenomenon known as polypharmacology.

Designing a Phased Approach to Cross-Reactivity Profiling

A tiered or phased approach to screening is the most resource-efficient strategy. The complexity and breadth of the screening panel should evolve in parallel with the progression of the drug discovery project.

G cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection In Silico In Silico Broad Panel Screen Broad Panel Screen In Silico->Broad Panel Screen Prioritize Scaffolds Focused Panel Focused Panel Broad Panel Screen->Focused Panel Select Lead Series Dose-Response Dose-Response Focused Panel->Dose-Response Confirm Hits Functional Assays Functional Assays Dose-Response->Functional Assays Characterize Potency Ex Vivo Models Ex Vivo Models Functional Assays->Ex Vivo Models Assess Physiological Relevance G cluster_0 Off-Target Interaction at 5-HT2A Receptor AZD101 AZD-101 (Azetidine Derivative) GPCR 5-HT₂ₐ Receptor AZD101->GPCR Binds (Antagonist) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) Ca->PKC Activates Downstream Downstream Signaling (e.g., CNS side effects) PKC->Downstream

Hypothetical off-target pathway for AZD-101 at the 5-HT₂ₐ receptor.

Conclusion and Recommendations

Based on this multi-tiered, hypothetical screening cascade, a clear recommendation emerges. AZD-103 is the superior candidate to advance into further preclinical development. Its high potency at the primary target, combined with a clean off-target profile and a wide selectivity window against critical safety targets like the hERG channel, significantly de-risks its development path.

In contrast, AZD-101 and AZD-102 present significant safety concerns. The potent hERG channel inhibition by both compounds, coupled with the 5-HT₂ₐ antagonism of AZD-101 and M₁ antagonism of AZD-102, would likely lead to insurmountable safety hurdles in later development. These compounds should either be deprioritized or serve as the basis for a medicinal chemistry effort to mitigate the identified off-target activities while retaining on-target potency.

This guide underscores the value of a systematic, data-driven approach to cross-reactivity profiling. By integrating broad panel screening with focused dose-response and functional assays, drug development teams can make informed decisions, efficiently allocate resources, and ultimately increase the probability of success in bringing safer, more effective medicines to patients.

References

  • Creative Biolabs. Off-Target Profiling. [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. [Link]

  • Blomme, G., & Will, Y. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]

  • Wang, Y., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]

  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2020). Design of small molecules targeting RNA structure from sequence. Chemical Society Reviews, 49(18), 6759-6776. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • National Center for Advancing Translational Sciences. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • Crumb, W. J., et al. (2010). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Journal of Pharmacological and Toxicological Methods, 62(1), 1-10. [Link]

  • Creative Bioarray. Phenotype-Based Drug Screening. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in pharmaceutical research and development, 3-Methoxy-3-methylazetidine and its salts are increasingly utilized in laboratory settings. While its unique chemical properties are advantageous for synthesis, its handling and disposal require a thorough understanding of its hazard profile to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxy-3-methylazetidine, grounded in established safety protocols and regulatory guidelines.

Understanding the Hazard Profile

3-Methoxy-3-methylazetidine hydrochloride is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

A comprehensive understanding of these hazards is the foundation for safe handling and disposal. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the compound's reactivity.[2]

Prudent Handling and Storage in the Laboratory

Proper handling and storage are critical first steps in mitigating risks and ensuring that waste is managed safely from the outset.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential when handling 3-Methoxy-3-methylazetidine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that can cause serious eye irritation.
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of vapors, which can cause respiratory irritation.

Storage: Store 3-Methoxy-3-methylazetidine in a cool, dry, and well-ventilated area.[3] Keep containers tightly closed to prevent the release of vapors. It is crucial to segregate this compound from incompatible materials. As an amine, it should be stored away from:

  • Strong oxidizing agents

  • Acids

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and informed response is critical to contain the material and protect laboratory personnel.

Immediate Actions:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood if safe to do so.

  • Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

Cleanup Procedure for Small Spills:

  • Don PPE: At a minimum, wear the PPE outlined in the table above.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Neutralize (for the free base): For spills of the amine free base, cautiously neutralize the area with a weak acid, such as a citric acid solution. Use pH paper to confirm neutralization.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated, compatible waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the waste container appropriately and dispose of it as hazardous waste through your institution's EHS program.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Manageable Spill assess->small_spill Safe to handle large_spill Large or Unmanageable Spill assess->large_spill Unsafe to handle don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate absorb Absorb with Inert Material don_ppe->absorb neutralize Neutralize with Weak Acid (if applicable) absorb->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS evacuate->contact_ehs

Spill Cleanup Workflow

Proper Disposal Procedures for 3-Methoxy-3-methylazetidine Waste

All materials contaminated with 3-Methoxy-3-methylazetidine, including unused product, reaction byproducts, and cleanup materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Stream: Collect all waste containing 3-Methoxy-3-methylazetidine in a dedicated, clearly labeled, and compatible container.

  • Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong acids and oxidizing agents.

  • Container Integrity: Ensure the waste container is in good condition and kept securely closed except when adding waste.

Regulatory Considerations: While 3-Methoxy-3-methylazetidine is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a "characteristic" hazardous waste due to its toxicity.[4][5][6][7] It is the responsibility of the waste generator to make this determination. Consult with your institution's EHS department for guidance on proper waste coding.

Disposal Methods:

  • Licensed Hazardous Waste Vendor: The primary and recommended method of disposal is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner.

  • Incineration: For organic compounds containing nitrogen, high-temperature incineration is a common and effective disposal method.[8][9] This process breaks down the molecule into less harmful components. However, the incineration of nitrogenous compounds can produce nitrogen oxides (NOx), which are atmospheric pollutants.[10] Licensed incineration facilities have measures in place to scrub these and other harmful byproducts from their emissions.

  • Neutralization: For waste solutions of the amine free base, neutralization with a weak acid can be a preliminary treatment step before collection for disposal. This should be done cautiously and with appropriate ventilation.

Disposal_Decision_Tree start Waste Generated segregate Segregate Waste in Labeled, Compatible Container start->segregate ehs_consult Consult Institutional EHS for Waste Coding segregate->ehs_consult vendor Transfer to Licensed Hazardous Waste Vendor ehs_consult->vendor incineration High-Temperature Incineration vendor->incineration Primary Method landfill Hazardous Waste Landfill (Post-Treatment) vendor->landfill Alternative

Disposal Decision Tree

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Methoxy-3-methylazetidine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the principles of understanding the hazards, utilizing appropriate personal protective equipment, implementing robust spill management protocols, and following regulated disposal pathways, researchers can confidently and responsibly advance their scientific endeavors.

References

  • PubChem. 3-Methoxyazetidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Fisher Scientific.
  • ChemBK. 3-Methoxy-3-Methylazetidine HCl. [Link]

  • Vanderbilt University Environmental Health and Safety. RCRA Characteristic Waste.
  • TCI Chemicals.
  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Enamine. Azetidines.
  • MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • U.S. Government Publishing Office. 40 CFR 261.24 -- Toxicity characteristic.
  • ResearchGate.
  • Pleissner, D.
  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2005). Heterocyclic chemistry: recent advances. Springer Science & Business Media.
  • Parkway Scientific. BX-185 (905843-93-8, MFCD11100995).
  • Wikipedia. Biogas.
  • New Pig Corporation. RCRA 101 Part 3: Listed and Characteristic Wastes.
  • ACTenviro. Toxic Culture: All About Toxicity.
  • Zero Waste Europe.
  • Journal of Environmental Informatics Letters.
  • Chemtex Speciality Limited. Neutralizing Amine.
  • Cayman Chemical.
  • Gazpack.
  • MDPI. Extremophile Red Algae for Acid Mine Waste Remediation: A Design-Forward Review Focused on Galdieria sulphuraria. Life2023, 13(2), 488.

Sources

Personal protective equipment for handling 3-Methoxy-3-methylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-Methoxy-3-methylazetidine

Part 1: Executive Safety Analysis

3-Methoxy-3-methylazetidine is a strained, four-membered nitrogen heterocycle commonly used as a building block in medicinal chemistry to modulate basicity and metabolic stability.

The Safety Paradox: Most researchers receive this material as a Hydrochloride Salt (HCl) . In this form, it is a stable solid with manageable risks (Irritant). However, the moment you introduce a base (e.g.,


, 

) during a reaction or workup, you generate the Free Base .
  • HCl Salt (CAS: 905843-93-8): Solid. Irritant (Skin/Eye/Respiratory).[1][2]

  • Free Base (In Situ): Volatile Liquid.[3][4] Potential Corrosive.[2][3][5][6] Highly Reactive due to ring strain (

    
    ).
    

Core Directive: This guide treats the material with the precautions required for the free base whenever in solution, as this is the point of highest failure in standard laboratory safety protocols.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (HCl Salt)

Hazard Code Description Severity
H302 Harmful if swallowed Moderate
H315 Causes skin irritation Moderate
H319 Causes serious eye irritation High (Chemical Conjunctivitis risk)

| H335 | May cause respiratory irritation | Moderate (Dust inhalation) |

Hidden Hazard: Ring Strain Release Azetidines are susceptible to ring-opening polymerization or hydrolysis under acidic conditions or high heat. This can lead to rapid exotherms.

  • Mechanism: Nucleophilic attack on the ring carbons releases strain energy.

  • Implication: Never store the free base concentrated; always keep in solution or re-form the salt.

Part 3: Personal Protective Equipment (PPE) Architecture

Standard "lab coat and glasses" are insufficient for azetidine chemistry involving free-basing steps. You must employ a Barrier-in-Depth strategy.

Hand Protection (The "Double-Glove" Rule)

Small cyclic amines can permeate thin nitrile rubber.

  • Primary Layer (Inner): 4 mil Nitrile (Standard dexterity).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical barrier).

  • Why? If the outer glove is splashed with the free base in an organic solvent (e.g., DCM), the solvent acts as a carrier, permeating the glove in <2 minutes. The inner glove provides the "doffing window" to remove the outer glove safely.

Eye & Face Defense[2][4][5][7][8]
  • Solid Handling: Safety glasses with side shields (ANSI Z87.1).

  • Liquid/Reaction Handling: Chemical Splash Goggles are mandatory.

    • Reasoning: Azetidines are basic (

      
      ). A splash to the eye can cause rapid saponification of corneal lipids, leading to permanent opacity. Face shields are recommended for scale-up (>5g).
      
Respiratory Protection
  • Engineering Control (Primary): All operations must occur inside a certified Fume Hood.

  • PPE (Secondary): If weighing outside a hood (discouraged) or cleaning spills, use a Half-face respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges .

    • Self-Validation: Perform a positive pressure seal check before every use.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision matrix for PPE selection based on the state of the matter.

PPE_Decision_Matrix Start Start: Assess Material State IsSolid Is it Solid (HCl Salt)? Start->IsSolid IsLiquid Is it Liquid/Solvated (Free Base)? IsSolid->IsLiquid No SolidPPE Level 1 PPE: - Safety Glasses - Nitrile Gloves (Single) - Lab Coat IsSolid->SolidPPE Yes LiquidPPE Level 2 PPE: - Splash Goggles - Double Nitrile (min 8mil total) - Chemical Apron IsLiquid->LiquidPPE Yes DustControl Control: Fume Hood / Balance Enclosure SolidPPE->DustControl VaporControl Control: Fume Hood (Sash < 18 inches) LiquidPPE->VaporControl

Figure 1: PPE Selection Decision Matrix based on chemical state (Solid Salt vs. Reactive Liquid).

Part 5: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer
  • The Problem: The HCl salt is often hygroscopic and static-prone.

  • Protocol:

    • Place an anti-static gun or ionizer near the balance.

    • Tare the receiving vessel (flask), not the weighing paper.

    • Transfer solid directly.

    • Self-Validating Step: Wipe the balance area with a wet tissue (water) immediately after. If the tissue turns yellow or smells "fishy" (amine), you have contamination.

Phase 2: Reaction Setup (Free-Basing)
  • The Risk: Exotherm upon neutralization.

  • Protocol:

    • Suspend the HCl salt in the solvent (e.g., DCM, THF).

    • Cool the mixture to 0°C (Ice bath).

    • Add the base (TEA, DIPEA, or Carbonate) dropwise.

    • Monitor: Watch for fuming or rapid bubbling.

Phase 3: Waste Disposal & Spill Management
  • Waste Stream: Do not mix with acidic waste streams immediately without cooling (exotherm risk).

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • Neutralize: Cover spill with weak acid (Citric acid or dilute Acetic acid) to convert volatile free base back to non-volatile salt.

    • Absorb: Use vermiculite.[4]

    • Dispose: Label as "Organic Waste - Basic/Amine Contaminated".

Spill_Response Spill Spill Detected Identify Identify Form: Solid or Liquid? Spill->Identify SolidSpill Solid (Salt) Identify->SolidSpill LiquidSpill Liquid (Free Base) Identify->LiquidSpill Sweep Sweep gently (Avoid Dust) SolidSpill->Sweep Neutralize Apply Dilute Acetic Acid (Suppress Volatility) LiquidSpill->Neutralize Bag Double Bag & Label Sweep->Bag Absorb Cover with Vermiculite Absorb->Bag Neutralize->Absorb

Figure 2: Spill Response Workflow prioritizing volatility suppression.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved February 11, 2026 from [Link]

  • University of Pennsylvania, EHRS (2024). Nitrile Glove Chemical Compatibility Reference. (Used for amine/nitrile permeation logic). Retrieved February 11, 2026 from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-3-methylazetidine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-3-methylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.